molecular formula C43H66O15 B194529 beta-Acetyldigoxin CAS No. 5355-48-6

beta-Acetyldigoxin

Numéro de catalogue: B194529
Numéro CAS: 5355-48-6
Poids moléculaire: 823 g/mol
Clé InChI: NREAGDHHMSOWKZ-DXJNJSHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

beta-Acetyldigoxin (CAS 5355-48-6) is a cardiotonic glycoside and a derivative of digoxin, supplied for research use in studying cardiac function and pharmacology . This compound is of significant research value for investigating the direct effects of cardiac glycosides on the myocardial contractile apparatus. In vitro studies on skinned myocardial fibers have demonstrated that this compound has a direct stimulatory effect on the contractile protein system, influencing energy release, force generation, and the Ca²⁺-sensitivity of the fibers . Its mechanism is distinct from other glycosides like ouabain, suggesting it may induce different conformations in actomyosin complexes . Researchers utilize this compound as a biochemical tool to explore the intricate mechanisms of positive inotropic action. The compound is defined by its molecular formula C₄₃H₆₆O₁₅ and a molecular weight of 822.98 g/mol . It is characterized as a white solid with a melting point of approximately 271-273°C . It is highly toxic, with an intravenous LD₅₀ of 0.430 mg/kg in mice, and must be handled with appropriate safety precautions . This product is intended For Research Use Only (RUO). It is not approved for diagnostic or therapeutic use in humans or animals and must not be used for personal consumption. Researchers should refer to the Safety Data Sheet and conduct all experiments in accordance with their institution's safety protocols.

Propriétés

IUPAC Name

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAGDHHMSOWKZ-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201760
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-48-6
Record name β-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Acetyldigoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the leaves of the digitalis plant. As a derivative of digoxin, it shares a similar mechanism of action and therapeutic applications but possesses distinct pharmacokinetic properties. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies for its quantification, and the key signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic derivative of digoxin, characterized by the presence of an acetyl group at the C-4''' position of the terminal digitoxose sugar. This structural modification influences its lipophilicity and subsequent absorption from the gastrointestinal tract.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate[1]
Molecular Formula C43H66O15[1][2][3][4][5]
Molecular Weight 822.98 g/mol [2][3][4][5]
CAS Number 5355-48-6[1][2][3][4]
Appearance White solid[6]
Melting Point 271-273°C[3]
Solubility Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96 per cent).[2][3]
pKa (Predicted) 13.41 ± 0.70[3]
LogP 2.00[7]

Pharmacological Properties

This compound is a prodrug that is rapidly and almost completely deacetylated to digoxin in the intestinal mucosa and liver.[8] Therefore, its pharmacodynamic effects are attributable to digoxin.

Mechanism of Action

The primary mechanism of action of this compound, through its active metabolite digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the cell membranes of cardiac myocytes.[8][9][10] This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions.[10]

  • Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration.[9][10]

  • Enhanced Contractility: The elevated intracellular calcium levels enhance the contractility of the cardiac muscle (a positive inotropic effect) by increasing the amount of calcium available for binding to troponin C.[9][10]

Additionally, this compound exhibits a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node (negative dromotropic effect).[8][10]

G Mechanism of Action of this compound cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics (Cardiac Myocyte) This compound This compound Digoxin (Active Metabolite) Digoxin (Active Metabolite) This compound->Digoxin (Active Metabolite) Deacetylation (Intestinal Mucosa, Liver) Na+/K+-ATPase Na+/K+-ATPase Digoxin (Active Metabolite)->Na+/K+-ATPase Inhibits Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Decreased Efflux Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger Alters Gradient Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Decreased Efflux Enhanced Cardiac Contractility Enhanced Cardiac Contractility Intracellular Ca2+->Enhanced Cardiac Contractility Leads to

Mechanism of action of this compound.

Pharmacokinetics

Table 2: Pharmacokinetic Properties of this compound

ParameterDescriptionReference(s)
Absorption Orally administered this compound is well absorbed. Bioavailability from tablets is approximately 77.7-91.2%, and from an oral solution is around 84.5-93.8%.[11][12] It is almost completely absorbed when administered in an alcoholic solution (94%).[12]
Distribution As a prodrug, its distribution is linked to its conversion to digoxin, which is widely distributed in tissues, particularly binding to cardiac muscle.[8]
Metabolism This compound is rapidly and extensively hydrolyzed to its active metabolite, digoxin.[8]
Excretion The elimination of the active metabolite, digoxin, is primarily through renal excretion.[8]
Therapeutic Effects

This compound is indicated for the treatment of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[9][13] Its positive inotropic effect improves cardiac output in heart failure, while its negative chronotropic and dromotropic effects help to control the ventricular rate in atrial fibrillation.[8][9]

Adverse Effects

The adverse effects of this compound are consistent with those of digoxin and are often dose-related due to its narrow therapeutic index.[8] Common side effects include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (dizziness, headache), and cardiac arrhythmias.[9]

Experimental Protocols

Quantification of this compound in Active Pharmaceutical Ingredient (API) by RP-HPLC

This method is suitable for the determination of this compound in bulk drug substance and for stability studies.[7]

Instrumentation and Conditions:

  • HPLC System: Agilent Technologies 1200 series or equivalent with a photodiode array detector.[7]

  • Column: C18 (4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: Water: Acetonitrile (65:35 v/v).[7]

  • Flow Rate: 1.5 ml/min.[7]

  • Detection Wavelength: 225 nm.[7]

  • Retention Time: Approximately 9.2 minutes.[7]

Method Validation:

  • Linearity: The method is linear in the range of 31.25-500 µg/ml (R² = 0.9995).[7]

  • Accuracy: Mean percent recovery is 101.02%.[7]

  • Limit of Detection (LOD): 0.289 µg/ml.[7]

  • Limit of Quantification (LOQ): 0.965 µg/ml.[7]

Forced Degradation Studies: Forced degradation analysis can be performed under acidic, alkaline, oxidative, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.[7]

G Workflow for RP-HPLC Analysis of this compound Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Mobile Phase Detection (225 nm) Detection (225 nm) Chromatographic Separation->Detection (225 nm) Data Analysis Data Analysis Detection (225 nm)->Data Analysis Chromatogram

RP-HPLC analysis workflow.

Quantification of Digoxin (Active Metabolite) in Biological Samples

Due to the rapid conversion of this compound to digoxin, methods for quantifying digoxin in biological matrices such as blood, plasma, or urine are essential for pharmacokinetic studies. Various HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[14][15][16]

General Protocol Outline (LC-MS/MS):

  • Sample Preparation:

    • Spike drug-free biological matrix with known concentrations of digoxin standards and an internal standard (e.g., d3-digoxin).[16]

    • Perform protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[16]

  • Chromatographic Separation:

    • Utilize a suitable reversed-phase column (e.g., C18).[16]

    • Employ an isocratic or gradient mobile phase, often consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).[16]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive mode.[16]

    • Monitor specific precursor-to-product ion transitions for digoxin and the internal standard in multiple reaction monitoring (MRM) mode.[16]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of digoxin in unknown samples from the calibration curve.

Signaling Pathways

The primary signaling pathway modulated by this compound is the inhibition of Na+/K+-ATPase. However, research into cardiac glycosides has revealed their influence on other signaling pathways, particularly in the context of cancer and antiviral research.

  • STAT1 Activation: Cardiac glycosides can reduce the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein.[2]

  • Autophagy and Apoptosis: In cancer cells, cardiac glycosides can induce autophagy followed by apoptosis, and these effects are dependent on the Na+/K+-ATPase.[1][3]

  • Src-NFκB Signaling: The antiviral activity of cardiac glycosides has been linked to the activation of tyrosine kinase (Src) and subsequent modulation of NFκB signaling.[4]

G Downstream Signaling of Na+/K+-ATPase Inhibition Cardiac Glycosides Cardiac Glycosides Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycosides->Na+/K+-ATPase Inhibit Intracellular Ion Concentration Changes Intracellular Ion Concentration Changes Na+/K+-ATPase->Intracellular Ion Concentration Changes Src Activation Src Activation Na+/K+-ATPase->Src Activation STAT1 Modulation STAT1 Modulation Na+/K+-ATPase->STAT1 Modulation Autophagy/Apoptosis Autophagy/Apoptosis Na+/K+-ATPase->Autophagy/Apoptosis Cardiac Contractility Cardiac Contractility Intracellular Ion Concentration Changes->Cardiac Contractility NFkB Modulation NFkB Modulation Src Activation->NFkB Modulation

Downstream signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Acetyldigoxin on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which beta-acetyldigoxin, a cardiac glycoside, exerts its effects through the inhibition of the Na+/K+-ATPase enzyme. The document details the binding kinetics, downstream signaling cascades, and quantitative measures of inhibition, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound is a prodrug that is deacetylated to its active form, digoxin, in the intestinal mucosa.[1] Digoxin's primary molecular target is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2][3]

The canonical mechanism of action involves the following key steps:

  • Binding to the α-subunit: Digoxin binds to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[4][5] This binding is highly specific and is antagonized by extracellular potassium ions (K+).[6]

  • Inhibition of Ion Pumping: The binding of digoxin locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. This leads to a cessation of the transport of three Na+ ions out of the cell and two K+ ions into the cell.[4]

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase results in a progressive increase in the intracellular concentration of Na+ ions.[2][7][8]

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This leads to a reduced efflux and/or increased influx of calcium (Ca2+) ions, resulting in a net increase in the intracellular Ca2+ concentration.[2][9]

  • Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the contractility of the heart muscle (a positive inotropic effect) by increasing the amount of Ca2+ available for binding to troponin C during excitation-contraction coupling.[2][9]

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->intracellular_Na Leads to NCX Na+/Ca2+ Exchanger intracellular_Ca ↑ Intracellular [Ca2+] NCX->intracellular_Ca Reduces Ca2+ Efflux beta_acetyldigoxin This compound (Digoxin) beta_acetyldigoxin->NaK_ATPase Inhibits intracellular_Na->NCX Alters Gradient contractility ↑ Cardiac Contractility (Positive Inotropy) intracellular_Ca->contractility Causes

Fig. 1: Core mechanism of this compound on cardiac contractility.

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory potency of digoxin, the active metabolite of this compound, has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Digoxin

Cell LineIC50 (nM)Reference
MDA-MB-231 (human breast cancer)~164[7]
A549 (human lung cancer)40[7]
Vero (monkey kidney epithelial)170 (for MERS-CoV activity)

Table 2: Dissociation Constants (KD) of this compound for Na+/K+-ATPase Isoforms

IsoformConditionKD (nM)Reference
α1β1- K+No significant difference from other isoforms[10]
α1β1+ K+Higher KD (lower affinity) compared to α3[10][11]
α2β1- K+No significant difference from other isoforms[10]
α3β1- K+No significant difference from other isoforms[10]
α3β1+ K+Lower KD (higher affinity) compared to α1[10][11]

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of cardiac glycosides to Na+/K+-ATPase can trigger intracellular signaling cascades, a function independent of the enzyme's pumping activity. The Na+/K+-ATPase can act as a signal transducer.[12]

Key signaling pathways activated by cardiac glycoside binding include:

  • Src/EGFR/Ras/Raf/MEK/ERK Pathway: Binding of a cardiac glycoside can lead to the activation of the non-receptor tyrosine kinase Src.[5][12] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the Ras/Raf/MEK/ERK signaling cascade.[5][12] This pathway is implicated in cell growth and proliferation.

  • NF-κB Activation: The activation of the MEK/ERK pathway can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]

  • STAT1 Activation Reduction: In some cancer cells, treatment with cardiac glycosides has been shown to reduce the phosphorylation-mediated stabilization of STAT1, a key transcriptional regulator of immune checkpoint proteins like IDO1.[7][8]

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates EGFR EGFR Ras Ras EGFR->Ras beta_acetyldigoxin This compound (Digoxin) beta_acetyldigoxin->NaK_ATPase Binds to STAT1 ↓ STAT1 Activation beta_acetyldigoxin->STAT1 Reduces Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB Activation ERK->NFkB Leads to

Fig. 2: Downstream signaling pathways activated by this compound.

Experimental Protocols

The study of this compound's effect on Na+/K+-ATPase involves several key experimental methodologies.

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

  • Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a tissue of interest (e.g., brain cortex, heart muscle) or use purified recombinant enzyme.[13][14]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.[15]

  • Incubation: Add the enzyme preparation to the reaction buffer with and without the inhibitor (this compound/digoxin) and pre-incubate at 37°C for 5 minutes.[15] To determine the specific Na+/K+-ATPase activity, a parallel reaction is run in the presence of a saturating concentration of ouabain, a specific Na+/K+-ATPase inhibitor.

  • Initiation: Start the reaction by adding ATP to the mixture and incubate for a defined period (e.g., 15-20 minutes) at 37°C.[15][16]

  • Termination: Stop the reaction by adding an acid solution, such as perchloric acid or a solution provided in a commercial kit.[16]

  • Quantification of Pi: Measure the liberated Pi using a colorimetric method, such as the malachite green assay.[14] The absorbance is read at a wavelength between 590-660 nm.[13]

  • Calculation: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined by comparing the activity in its presence to the control.

This assay measures the ion pumping function of Na+/K+-ATPase by using the radioactive potassium analog, 86Rb+.

Protocol:

  • Cell Culture: Grow cells of interest (e.g., IEC-18) to confluence on permeable supports.[15]

  • Treatment: Treat the cells with this compound at various concentrations for a specified duration.

  • Uptake Reaction: Initiate the uptake by adding a reaction mixture containing 86Rb+ (~1 μCi/well) to the basolateral side of the cells and incubate for 15 minutes. A parallel experiment is conducted in the presence of ouabain to determine the specific Na+/K+-ATPase-mediated uptake.[15]

  • Termination: Stop the reaction by adding ice-cold MgCl2 and wash the cells multiple times.[15]

  • Lysis and Scintillation Counting: Lyse the cells with NaOH and measure the incorporated radioactivity using a scintillation counter.[15]

  • Analysis: The Na+/K+-ATPase-mediated uptake is calculated as the difference between the total uptake and the ouabain-insensitive uptake. The effect of this compound is then assessed.

This technique is used to quantify the amount of Na+/K+-ATPase α-subunit protein in cell or tissue lysates.

Protocol:

  • Protein Extraction: Prepare protein lysates from cells or tissues treated with or without this compound.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[15]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% milk or BSA in TBST).[15]

    • Incubate the membrane with a primary antibody specific for the Na+/K+-ATPase α1-subunit.[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in Na+/K+-ATPase expression.

cluster_assays Assays start Start: Cell/Tissue Prep treatment Treatment with This compound start->treatment activity_assay Activity Assay (Pi Liberation) treatment->activity_assay uptake_assay Ion Uptake Assay (86Rb+) treatment->uptake_assay western_blot Western Blot (Protein Expression) treatment->western_blot end End: Data Analysis activity_assay->end uptake_assay->end western_blot->end

Fig. 3: General experimental workflow for studying this compound's effects.

References

beta-acetyldigoxin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a crucial therapeutic agent in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the targeted inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells. This inhibition leads to a cascade of intracellular events culminating in an increased force of cardiac contraction, known as a positive inotropic effect. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of this compound, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

This compound is characterized by a specific molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C43H66O15
Molecular Weight 822.98 g/mol

Mechanism of Action: Signaling Pathway

The primary therapeutic effect of this compound is achieved through its interaction with the Na+/K+-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). The binding of this compound to this enzyme initiates a signaling cascade that ultimately enhances the contractility of the heart.

BetaAcetyldigoxinSignaling cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Reduces Ca2+ efflux Na_ion->NaCa_Exchanger Reduces Na+ gradient, altering exchanger function SR Sarcoplasmic Reticulum Ca_ion->SR Increases Ca2+ uptake and release Myofilaments Myofilaments SR->Myofilaments Ca2+ binds to Troponin C Contraction Increased Contraction Myofilaments->Contraction Initiates

Figure 1. Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Quantification of this compound in Biological Samples using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of this compound in biological matrices such as plasma or serum.

Workflow:

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification

Figure 2. Workflow for HPLC quantification of this compound.

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma or serum, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm or by mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Na+/K+-ATPase Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Workflow:

ATPase_Assay_Workflow Enzyme Isolated Na+/K+-ATPase or Membrane Fractions Incubation Incubate with varying concentrations of This compound Enzyme->Incubation Reaction Initiate reaction with ATP in the presence of Na+, K+, and Mg2+ Incubation->Reaction Termination Stop reaction Reaction->Termination Measurement Measure released inorganic phosphate (Pi) Termination->Measurement Analysis Calculate IC50 value Measurement->Analysis

Figure 3. Workflow for Na+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation:

    • Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla).

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with various concentrations of this compound in a buffer containing MgCl2, NaCl, and KCl.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Conclusion

This compound remains a cornerstone in the pharmacological management of cardiac conditions. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental methodologies is paramount for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of cardiac glycoside therapeutics.

An In-depth Technical Guide to beta-Acetyldigoxin (CAS: 5355-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the acetylation of digoxin. With the CAS Number 5355-48-6, this compound has been utilized in the management of heart failure and certain cardiac arrhythmias. This document collates essential physicochemical data, details experimental methodologies for its synthesis and characterization, and elucidates its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and subsequent signaling cascades. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.

Physicochemical Properties

This compound is a white, odorless, crystalline powder with a bitter taste.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and formulation development.

PropertyValueSource
Molecular Formula C43H66O15[2][3]
Molecular Weight 822.98 g/mol [2][3][4]
Melting Point 271-273 °C[2]
Boiling Point (estimate) 681.03 °C[2]
Density (estimate) 1.1139 g/cm³[2]
pKa (predicted) 13.41 ± 0.70[2]
Solubility Practically insoluble in water; sparingly soluble in methylene chloride; slightly soluble in ethanol (96%).[2][2]
Storage Temperature -20°C Freezer[2]

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is based on the partial acetylation of digoxin.

2.1.1. Synthesis Workflow

Digoxin Digoxin Acetylation Partial Acetylation (Acetic Acid, Dicyclohexylcarbodiimide) Digoxin->Acetylation CrudeProduct Crude this compound Acetylation->CrudeProduct Purification1 Crystallization (Acetone, n-Hexane) CrudeProduct->Purification1 Product1 Crude Crystalline Product 1 Purification1->Product1 Purification2 Recrystallization (Chloroform, Toluene) Product1->Purification2 FinalProduct Pure this compound Purification2->FinalProduct Sample This compound Sample Purity Purity Assessment (HPLC) Sample->Purity Identity Structural Confirmation Sample->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (LC-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Elemental Elemental Analysis (CHN) Identity->Elemental cluster_membrane Plasma Membrane cluster_SR Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Na_in Increased [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased [Ca2+]i NCX->Ca_in Increases SERCA SERCA Ca_SR Increased Ca2+ Store SERCA->Ca_SR Contraction Increased Cardiac Contractility Ca_SR->Contraction Enhanced release leads to beta_acetyldigoxin This compound beta_acetyldigoxin->NaK_ATPase Inhibits Na_in->NCX Reduces gradient for Ca_in->SERCA Uptake via beta_acetyldigoxin This compound NaK_ATPase Na+/K+-ATPase (Receptor Pool) beta_acetyldigoxin->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K_Akt PI3K/Akt/mTOR Pathway Src->PI3K_Akt NFkB NF-κB Modulation Src->NFkB Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK CellularEffects Diverse Cellular Effects (e.g., Gene Expression, Proliferation) PI3K_Akt->CellularEffects Ras_MAPK->CellularEffects NFkB->CellularEffects

References

In-depth Technical Guide: Beta-Acetyldigoxin Biotransformation and Metabolic Pathways In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin is a cardiac glycoside used in the management of heart failure and certain cardiac arrhythmias. As a derivative of digoxin, it functions as a prodrug, exhibiting enhanced lipophilicity and improved oral bioavailability. Understanding its biotransformation and metabolic fate is critical for optimizing therapeutic efficacy and minimizing the risk of toxicity, given the narrow therapeutic index of cardiac glycosides. This guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Biotransformation and Metabolic Pathways

The in vivo journey of this compound is characterized by a primary activation step followed by the metabolic pathways established for its active metabolite, digoxin. The biotransformation can be broadly categorized into three main stages: deacetylation, subsequent metabolism of digoxin, and the role of transporters.

Deacetylation: The Primary Activation Step

Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The primary and most significant biotransformation event is the hydrolysis of the acetyl group from the terminal digitoxose sugar moiety. This deacetylation process converts this compound into its pharmacologically active form, digoxin. This conversion is largely completed during its passage through the intestinal wall. Studies have shown that after intraduodenal administration of radiolabeled this compound, the vast majority of the compound found in the portal vein blood is digoxin.

A minor pathway that can occur in the duodenum is the isomerization of a small fraction of this compound to alpha-acetyldigoxin.

Metabolism of the Active Moiety: Digoxin

Once converted to digoxin, the molecule undergoes further metabolism, although a significant portion is excreted unchanged. The metabolism of digoxin is complex and involves several pathways, including hydrolysis of the sugar chain, reduction of the lactone ring, and conjugation reactions.

  • Hydrolysis: The trisaccharide side chain of digoxin can be sequentially cleaved, leading to the formation of digoxigenin-bisdigitoxoside, digoxigenin-monodigitoxoside, and the aglycone, digoxigenin.

  • Reduction: A key metabolic pathway, particularly in a subset of the population, is the reduction of the unsaturated lactone ring of digoxin to form dihydrodigoxin. This reaction is catalyzed by the gut bacterium Eubacterium lentum and results in a cardio-inactive metabolite.

  • Conjugation: Digoxin and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more polar and readily excretable compounds. While the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for digoxin glucuronidation in humans are not definitively established, studies on similar compounds suggest the involvement of the UGT1A and UGT2B families.

Role of P-glycoprotein

This compound, like digoxin, is a substrate of the efflux transporter P-glycoprotein (P-gp), which is expressed in various tissues including the intestines, kidneys, and liver. P-gp can actively transport this compound back into the intestinal lumen, thereby limiting its net absorption. This interaction is a key determinant of its bioavailability and a site for potential drug-drug interactions with P-gp inhibitors or inducers.

Quantitative Data on Metabolites and Pharmacokinetics

The following tables summarize the available quantitative data on the bioavailability and excretion of this compound and its primary active metabolite, digoxin. It is important to note that comprehensive mass balance studies specifically for this compound are limited in the public domain; therefore, data for digoxin are included to provide a more complete picture of the metabolic fate.

Table 1: Bioavailability of this compound and Digoxin

FormulationMean Bioavailability (%)Reference
This compound (alcoholic solution)94%[1]
This compound (tablets)81%[1]
Digoxin (alcoholic solution)79.2%[1]
Digoxin (tablets)63.5%[1]

Table 2: Urinary Excretion of Digoxin and its Metabolites after Oral Administration of Digoxin

CompoundMean Urinary Excretion (% of Dose)Reference
Digoxin51.5 ± 11.4[2]
Dihydrodigoxin4.5 ± 3.9[2]
Digoxigenin bisdigitoxoside1.9 ± 0.1[2]
Polar Metabolites (including conjugates)5.5 ± 3.8[2]
Other Metabolites1.3 ± 0.6[2]
Total Recovery in Urine 65.7 ± 1.98 [2]

Table 3: Fecal Excretion after Oral Administration of Digoxin

ExcretaMean Recovery of Total Radioactivity (% of Dose)Reference
Feces31.6 ± 7.6[2]

Experimental Protocols

Analysis of this compound and Metabolites by HPLC-MS/MS

This method is suitable for the quantitative determination of this compound, digoxin, and its major metabolites in biological matrices such as plasma and urine.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of plasma or urine, add an internal standard (e.g., digitoxigenin).

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[3][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

Radioimmunoassay (RIA) for Digoxin and Metabolites

RIA is a sensitive method for the quantification of digoxin in serum or plasma.

  • Principle: The assay is based on the competitive binding of radiolabeled digoxin (e.g., ³H-digoxin) and unlabeled digoxin (from the sample) to a limited number of anti-digoxin antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled digoxin in the sample.

  • Procedure:

    • Pipette patient serum or plasma, digoxin standards, and controls into respective tubes.

    • Add a known amount of ³H-digoxin to each tube.

    • Add the anti-digoxin antibody solution to initiate the competitive binding reaction.

    • Incubate at room temperature.

    • Separate the antibody-bound digoxin from the free digoxin. This can be achieved by adding dextran-coated charcoal, which adsorbs the free digoxin.

    • Centrifuge the tubes to pellet the charcoal.

    • Decant the supernatant containing the antibody-bound ³H-digoxin into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the digoxin standards.

    • Determine the digoxin concentration in the patient samples from the standard curve.[5]

Visualizations

Beta_Acetyldigoxin_Metabolism cluster_absorption Intestinal Lumen / Enterocyte cluster_circulation Systemic Circulation cluster_metabolism Liver / Gut Microbiota cluster_excretion Excretion This compound This compound Digoxin Digoxin This compound->Digoxin Deacetylation (Primary Activation) Alpha-Acetyldigoxin Alpha-Acetyldigoxin This compound->Alpha-Acetyldigoxin Isomerization (minor) P-gp P-glycoprotein This compound->P-gp Efflux Substrate Digoxin_circ Digoxin Digoxin->Digoxin_circ Absorption P-gp->this compound Digoxigenin_bis Digoxigenin-bisdigitoxoside Digoxin_circ->Digoxigenin_bis Hydrolysis Dihydrodigoxin Dihydrodigoxin Digoxin_circ->Dihydrodigoxin Reduction (E. lentum) Conjugates Glucuronide & Sulfate Conjugates Digoxin_circ->Conjugates Conjugation (UGTs, SULTs) Urine Urine Digoxin_circ->Urine Unchanged Feces Feces Digoxin_circ->Feces (Biliary) Digoxigenin_mono Digoxigenin-monodigitoxoside Digoxigenin_bis->Digoxigenin_mono Hydrolysis Digoxigenin Digoxigenin Digoxigenin_mono->Digoxigenin Hydrolysis Digoxigenin->Conjugates Conjugation Dihydrodigoxin->Urine Conjugates->Urine

This compound Metabolic Pathway

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Plasma or Urine Sample Add_IS Add Internal Standard Biological_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification vs. Standard Curve MSMS->Quantification Results Concentration Data Quantification->Results

HPLC-MS/MS Experimental Workflow

Conclusion

The biotransformation of this compound is a critical aspect of its pharmacology, primarily involving its conversion to the active drug, digoxin. The subsequent metabolism of digoxin is multifaceted, with significant inter-individual variability influenced by factors such as gut microbiota and the activity of drug transporters like P-glycoprotein. A thorough understanding of these pathways and the ability to accurately quantify the parent drug and its metabolites are essential for the safe and effective use of this compound in clinical practice and for the development of new cardiac glycoside therapies. Further research to definitively identify the specific UGT isoforms involved in digoxin conjugation would provide a more complete understanding of its metabolic clearance.

References

Navigating the Solubility Landscape of Beta-Acetyldigoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of beta-acetyldigoxin, a key cardiac glycoside. Understanding the solubility of this compound in various laboratory solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document outlines its known solubility characteristics, details standard experimental protocols for solubility determination, and provides a visual workflow for these essential laboratory procedures.

Core Solubility Profile of this compound

This compound, a derivative of digoxin, exhibits a solubility profile that is crucial for its handling and administration in a research and development setting. While precise quantitative data is not extensively available in public literature, a qualitative and semi-quantitative understanding has been established through various pharmacological and chemical manufacturing sources.

The compound is generally characterized as being practically insoluble in aqueous solutions, with slight to sparing solubility in certain organic solvents. This profile is consistent with its steroidal structure, which imparts significant lipophilicity.

Data Presentation: Qualitative and Semi-Quantitative Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents. These descriptions are based on established pharmacopeial definitions.

SolventTypeSolubility DescriptionCitation
WaterPolar ProticPractically Insoluble[1][2]
Ethanol (96%)Polar ProticSlightly Soluble[1][2]
Methylene ChlorideHalogenatedSparingly Soluble[1][2]
AcetonePolar AproticSoluble (in reflux)[2]
ChloroformHalogenatedSoluble (in reflux)[2]
PyridinePolar AproticSoluble[2]

It is important to note that the solubility in acetone and chloroform is mentioned in the context of manufacturing processes, often under reflux conditions, which would increase the dissolution of the compound.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound or any active pharmaceutical ingredient (API), standardized experimental protocols are employed. The two primary methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The gold standard for determining the true or thermodynamic solubility of a compound is the shake-flask method.[3][4] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][5] The presence of undissolved solid should be visually confirmed at the end of this period.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).[6]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[8][9] It typically measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted and then added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Incubation and Precipitation: The plate is incubated for a shorter period than the shake-flask method (e.g., 1.5-2 hours) with agitation.[9] The formation of a precipitate is monitored.

  • Detection: The amount of precipitate can be measured by various techniques, including nephelometry (light scattering), UV absorbance after filtration, or LC-MS/MS.[8][10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of a compound.

G A Add excess solid this compound to solvent B Seal flask and agitate at constant temperature (e.g., 37°C) A->B C Equilibrate for 24-72 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a low-binding filter D->E F Quantify concentration in filtrate using HPLC-UV E->F G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

References

An In-depth Technical Guide to the Positive Inotropic Effects of Beta-Acetyldigoxin on Myocardial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, exerts a positive inotropic effect on myocardial cells, enhancing the force of cardiac contraction. This technical guide delineates the core molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding this phenomenon. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of ionic events that culminate in increased intracellular calcium availability for the contractile apparatus. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the involved biological processes to serve as a valuable resource for researchers and professionals in the fields of pharmacology and cardiology.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma of myocardial cells.[1][2] this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function.[3] This inhibition leads to an accumulation of intracellular Na+.

The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger (NCX), which normally functions to extrude calcium (Ca2+) from the cell.[3] The reduced Na+ gradient diminishes the driving force for forward-mode (Ca2+ efflux) operation of the NCX. Consequently, intracellular Ca2+ concentration ([Ca2+]i) rises.[3] This elevation in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myofilaments.[3]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of this compound with its molecular target and its effect on myocardial contractility.

Table 1: Inhibition of Na+/K+-ATPase by this compound

ParameterValueCell/Tissue TypeReference
IC50 (α1β1 isoform)587 ± 135 nMHuman Kidney Membranes

Table 2: Binding Affinity (KD) of this compound to Human Na+/K+-ATPase Isoforms

IsoformKD (nM) in the absence of K+KD (nM) in the presence of K+Reference
α1β1No significant isoform specificityShows isoform specificity (α1 > α3)[1]
α2β1No significant isoform specificityNot specified[1]
α3β1No significant isoform specificityShows isoform specificity (α1 > α3)[1]

Table 3: Inotropic Effect of this compound

ConcentrationEffectExperimental SystemReference
10⁻⁶ MSharp increase in forceIsolated myocardial contractile protein system[1]

Signaling Pathways

The signaling cascade initiated by this compound is primarily linear, leading from Na+/K+-ATPase inhibition to increased myocardial contractility.

Inotropic_Effect_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion [Na+]i ↑ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i ↑ NCX->Ca_ion Reduces Ca2+ efflux, leading to Na_ion->NCX Reduces gradient for SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake into Myofilaments Myofilaments SR->Myofilaments ↑ Ca2+ release to Contraction ↑ Force of Contraction Myofilaments->Contraction

Figure 1. Primary signaling pathway of this compound's positive inotropic effect.

While the primary pathway is well-established, some studies suggest the existence of alternative or secondary signaling pathways initiated by cardiac glycosides, although their contribution to the acute inotropic effect is considered minimal. These may involve the generation of reactive oxygen species (ROS) and activation of pathways like the epidermal growth factor receptor (EGFR) - Src kinase pathway.

Experimental Protocols

This section details the methodologies for key experiments to quantify the positive inotropic effects of this compound.

Measurement of Na+/K+-ATPase Activity

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Methodology: A common method is the NADH-coupled spectrophotometric assay.

  • Preparation of Myocardial Homogenates:

    • Excise myocardial tissue and homogenize in a buffered solution (e.g., Tris-HCl) on ice.

    • Centrifuge the homogenate to pellet cellular debris. The supernatant containing the membrane fraction with Na+/K+-ATPase is used.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • The assay mixture contains pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in a suitable buffer.

    • The reaction is initiated by the addition of ATP. The hydrolysis of ATP by ATPases produces ADP.

    • PK converts PEP to pyruvate, regenerating ATP from ADP.

    • LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

    • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

    • To determine Na+/K+-ATPase specific activity, the reaction is run in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference in the rate of ATP hydrolysis is attributed to Na+/K+-ATPase activity.

    • To determine the IC50 of this compound, the assay is performed with varying concentrations of the drug, and the percentage of inhibition is calculated relative to the control (ouabain-sensitive activity).

ATPase_Assay_Workflow cluster_prep Sample Preparation cluster_assay NADH-Coupled Assay cluster_inhibition Inhibition Measurement Tissue Myocardial Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant (Membrane Fraction) Centrifuge->Supernatant Protein_Assay Determine Protein Concentration Supernatant->Protein_Assay Assay_Mix Prepare Assay Mix (PK, LDH, PEP, NADH) Protein_Assay->Assay_Mix Add_ATP Initiate with ATP Assay_Mix->Add_ATP Spectro Monitor Absorbance at 340 nm Add_ATP->Spectro Calculate Calculate Rate of NADH Oxidation Spectro->Calculate Control Run with/without Ouabain Calculate->Control Drug Run with various [this compound] Calculate->Drug IC50 Calculate IC50 Drug->IC50

Figure 2. Experimental workflow for Na+/K+-ATPase activity assay.

Measurement of Intracellular Calcium Concentration

Objective: To visualize and quantify the changes in intracellular Ca2+ concentration in cardiomyocytes upon treatment with this compound.

Methodology: Confocal microscopy with a fluorescent Ca2+ indicator.

  • Cardiomyocyte Isolation and Culture:

    • Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) by enzymatic digestion.

    • Culture the isolated myocytes on laminin-coated coverslips.

  • Loading with Ca2+ Indicator:

    • Incubate the cultured cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

    • Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Confocal Imaging:

    • Mount the coverslip with the loaded cells onto the stage of a confocal microscope.

    • Perfuse the cells with a physiological salt solution.

    • Acquire baseline fluorescence images.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Record time-lapse images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cardiomyocytes.

    • Measure the average fluorescence intensity within each ROI over time.

    • Express the change in fluorescence as a ratio (e.g., F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) to quantify the relative change in [Ca2+]i.

Calcium_Imaging_Workflow Isolate Isolate Cardiomyocytes Culture Culture on Coverslips Isolate->Culture Load_Dye Load with Ca2+ Indicator (e.g., Fluo-4 AM) Culture->Load_Dye Mount Mount on Confocal Microscope Load_Dye->Mount Baseline Acquire Baseline Fluorescence Mount->Baseline Treat Perfuse with this compound Baseline->Treat Record Record Time-Lapse Images Treat->Record Analyze Analyze Fluorescence Intensity (F/F0) Record->Analyze

Figure 3. Experimental workflow for intracellular calcium imaging.

Measurement of Myocardial Contractility

Objective: To measure the positive inotropic effect of this compound on isolated cardiac muscle preparations.

Methodology: Isolated Langendorff-perfused heart or isolated papillary muscle preparation.

  • Tissue Preparation:

    • Langendorff Heart: Excise the heart from a suitable animal model and cannulate the aorta on a Langendorff apparatus. Retrogradely perfuse the coronary arteries with a warmed, oxygenated physiological salt solution.

    • Papillary Muscle: Dissect a papillary muscle from the ventricle and mount it in an organ bath containing oxygenated physiological salt solution. Attach one end to a fixed hook and the other to a force transducer.

  • Experimental Setup:

    • Maintain the preparation at a constant temperature (e.g., 37°C) and stimulate electrically at a fixed frequency (e.g., 1 Hz).

    • Allow the preparation to equilibrate until a stable baseline contractile force is achieved.

  • Drug Administration:

    • Introduce this compound into the perfusate or organ bath at increasing concentrations to establish a cumulative concentration-response curve.

    • Allow sufficient time at each concentration for the inotropic effect to reach a steady state.

  • Data Acquisition and Analysis:

    • Record the contractile force using the force transducer and a data acquisition system.

    • Measure parameters such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).

    • Express the inotropic effect as a percentage change from the baseline contractile force.

    • Plot the percentage increase in contractile force against the log concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal effect).

Conclusion

This compound enhances myocardial contractility through a well-defined mechanism centered on the inhibition of Na+/K+-ATPase. This action leads to an increase in intracellular calcium, thereby augmenting the force of contraction. The quantitative data on its inhibitory potency and binding affinity provide a basis for understanding its pharmacological profile. The experimental protocols outlined in this guide offer standardized approaches to further investigate the inotropic effects of this compound and other cardiac glycosides. A thorough understanding of these principles is crucial for the continued research and development of therapeutic agents for cardiac conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Tissue Studies with Beta-Acetyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin is a cardiac glycoside, a class of drugs that have been used for centuries to treat heart conditions.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocyte membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[2][3] The increased availability of calcium to the contractile machinery enhances the force of myocardial contraction, an effect known as positive inotropy.[2] These application notes provide detailed protocols for studying the effects of this compound on in vitro cardiac tissue models, a critical tool in cardiovascular drug discovery and safety pharmacology. The use of in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offers a more physiologically relevant platform for preclinical drug assessment compared to traditional methods.[4]

Signaling Pathway of this compound

The primary signaling cascade initiated by this compound in cardiomyocytes is the inhibition of the Na+/K+-ATPase pump. This sets off a series of ionic shifts that culminate in enhanced contractility.

Beta_Acetyldigoxin_Signaling cluster_cell Cardiomyocyte Beta_Acetyldigoxin Beta_Acetyldigoxin NaK_ATPase Na+/K+ ATPase Beta_Acetyldigoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Induces Ca_release ↑ Ca2+ Release SR->Ca_release Contractility ↑ Contractility Ca_release->Contractility

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vitro studies of this compound and related cardiac glycosides. Due to the limited availability of specific data for this compound, information from its parent compound, digoxin, is included for reference.

Table 1: Effective Concentrations of this compound and Digoxin in In Vitro Cardiac Models

CompoundIn Vitro ModelEffective ConcentrationObserved EffectReference
This compoundIsolated Myocardial Contractile Protein System10⁻⁶ MIncreased force of contraction[5]
DigoxinSheep Cardiac Purkinje Fibers1.25 µMInduction of delayed afterdepolarizations[6]
DigoxinBovine Ventricular Muscle5 x 10⁻⁸ - 10⁻⁷ MPositive inotropic effect[7]

Table 2: Effects of Digoxin on Cardiomyocyte Electrophysiology and Calcium Transients (Reference for this compound Studies)

ParameterIn Vitro ModelDigoxin ConcentrationEffectReference
Action Potential Duration (APD₅₀)Sheep Cardiac Purkinje Fibers1.25 µMInitial lengthening[6]
Calcium Transient AmplitudeNot SpecifiedNot SpecifiedExpected to increase[2][3]
Calcium Transient DecayNot SpecifiedNot SpecifiedExpected to be prolonged[2][3]

Experimental Protocols

The following protocols are designed for studying the effects of this compound on 2D and 3D cardiac tissue models.

Protocol 1: Assessment of Contractility in 2D hiPSC-Cardiomyocyte Monolayers

Objective: To measure the effect of this compound on the contractility of a 2D monolayer of hiPSC-CMs.

Materials:

  • hiPSC-CMs (e.g., from a commercial supplier)

  • Culture medium recommended by the cell supplier

  • Fibronectin or other appropriate extracellular matrix coating

  • Multi-well plates (96- or 384-well) with optically clear bottoms

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Automated microscopy system with video capture capabilities (e.g., ImageXpress Micro) or a dedicated contractility analysis system (e.g., IonOptix)

Procedure:

  • Cell Plating:

    • Coat multi-well plates with fibronectin according to the manufacturer's instructions.

    • Plate hiPSC-CMs at a density that allows for the formation of a confluent, spontaneously beating monolayer.

    • Culture the cells for the recommended duration to allow for recovery and maturation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment:

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 30 minutes for acute effects, or longer for chronic studies).

  • Data Acquisition:

    • Place the plate on the automated microscopy system.

    • Acquire videos of the beating cardiomyocytes in each well. Ensure the frame rate is sufficient to capture the contractile motion accurately (e.g., >30 frames per second).

  • Data Analysis:

    • Use motion vector analysis software to quantify contractility parameters such as:

      • Beat rate (beats per minute)

      • Contraction amplitude (maximum displacement)

      • Contraction and relaxation velocities

    • Compare the parameters from the this compound-treated wells to the vehicle control.

Protocol 2: Measurement of Calcium Transients in 2D hiPSC-Cardiomyocyte Monolayers

Objective: To measure the effect of this compound on intracellular calcium transients in hiPSC-CMs.

Materials:

  • hiPSC-CMs cultured as described in Protocol 1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit)

  • Pluronic F-127 (for aiding dye loading)

  • Tyrode's solution or other suitable imaging buffer

  • This compound solutions

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR Tetra) or a fluorescence microscope with a high-speed camera.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Tyrode's solution, often with a small amount of Pluronic F-127 to aid in solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for the time recommended in the dye's protocol (typically 30-60 minutes).

    • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Compound Addition and Data Acquisition:

    • If using a system like the FLIPR, the compound addition and fluorescence reading are automated. Program the instrument to add the this compound solutions and immediately begin kinetic reads.

    • If using a microscope, acquire a baseline fluorescence recording, then carefully add the this compound solutions and continue recording.

  • Data Analysis:

    • Analyze the fluorescence intensity traces over time to determine:

      • Calcium transient amplitude (ΔF/F₀)

      • Peak frequency

      • Calcium transient duration (e.g., at 50% or 90% of decay)

      • Rise and decay kinetics

    • Compare these parameters between treated and control wells.

Protocol 3: Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)

Objective: To measure the effect of this compound on the field potential of hiPSC-CMs.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48-well from Axion BioSystems)

  • MEA recording system

  • This compound solutions

Procedure:

  • Cell Plating:

    • Plate hiPSC-CMs directly onto the MEA plates according to the manufacturer's instructions.

    • Allow the cells to mature and form a functional syncytium that generates spontaneous and stable field potentials.

  • Recording and Treatment:

    • Record a baseline field potential for a set period.

    • Add the this compound solutions to the wells.

    • Record the field potentials continuously or at set time points after compound addition.

  • Data Analysis:

    • Analyze the field potential waveforms to determine:

      • Beat rate

      • Field potential duration (FPD), an in vitro correlate of the QT interval

      • Spike amplitude

      • Presence of arrhythmias (e.g., early afterdepolarizations)

    • Compare the post-treatment data to the baseline recordings and vehicle controls.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cardiac effects of this compound.

Experimental_Workflow Start Start Culture Culture hiPSC-CMs (2D or 3D) Start->Culture Prepare_Compound Prepare this compound Dose-Response Series Culture->Prepare_Compound Treatment Treat Cardiac Tissue with This compound Prepare_Compound->Treatment Assay Select Assay Treatment->Assay Contractility Contractility Assay (Protocol 1) Assay->Contractility Functional Calcium Calcium Transient Assay (Protocol 2) Assay->Calcium Mechanistic MEA MEA Electrophysiology (Protocol 3) Assay->MEA Electrophysiological Data_Acquisition Data Acquisition Contractility->Data_Acquisition Calcium->Data_Acquisition MEA->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Summarize Results (Tables & Graphs) Data_Analysis->Results End End Results->End

Caption: General experimental workflow for in vitro cardiac studies.

References

Application Notes: Development of Immunoassays for β-Acetyldigoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-acetyldigoxin is a cardiac glycoside, a derivative of digoxin, used in the treatment of congestive heart failure and certain cardiac arrhythmias. Therapeutic drug monitoring of cardiac glycosides is crucial due to their narrow therapeutic index, where sub-therapeutic levels are ineffective and slightly higher levels can be toxic. Immunoassays provide a sensitive, specific, and rapid method for the quantitative determination of such haptens in biological fluids. This document outlines the principles and detailed protocols for the development of immunoassays, specifically competitive ELISA and Lateral Flow Immunoassays, for the detection of β-acetyldigoxin.

Core Principle: The Competitive Immunoassay

Given that β-acetyldigoxin is a small molecule (hapten), it cannot elicit a strong immune response on its own or be simultaneously bound by two different antibodies. Therefore, the most suitable immunoassay format is a competitive assay. In this format, free β-acetyldigoxin in a sample competes with a labeled or immobilized digoxin derivative for a limited number of binding sites on a specific anti-digoxin antibody. The resulting signal is inversely proportional to the concentration of β-acetyldigoxin in the sample.

Part 1: Reagent Preparation and Development

The successful development of an immunoassay for β-acetyldigoxin relies on two critical components: a specific antibody and a hapten-protein conjugate.

1.1 Monoclonal Antibody Production

High-affinity monoclonal antibodies are essential for a sensitive and specific assay.[1][2] Since β-acetyldigoxin is structurally very similar to digoxin, antibodies developed against digoxin often exhibit high cross-reactivity with β-acetyldigoxin.[3][4][5]

  • Immunogen Synthesis: To produce antibodies, the hapten (digoxin) must be conjugated to a large immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method for this conjugation is through periodate oxidation of the terminal digitoxose sugar ring of digoxin, which creates reactive aldehyde groups that can be coupled to the amine groups of the carrier protein.[6][7]

  • Hybridoma Technology: BALB/c mice are immunized with the digoxin-KLH conjugate. Splenocytes from the immunized mice are then fused with myeloma cells to produce hybridomas, which are screened for the production of high-affinity antibodies specific to digoxin.[3] Selected hybridoma clones, such as the DI-22 clone, can be cultured to produce a consistent supply of monoclonal antibodies.

1.2 Synthesis of Hapten-Protein Conjugates

A digoxin-protein conjugate is required not only as an immunogen but also as a key reagent in the assay itself (e.g., as a coating antigen in an indirect ELISA or a labeled conjugate in other formats).

  • Principle: The synthesis involves activating the hapten (digoxin) to create a reactive group that can covalently link to a protein (e.g., BSA or Ovalbumin (OVA)) without significantly altering the epitopes recognized by the antibody.[7]

  • Workflow:

G cluster_synthesis Hapten-Carrier Conjugate Synthesis Workflow digoxin Digoxin (with terminal digitoxose) oxidation Periodate Oxidation (e.g., NaIO4) digoxin->oxidation Cleaves sugar ring activated Activated Digoxin (Dialdehyde derivative) oxidation->activated coupling Reductive Amination (Schiff base formation + reduction) activated->coupling protein Carrier Protein (e.g., BSA, OVA) protein->coupling conjugate Digoxin-Protein Conjugate (Immunogen or Coating Antigen) coupling->conjugate purification Purification (Dialysis, Chromatography) conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for synthesizing a digoxin-protein conjugate.

Part 2: Immunoassay Protocols

2.1 Protocol: Indirect Competitive ELISA

This protocol describes a common and robust method for quantifying β-acetyldigoxin in serum or plasma samples.

A. Principle of Competitive ELISA

G cluster_elisa Competitive ELISA Principle step1 1. Coating Plate coated with Digoxin-BSA step2 2. Competition Add Sample (Free Digoxin) + Anti-Digoxin Ab step1->step2 step3 3. Binding Ab binds to either Free or Coated Digoxin step2->step3 step4 4. Washing Remove unbound reagents step3->step4 step5 5. Detection Add Enzyme-labeled Secondary Ab step4->step5 step6 6. Substrate Add Substrate (e.g., TMB) Color develops step5->step6 step7 7. Read Measure Absorbance (Signal inversely proportional to sample concentration) step6->step7

Caption: Principle of the indirect competitive ELISA for digoxin detection.

B. Experimental Protocol

  • Coating: Dilute the Digoxin-BSA conjugate to 1-2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in B.2.

  • Competition Reaction:

    • Prepare standards of β-acetyldigoxin and patient samples (serum or plasma) diluted in assay buffer.[5][8]

    • In a separate dilution plate, mix 25 µL of standard/sample with 50 µL of anti-digoxin monoclonal antibody (at a pre-optimized dilution). Incubate for 30 minutes at room temperature.

    • Transfer 50 µL of this mixture to the coated and blocked ELISA plate.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[5][8]

  • Washing: Repeat the washing step as in B.2.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step, but increase to five washes to remove all unbound secondary antibody.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15 minutes.[8]

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).[8]

  • Measurement: Read the absorbance at 450 nm (or 405 nm for some substrates) using a microplate reader.[8] The results should be read within a short time frame after adding the stop solution.

2.2 Protocol: Competitive Lateral Flow Immunoassay (LFIA)

This protocol outlines the development of a rapid test strip for qualitative or semi-quantitative detection.

A. Principle of Competitive LFIA

G cluster_lfia Competitive Lateral Flow Immunoassay Principle cluster_membrane cluster_positive Positive Sample (Digoxin Present) cluster_negative Negative Sample (No Digoxin) sample_pad Sample Pad conjugate_pad Conjugate Pad (Gold-labeled Anti-Digoxin Ab) membrane Nitrocellulose Membrane absorbent_pad Absorbent Pad test_line Test Line (Immobilized Digoxin-BSA) control_line Control Line (Immobilized anti-Mouse IgG) p1 p2 p1->p2 p3 p2->p3 p_result Result: Control Line Only p3->p_result n1 n2 n1->n2 n3 n2->n3 n_result Result: Test & Control Lines n3->n_result

Caption: Principle of a competitive lateral flow immunoassay.

B. Experimental Protocol

  • Reagent Preparation:

    • Gold Nanoparticle (AuNP) Conjugate: Prepare a colloidal gold solution and conjugate it with the anti-digoxin monoclonal antibody.

    • Test Line: Immobilize the Digoxin-BSA conjugate in a narrow line on a nitrocellulose membrane.

    • Control Line: Immobilize a goat anti-mouse IgG antibody downstream from the test line.

  • Strip Assembly: Assemble the strip by layering the sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), the prepared nitrocellulose membrane, and an absorbent pad onto an adhesive backing card.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., diluted serum) to the sample pad.[7]

    • The liquid sample rehydrates the AuNP-antibody conjugate and flows along the strip via capillary action.

  • Interpretation (after 5-10 minutes):

    • Negative Result: If no β-acetyldigoxin is present, the AuNP-antibody conjugate binds to the Digoxin-BSA at the test line, forming a visible red line. It also binds to the control line. Two lines appear.

    • Positive Result: If β-acetyldigoxin is present in the sample, it binds to the AuNP-antibody conjugate. This complex is blocked from binding to the test line. Therefore, no test line appears, or it is visibly fainter. The control line must always appear for the test to be valid.[9]

Part 3: Assay Performance and Validation

3.1 Quantitative Data Summary

The performance of a developed immunoassay must be characterized. Key parameters include sensitivity (IC₅₀), detection range, and specificity (cross-reactivity).

Assay Type/ParameterReported ValueReference
Sensitivity (IC₅₀ / LOD)
Modified ELISA (LOD)0.026 µg/mL (26 ng/mL)[10][11]
Immunosensor (LOD)0.023 ng/mL[12]
Immunosensor (EC₅₀)0.256 ng/mL[12]
Lateral Flow (IC₅₀)0.45 ng/mL[7]
Cross-Reactivity (%)
β-Acetyldigoxin84.4% - 100%[4][5][13]
α-Acetyldigoxin~100%[5][8]
β-Methyldigoxin~100%[4][5]
Lanatoside C65.2%[13]
Deslanoside85.6%[13]
Digoxigenin-bis-digitoxoside108.1%[13]
Digoxigenin-mono-digitoxoside141.1%[13]
Digitoxin0.019% - 6.8%[4][5]
Spironolactone< 0.001%[4][5]
Prednisone< 0.001%[4][5]
Recovery Rates (Spiked Samples)
Lateral Flow (Serum)95.7% - 105.4%[7]

3.2 Sample Handling

  • Specimen Type: Serum or plasma collected via standard venipuncture, using tubes with or without anticoagulants like EDTA or heparin.[5][8]

  • Storage: Samples can be stored at 2-8°C for up to 48 hours. For longer-term storage (up to 30 days), samples should be kept at -20°C. Repeated freeze-thaw cycles should be avoided.[5][8]

The development of immunoassays for β-acetyldigoxin is highly feasible, primarily by leveraging the high cross-reactivity of existing anti-digoxin monoclonal antibodies. Both ELISA and lateral flow formats can be developed to provide sensitive and specific detection. The competitive assay principle is paramount for these small molecule haptens. Careful preparation of hapten-protein conjugates and rigorous validation of assay parameters, especially cross-reactivity with other cardiac glycosides and metabolites, are critical for creating a reliable diagnostic tool for therapeutic drug monitoring.

References

Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition using Beta-Acetyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin is a cardiac glycoside, a class of naturally derived compounds that are potent inhibitors of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1][2] This enzyme actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process vital for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[3] By binding to a specific site on the α-subunit of the Na+/K+-ATPase, this compound and other cardiac glycosides disrupt this ion transport.[4]

Beyond its role as an ion transporter, the Na+/K+-ATPase also functions as a signal transducer.[5] The binding of cardiac glycosides can trigger a cascade of intracellular signaling pathways, including the Src, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways, which are implicated in cell growth, proliferation, and apoptosis.[6][7][8] This dual function makes the Na+/K+-ATPase a compelling target for drug development, particularly in the fields of cardiology and oncology.[9][10]

These application notes provide detailed protocols for utilizing this compound as a tool to study the inhibition of Na+/K+-ATPase and its downstream consequences.

Data Presentation

The inhibitory potency of this compound on the Na+/K+-ATPase can be quantified by its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

ParameterNa+/K+-ATPase IsoformConditionValueReference
Dissociation Constant (Kd) α1β1With K+High Affinity[11]
α2β1With K+Lower Affinity than α1[11]
α3β1With K+Lowest Affinity[11]

Note: Specific IC50 values for this compound are not as widely reported as for digoxin or ouabain. Researchers should determine the IC50 empirically for their specific cell line or tissue preparation using the protocols provided below.

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the inhibitory effects of this compound on Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Phosphate Quantification)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[12][13] The difference in Pi released in the presence and absence of a specific inhibitor like this compound represents the Na+/K+-ATPase-specific activity.

Materials:

  • Cell or tissue homogenates/microsomal fractions

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[1]

  • ATP solution (e.g., 4 mM Tris-ATP)[1]

  • Ouabain solution (as a positive control for inhibition, e.g., 1 mM)[1]

  • SDS solution (for stopping the reaction)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)[14]

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates containing the Na+/K+-ATPase. This can be crude homogenates or enriched microsomal fractions. Determine the protein concentration of your preparation.

  • Reaction Setup: In a microplate, set up the following reactions in triplicate:

    • Total ATPase activity: Assay Buffer + Sample

    • Ouabain-insensitive ATPase activity: Assay Buffer + Sample + Ouabain (to a final concentration that fully inhibits Na+/K+-ATPase)

    • This compound inhibition: Assay Buffer + Sample + various concentrations of this compound

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding SDS or the phosphate detection reagent (some reagents have a stop solution component).

  • Phosphate Detection: Add the colorimetric phosphate detection reagent and incubate as per the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays).

  • Calculation:

    • Prepare a standard curve using the phosphate standard.

    • Calculate the amount of Pi released in each well.

    • Na+/K+-ATPase activity = (Pi in "Total ATPase activity" wells) - (Pi in "Ouabain-insensitive ATPase activity" wells).

    • Determine the percent inhibition by this compound at each concentration and calculate the IC50 value.

Rubidium (86Rb+) Uptake Assay

This assay measures the pump function of Na+/K+-ATPase in intact cells. Rubidium (Rb+) is a congener of potassium (K+) and is transported into the cell by the Na+/K+-ATPase. The radioactive isotope 86Rb+ allows for sensitive quantification of this transport.

Materials:

  • Cultured cells grown in 96-well plates

  • This compound stock solution (in DMSO)

  • 86Rb+ isotope

  • Uptake Buffer (e.g., HEPES-buffered salt solution)

  • Wash Buffer (ice-cold)

  • Cell lysis buffer

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control in Uptake Buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Initiate Uptake: Add 86Rb+ to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. The timing should be optimized to ensure initial rates of uptake are measured.

  • Stop and Wash: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold Wash Buffer to remove extracellular 86Rb+.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of 86Rb+ uptake for each condition.

    • Calculate the percentage of inhibition of 86Rb+ uptake by this compound at each concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The binding of this compound to the Na+/K+-ATPase can initiate several downstream signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus b-Acetyldigoxin b-Acetyldigoxin NaK_ATPase Na+/K+-ATPase b-Acetyldigoxin->NaK_ATPase Binds and Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K NaK_ATPase->PI3K Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Apoptosis) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression

Caption: Signaling pathways activated by this compound binding to Na+/K+-ATPase.

Experimental Workflows

G cluster_assay Na+/K+-ATPase Activity Assay cluster_uptake 86Rb+ Uptake Assay cluster_viability Cell Viability (MTT) Assay A1 Prepare Sample (Cell/Tissue Lysate) A2 Incubate with This compound A1->A2 A3 Add ATP A2->A3 A4 Measure Inorganic Phosphate A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Cells B2 Pre-treat with This compound B1->B2 B3 Add 86Rb+ B2->B3 B4 Measure Intracellular Radioactivity B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cells C2 Treat with This compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance of Formazan C3->C4 C5 Calculate IC50 C4->C5

Caption: Experimental workflows for studying Na+/K+-ATPase inhibition.

References

Guidelines for Beta-Acetyldigoxin Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular calcium concentration, resulting in positive inotropic effects on the heart.[1] Beyond its well-established use in treating heart failure and arrhythmias, recent research has unveiled its potential in other therapeutic areas, including oncology.[2] These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, covering administration routes, dosage considerations, and relevant signaling pathways.

While specific preclinical data for this compound is limited, the information presented herein is supplemented with data from studies on digoxin, a closely related cardiac glycoside with a similar mechanism of action. Researchers should consider this as a starting point and optimize protocols for their specific animal model and experimental goals.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for consideration when designing preclinical studies with this compound and related cardiac glycosides.

Table 1: Pharmacokinetic Parameters of Digoxin in Preclinical Models

Animal ModelAdministration RouteDoseHalf-life (t½)Volume of Distribution (Vd)BioavailabilityReference
RatIntravenous (IV)1 mg/kg2.5 hours3.6 L/kg-[3]
DogIntravenous (IV)30 µg/kg30.1 hours12.4 - 15.6 L/kg-[4]
DogOral (elixir)30 µg/kg--71.4%[4]
DogOral (tablet)30 µg/kg--58.0%[4]

Note: This data is for digoxin and should be used as an initial guide for this compound studies. Pharmacokinetic parameters for this compound may differ. A human study indicated that this compound administered orally in an alcoholic solution is almost completely absorbed (94%), while tablets have a bioavailability of around 81%.[5]

Table 2: Recommended Maximum Volumes for Administration Routes in Rodents

Animal ModelRoute of AdministrationMaximum VolumeReference
MouseOral (gavage)10 mL/kg[6][7]
RatOral (gavage)10-20 mL/kg[7]
MouseIntravenous (IV)5-10 mL/kg[8]
MouseIntraperitoneal (IP)10-20 mL/kg[9]

Experimental Protocols

Preparation of this compound Solution

This compound is practically insoluble in water.[10] Therefore, a suitable vehicle is required for its dissolution prior to administration.

Materials:

  • This compound powder

  • Ethanol

  • Propylene glycol

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Dissolve the powder in a small volume of ethanol. For example, a stock solution can be prepared in 100% ethanol.

  • Further dilute the stock solution with a co-solvent like propylene glycol to the desired concentration.

  • For final administration, especially for intravenous routes, the solution should be diluted with sterile saline or PBS to minimize vascular irritation. The final concentration of organic solvents should be kept to a minimum (typically <10% for IV administration).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterile-filter the final solution using a 0.22 µm filter before administration.

Note: The choice of vehicle and final concentration may need to be optimized based on the administration route and the specific experimental requirements. Always perform a small-scale solubility test before preparing large volumes.

Administration Routes

Oral gavage is a common method for precise oral dosing in rodents.

Materials:

  • Animal restrainer

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe with prepared this compound solution

Protocol (for Rats and Mice):

  • Gently restrain the animal.[7]

  • Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach.[7]

  • Without applying force, gently insert the gavage needle into the esophagus. The animal should swallow the tube. If there is resistance, withdraw and reposition.[7]

  • Slowly administer the this compound solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.[6]

The lateral tail vein is the most common site for IV injections in mice and rats.

Materials:

  • Animal restrainer or anesthesia equipment

  • Heat lamp or warming pad

  • Sterile needles (27-30G for mice)

  • Syringe with prepared this compound solution

  • 70% ethanol or isopropanol

Protocol (for Mice):

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[8]

  • Place the mouse in a restrainer.

  • Wipe the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.[8]

  • Slowly inject the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

IP injection is a common route for systemic administration.

Materials:

  • Sterile needles (25-27G for mice)

  • Syringe with prepared this compound solution

  • 70% ethanol or isopropanol

Protocol (for Mice):

  • Properly restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[9]

  • Wipe the area with 70% ethanol.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate to ensure no fluid is drawn into the syringe, indicating that a vessel or organ has not been punctured.

  • Inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase, which acts as a signaling scaffold.[11][12] This inhibition triggers a cascade of downstream signaling events.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation PLC PLC NKA->PLC EGFR EGFR Src->EGFR Transactivation ROS ROS Src->ROS Generation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Acetyldigoxin This compound Acetyldigoxin->NKA Inhibition

Caption: Na+/K+-ATPase signaling cascade initiated by this compound.

The binding of this compound to Na+/K+-ATPase activates Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[12][13] This leads to the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately influencing gene expression related to cell proliferation and survival.[2][14] Additionally, Src activation can lead to the generation of reactive oxygen species (ROS).[12]

Experimental Workflow

A typical workflow for a preclinical study investigating the effects of this compound is outlined below.

Experimental_Workflow A Study Design (Animal Model, Dose, Route) B Acclimatization of Animals A->B C Preparation of This compound Solution B->C D Administration of This compound C->D E Monitoring (Clinical Signs, Body Weight) D->E F Sample Collection (Blood, Tissues) E->F At defined endpoints G Pharmacokinetic Analysis (LC-MS/MS, Immunoassay) F->G H Pharmacodynamic/Efficacy Analysis F->H I Toxicity Assessment (Histopathology) F->I J Data Analysis and Interpretation G->J H->J I->J

Caption: General experimental workflow for preclinical this compound studies.

This workflow provides a logical progression from initial study design and animal preparation through to data analysis. Key steps include the careful preparation of the dosing solution, consistent administration, and thorough monitoring for both desired effects and potential toxicity. Sample collection at appropriate time points is crucial for both pharmacokinetic and pharmacodynamic assessments. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or immunoassays can be used to quantify drug levels in biological matrices.[[“]]

References

Determining Optimal Dosage of Beta-Acetyldigoxin for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a potent inhibitor of the plasma membrane Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a mechanism historically exploited for the treatment of heart failure.[2] Emerging research has highlighted the potential of cardiac glycosides, including this compound, as anti-cancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4] The cytotoxic effects of cardiac glycosides are significantly more potent in human and monkey cells compared to rodent cells, a critical consideration for experimental design.[5]

These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cell culture experiments. The protocols outlined below will enable researchers to establish effective and reproducible concentrations for their specific cell lines and experimental objectives.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events. Beyond the classical pathway involving increased intracellular calcium, this compound activates complex signaling networks that can vary depending on the cell type and concentration.

Key Signaling Pathways include:

  • Src Kinase Activation: The Na+/K+-ATPase can act as a signaling receptor. Upon binding of cardiac glycosides, a conformational change can lead to the activation of the non-receptor tyrosine kinase Src.

  • MAPK/ERK Pathway: Activated Src can subsequently trigger the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical regulator of cell survival and proliferation, can also be modulated by cardiac glycoside-induced signaling.[6]

  • Reactive Oxygen Species (ROS) Generation: Treatment with cardiac glycosides can lead to an increase in intracellular ROS, which can contribute to cytotoxicity and the induction of apoptosis.

Beta_Acetyldigoxin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Src Src Na+/K+-ATPase->Src Activates Ca2+ Increased Intracellular Ca2+ Na+/K+-ATPase->Ca2+ Leads to Ras Ras Src->Ras PI3K PI3K Src->PI3K ROS Increased ROS Src->ROS Induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Regulates Akt Akt PI3K->Akt Akt->Gene Expression Regulates

Caption: Signaling pathways modulated by this compound.

Data Presentation: Cytotoxicity of Acetyldigoxin

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dosage of this compound. The following table summarizes the IC50 values of acetyldigoxin in various human cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including cell density and incubation time.

Cell LineCell TypeIC50 (µM)
A549Non-small cell lung carcinoma0.02 ± 0.003
HeLaCervical cancer0.03 ± 0.005
MCF-7Breast cancer0.04 ± 0.006
BEAS-2BNormal human lung epithelial0.11 ± 0.01
Table adapted from a study on cardiac glycosides from Digitalis lanata. The original study refers to "acetyldigoxin" without specifying the isomer.[3]

Experimental Protocols

Preliminary Range-Finding Experiment

This initial experiment is designed to determine a broad concentration range of this compound that affects cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Target cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete culture medium to achieve a broad concentration range (e.g., 1 nM to 100 µM).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to identify the approximate range of activity.

Range_Finding_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare broad range of This compound dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with dilutions Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h MTT_Assay Perform MTT assay Incubate_48_72h->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and determine approximate active range Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the preliminary range-finding experiment.

Definitive IC50 Determination

Based on the results of the range-finding experiment, a more focused dose-response study is performed to accurately determine the IC50 value.

Materials:

  • Same as in the preliminary experiment.

Procedure:

  • Cell Seeding and Incubation: Follow the same procedure as in the preliminary experiment.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound centered around the estimated active range determined from the preliminary experiment. For example, if the preliminary experiment showed activity between 10 nM and 1 µM, prepare dilutions from approximately 1 nM to 2 µM.

  • Cell Treatment and Incubation: Follow the same procedure as in the preliminary experiment.

  • MTT Assay and Data Acquisition: Follow the same procedure as in the preliminary experiment.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

IC50_Determination_Logic Range_Finding_Result Result from Range-Finding: Approximate Active Concentration Range Prepare_Narrow_Dilutions Prepare narrow-range serial dilutions (e.g., 2-fold or 3-fold) Range_Finding_Result->Prepare_Narrow_Dilutions Perform_Dose_Response_Exp Perform Dose-Response Experiment (as per protocol 4.2) Prepare_Narrow_Dilutions->Perform_Dose_Response_Exp Generate_Dose_Response_Curve Generate Dose-Response Curve: % Viability vs. Log[Concentration] Perform_Dose_Response_Exp->Generate_Dose_Response_Curve Calculate_IC50 Calculate IC50 using non-linear regression analysis Generate_Dose_Response_Curve->Calculate_IC50

Caption: Logical flow for definitive IC50 determination.

Considerations for Optimal Dosage Determination

  • Cell Line Specificity: The optimal dosage of this compound is highly dependent on the cell line. It is crucial to perform a dose-response analysis for each new cell line.

  • Incubation Time: The duration of exposure to this compound will influence the observed effect. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed.

  • Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.5%).

  • Controls: Appropriate controls are essential for accurate data interpretation. These include an untreated control and a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).

Conclusion

Determining the optimal dosage of this compound is a critical first step for any in vitro study. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can obtain reliable and reproducible data. The provided information on the mechanism of action and the cytotoxicity of acetyldigoxin in various cell lines serves as a valuable starting point for designing robust experiments to investigate the therapeutic potential of this promising compound.

References

Application Notes and Protocols: β-Acetyldigoxin as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Acetyldigoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), serves as a crucial certified reference standard in the pharmaceutical industry. As a prodrug of digoxin, it is characterized by improved absorption and bioavailability.[1] Its well-defined chemical and physical properties make it an ideal standard for the identification, purity testing, and assay of pharmaceutical products containing digoxin or its derivatives. This document provides detailed application notes and protocols for the effective use of β-acetyldigoxin as a certified reference standard in research and quality control settings.

Physicochemical Properties and Comparison with Digoxin

β-Acetyldigoxin shares the core structure of digoxin with the addition of an acetyl group, which influences its pharmacokinetic properties.[1] A comparison of the key physicochemical properties of β-acetyldigoxin and digoxin is essential for their accurate analysis and differentiation.

Table 1: Comparison of Physicochemical Properties of β-Acetyldigoxin and Digoxin

Propertyβ-AcetyldigoxinDigoxin
Molecular Formula C₄₃H₆₆O₁₅[2]C₄₁H₆₄O₁₄
Molecular Weight 822.98 g/mol [2]780.94 g/mol
Melting Point 271-273°C[3]Approximately 265°C (with decomposition)
Solubility Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96%).[3]Practically insoluble in water and ether; freely soluble in pyridine; slightly soluble in diluted alcohol.
Appearance White solid.[3]Clear, colorless crystals or a white, crystalline powder.

Application as a Certified Reference Standard

β-Acetyldigoxin is recognized as a pharmaceutical primary standard by the European Pharmacopoeia (EP), making it suitable for a range of analytical applications.

Key Applications:

  • Identification: Used to confirm the identity of β-acetyldigoxin in drug substances and finished products through techniques like HPLC and IR spectroscopy.

  • Purity Testing: Employed to identify and quantify impurities in β-acetyldigoxin samples.

  • Assay: Serves as the primary standard for determining the potency of β-acetyldigoxin in pharmaceutical formulations.

  • Method Validation: Utilized in the validation of analytical methods for the analysis of cardiac glycosides.

Table 2: Typical Purity and Impurity Profile of β-Acetyldigoxin Certified Reference Standard

ParameterSpecification
Purity (as is) ≥ 99.0%
Related Substances (e.g., Digoxin) ≤ 1.0%
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.1%

Note: Specific values may vary by lot. Always refer to the Certificate of Analysis provided with the reference standard.

Experimental Protocols

Stability-Indicating RP-HPLC Method for β-Acetyldigoxin

This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of β-acetyldigoxin in the presence of its degradation products.[1]

Objective: To provide a robust and reliable method for the quantification of β-acetyldigoxin and to monitor its stability under various stress conditions.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) detector (e.g., Agilent 1200 series)[1]

  • C18 analytical column (4.6 x 250 mm, 5 µm particle size)[1]

  • β-Acetyldigoxin Certified Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Water: Acetonitrile (65:35 v/v)[1]
Flow Rate 1.5 mL/min[1]
Column Temperature Ambient
Detection Wavelength 225 nm[1]
Injection Volume 20 µL
Run Time 20 minutes[1]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of β-acetyldigoxin CRS in a suitable solvent (e.g., methanol:acetonitrile 50:50 v/v) to obtain a stock solution. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 31.25-500 µg/mL).[1]

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the same solvent as the standard to achieve a concentration within the linear range of the method.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within the acceptable limits.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Quantify the amount of β-acetyldigoxin in the sample by comparing the peak area with that of the standard.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, subject the β-acetyldigoxin solution to the following stress conditions:[1]

  • Acid Degradation: 0.1 M HCl at 80°C for 2 hours.

  • Alkaline Degradation: 0.1 M NaOH at 80°C for 30 minutes.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Table 3: Summary of Forced Degradation Studies on β-Acetyldigoxin and Digoxin

Conditionβ-Acetyldigoxin (% Degradation)[1]Digoxin (% Degradation)[4]Notes
Acidic (0.1 M HCl) Significant Degradation15%Conditions for digoxin were 1 hour at 25°C.
Alkaline (0.1 M NaOH) Significant Degradation41%Conditions for digoxin were 1 hour at 25°C.
Oxidative (H₂O₂) No Significant Degradation-4% (within error)Conditions for digoxin were 3% H₂O₂ for 1 hour at 25°C.
Photolytic (UV light) Significant DegradationNot Reported

Note: The degradation percentages are from different studies with varying conditions and are not directly comparable but provide an indication of stability.

Visualizations

Signaling Pathway

Cardiac glycosides, including β-acetyldigoxin, exert their therapeutic and toxic effects by inhibiting the Na⁺/K⁺-ATPase pump. This inhibition leads to a cascade of downstream signaling events.[5]

cluster_membrane Cell Membrane Na+/K+ ATPase Na+/K+ ATPase Src Src Na+/K+ ATPase->Src Activates EGFR EGFR Ras-GTP Ras-GTP EGFR->Ras-GTP Activates Beta-Acetyldigoxin This compound This compound->Na+/K+ ATPase Inhibits Src->EGFR Activates MEK MEK Ras-GTP->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Activates NF-kB NF-kB ERK1/2->NF-kB Activates Cellular Effects Cellular Effects NF-kB->Cellular Effects Leads to

Caption: Na+/K+-ATPase Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating HPLC analysis of β-acetyldigoxin.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (β-Acetyldigoxin CRS) HPLC_System HPLC System (C18 Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Test Article) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (225 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC Analysis Workflow.

References

Application Notes and Protocols for Beta-Acetyldigoxin in Heart Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of heart failure research utilizing beta-acetyldigoxin, a cardiac glycoside. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways.

Introduction

This compound is a cardiac glycoside derived from the foxglove plant, Digitalis lanata. Like other digitalis compounds, its primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, making this compound a compound of interest for heart failure therapies where cardiac pump function is compromised.[1][2]

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands.[3] Experimental models are crucial for understanding the pathophysiology of heart failure and for the preclinical evaluation of new therapeutic agents like this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the α-subunit of the Na+/K+-ATPase. This inhibition triggers a cascade of events, not only affecting ion homeostasis but also activating intracellular signaling pathways that can influence cell growth and survival.

The binding of cardiac glycosides to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase.[1] This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/MAPK signaling cascade.[1][4] This pathway is known to be involved in cell growth and hypertrophy. Additionally, inhibition of the Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS).

Signaling Pathway of Na+/K+-ATPase Inhibition

cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Src Src Na+/K+-ATPase->Src Activates ROS ROS Na+/K+-ATPase->ROS Generates Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Gene Transcription Gene Transcription MAPK->Gene Transcription Increased [Na+]i->Na+/Ca2+ Exchanger Activates Increased Contractility Increased Contractility Increased [Ca2+]i->Increased Contractility

Caption: Signaling cascade following Na+/K+-ATPase inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Cardiac Glycosides
CompoundTargetAssayIC50Cell Line/TissueReference
DigoxinNa+/K+-ATPase (high affinity isoform)Enzyme Activity2.5 x 10-8 MRat brain microsomes[5]
DigoxinNa+/K+-ATPase (low affinity isoform)Enzyme Activity1.3 x 10-4 MRat brain microsomes[5]
DigoxinIDO1 (downstream of Na+/K+-ATPase)Kynurenine Production~164 nMMDA-MB-231 cells[4]
DigoxinIDO1 (downstream of Na+/K+-ATPase)Kynurenine Production40 nMA549 cells[4]
Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundDigoxinSpeciesNotesReference
Bioavailability (Oral) 77.7% (tablets), 84.5% (solution)70-80%HumanThis compound shows comparable to slightly higher bioavailability.[6][7]
Elimination Half-life Not specified23.5 hours (average)HumanThis compound is expected to have a similar half-life to digoxin.[8]
Time to Steady State Not specified5-7 daysHuman[8]
Protein Binding Not specified20-30%Human[6]
Primary Elimination Route Renal (as digoxin)Renal (unchanged)HumanThis compound is metabolized to digoxin.[6]

Note: Detailed head-to-head comparative pharmacokinetic studies providing Cmax and Tmax for this compound versus digoxin were not found in the initial searches. The data presented is synthesized from available information.

Table 3: Preclinical and Clinical Efficacy in Heart Failure
Model/StudyInterventionKey FindingsReference
Rabbit model of heart failure (aortic regurgitation)DigoxinLowered left ventricular end-diastolic pressure; Improved cardiac output.[9]
DIG Clinical Trial (Retrospective Analysis)DigoxinReduced heart failure hospitalization in patients with HFrEF (LVEF <40%).[10]
RATE-AF Randomized TrialLow-dose DigoxinImproved left ventricular ejection fraction by 2.3% in patients with HFpEF and atrial fibrillation compared to beta-blockers.[11]

Note: Specific efficacy data for this compound on parameters like ejection fraction in heart failure models were not found. The data for digoxin is presented as a surrogate.

Experimental Protocols

In Vitro Assays

This protocol is adapted from colorimetric assays for Na+/K+-ATPase activity.[12]

Objective: To determine the IC50 of this compound for Na+/K+-ATPase inhibition.

Materials:

  • Isolated cardiomyocyte membranes or a commercial Na+/K+-ATPase preparation.

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4.

  • ATP solution (100 mM).

  • This compound stock solution (in DMSO).

  • Malachite green reagent for phosphate detection.

  • Phosphate standard solution.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the Na+/K+-ATPase preparation to each well of a 96-well plate.

  • Add 10 µL of each this compound dilution or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of malachite green reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm.

  • Generate a phosphate standard curve to determine the amount of inorganic phosphate released.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

A Prepare serial dilutions of this compound C Add this compound dilutions A->C B Add Na+/K+-ATPase to 96-well plate B->C D Pre-incubate at 37°C C->D E Add ATP to start reaction D->E F Incubate at 37°C E->F G Add malachite green to stop reaction F->G H Measure absorbance at 620 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.

This protocol is based on methods for measuring contractility in isolated adult cardiomyocytes.[13][14]

Objective: To assess the effect of this compound on the contractility of isolated adult cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • This compound stock solution (in DMSO).

  • IonOptix Myocyte Calcium and Contractility System or similar video-based edge-detection system.

  • Field stimulator.

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated coverslips.

  • Mount the coverslip on the stage of an inverted microscope equipped with the contractility measurement system.

  • Perfuse the cells with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.

  • Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).

  • Introduce this compound at various concentrations into the perfusion solution.

  • Allow the cells to equilibrate with each concentration for 5-10 minutes.

  • Record contractility parameters at each concentration.

  • Analyze the data to determine the dose-response relationship of this compound on cardiomyocyte contractility.

In Vivo Models

This protocol is adapted from established methods for inducing myocardial infarction in rats.[1][5][15][16]

Objective: To create a model of post-myocardial infarction heart failure to evaluate the efficacy of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g).

  • Anesthetics (e.g., ketamine/xylazine or isoflurane).

  • Rodent ventilator.

  • Surgical instruments for thoracotomy.

  • Suture (e.g., 6-0 silk).

  • Echocardiography system.

  • This compound formulation for administration (e.g., oral gavage or osmotic minipump).

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

  • Close the chest in layers and allow the animal to recover.

  • Monitor the animals for 4 weeks to allow for the development of heart failure.

  • Confirm the development of heart failure using echocardiography (e.g., reduced ejection fraction, increased left ventricular dimensions).

  • Divide the animals into treatment (this compound) and vehicle control groups.

  • Administer this compound or vehicle for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, perform final echocardiography to assess cardiac function.

  • Euthanize the animals and collect heart tissue for histological and molecular analysis.

A Anesthetize and intubate rat B Perform left thoracotomy A->B C Ligate LAD coronary artery B->C D Close chest and recover animal C->D E Allow 4 weeks for heart failure development D->E F Confirm heart failure with echocardiography E->F G Randomize into treatment and control groups F->G H Administer this compound or vehicle G->H I Final echocardiography after treatment H->I J Tissue collection and analysis I->J

Caption: Workflow for the rat myocardial infarction heart failure model.

This protocol provides a method for studying the direct effects of this compound on the whole heart ex vivo.[17][18]

Objective: To assess the acute effects of this compound on cardiac contractile function and electrophysiology in an isolated heart preparation.

Materials:

  • Rat or guinea pig.

  • Heparin.

  • Anesthetic.

  • Langendorff apparatus.

  • Krebs-Henseleit buffer (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

  • Intraventricular balloon catheter and pressure transducer.

  • ECG electrodes.

  • This compound stock solution.

Procedure:

  • Anesthetize and heparinize the animal.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Attach ECG electrodes to record cardiac electrical activity.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Record baseline parameters: left ventricular developed pressure (LVDP), heart rate, +dP/dtmax, -dP/dtmin, and ECG parameters.

  • Introduce this compound into the perfusate at increasing concentrations.

  • Record cardiac parameters at each concentration after a brief equilibration period.

  • Analyze the data to determine the concentration-dependent effects of this compound on cardiac function.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in the context of heart failure research. The provided methodologies, from in vitro mechanistic studies to in vivo efficacy models, will enable researchers to thoroughly investigate the therapeutic potential of this cardiac glycoside. The included data tables and signaling pathway diagrams offer a concise summary of the current understanding of this compound and its mechanism of action.

References

methods for enhancing beta-acetyldigoxin production through precursor feeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for enhancing the production of β-acetyldigoxin, a cardiac glycoside used in the treatment of heart conditions. The protocols focus on a two-stage process: initially increasing the yield of its precursor, digoxin, through precursor feeding in Digitalis plant cell cultures, followed by the chemical acetylation of digoxin to produce β-acetyldigoxin.

Introduction

β-acetyldigoxin is a derivative of digoxin, a secondary metabolite naturally produced in plants of the Digitalis genus, most notably Digitalis lanata.[1][2] Enhancing the production of β-acetyldigoxin can be approached by first optimizing the biosynthesis of digoxin through the strategic feeding of precursors to plant cell cultures, followed by an efficient conversion of the isolated digoxin into its acetylated form. This document outlines the experimental procedures, from the cultivation of Digitalis cells to the final synthesis and purification of β-acetyldigoxin.

Stage 1: Enhancement of Digoxin Production via Precursor Feeding

The biosynthesis of digoxin in Digitalis species begins with cholesterol and proceeds through a series of enzymatic reactions involving pregnenolone and progesterone.[3] By supplementing the culture medium with these precursors, the metabolic flux towards digoxin can be significantly increased.

Quantitative Data on Precursor Feeding

The following table summarizes the impact of feeding various precursors on the production of digoxin and related cardenolides in Digitalis cell cultures.

Precursor FedPlant SpeciesCulture TypePrecursor ConcentrationFold Increase in DigoxinFold Increase in DigitoxinReference
ProgesteroneDigitalis purpureaShoot Cultures200-300 mg/L11.99.1[4]
CholesterolDigitalis purpureaShoot CulturesNot specifiedNot specifiedNot specified[4]
SqualeneDigitalis purpureaShoot CulturesNot specifiedNot specifiedNot specified[4]
Experimental Protocol: Precursor Feeding in Digitalis purpurea Shoot Cultures

This protocol is adapted from studies on enhancing cardenolide production in Digitalis purpurea.[4][5]

1. Establishment of Digitalis purpurea Shoot Cultures:

  • Initiate shoot cultures from sterile seedlings of Digitalis purpurea on Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 7.5 μM 6-benzylaminopurine - BA).[4]

  • Maintain the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Subculture the shoots every 4-6 weeks to fresh medium.

2. Preparation of Precursor Stock Solutions:

  • Prepare a stock solution of progesterone (and/or cholesterol, squalene) by dissolving it in a minimal amount of a suitable solvent (e.g., ethanol or dimethyl sulfoxide - DMSO) and then diluting it with sterile distilled water to the desired concentration (e.g., 10 mg/mL).

  • Filter-sterilize the precursor stock solution using a 0.22 µm syringe filter.

3. Precursor Feeding:

  • To established shoot cultures (e.g., 4 weeks old), add the filter-sterilized precursor stock solution to the liquid MS medium to achieve the final desired concentration (e.g., 200-300 mg/L of progesterone).[4]

  • Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the medium is minimal and does not affect cell growth. A solvent control should be included in the experimental design.

  • Incubate the cultures for a specific period (e.g., 14-21 days) under the same conditions as before.

4. Extraction and Quantification of Digoxin:

  • Harvest the plant biomass and dry it to a constant weight.

  • Grind the dried tissue to a fine powder.

  • Extract the cardenolides using a suitable solvent such as 70% ethanol.

  • Analyze the extract for digoxin content using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A standard curve of pure digoxin should be used for quantification.

Biosynthetic Pathway of Digoxin

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of digoxin, highlighting the entry points for precursor feeding.

Digoxin_Biosynthesis cluster_precursors Precursor Feeding Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Series of enzymatic steps Digoxigenin Digoxigenin Digitoxigenin->Digoxigenin 12β-hydroxylation Digoxin Digoxin Digoxigenin->Digoxin Glycosylation (3x Digitoxose)

Caption: Simplified biosynthetic pathway of digoxin, indicating the role of progesterone as a key precursor.

Stage 2: Chemical Synthesis of β-Acetyldigoxin from Digoxin

Once digoxin is produced and purified from the cell cultures, it can be chemically acetylated to yield β-acetyldigoxin.

Experimental Protocol: Acetylation of Digoxin

This protocol describes a method for the partial acetylation of digoxin to form β-acetyldigoxin.[6]

1. Reaction Setup:

  • Dissolve the purified digoxin in a suitable solvent mixture. A described method uses acetone.[6]

  • Add the acetylating agent. Acetic acid with a condensing agent like dicyclohexylcarbodiimide can be used.[6]

  • The reaction can also be carried out using a crude product from the partial acetylation of digoxin.[6]

2. Reaction Conditions:

  • The reaction mixture is typically stirred at a controlled temperature. For the crystallization process described, the solution is refluxed and then stirred at room temperature.[6]

3. Crystallization and Purification:

  • Add a non-polar solvent like n-hexane to the reaction mixture to induce crystallization of the acetylated products.[6]

  • Allow the crystals to form over several hours at room temperature.[6]

  • Collect the crude β-acetyldigoxin crystals by filtration and wash with a non-polar solvent (e.g., n-hexane).[6]

  • Further purify the crude product by recrystallization from a solvent system such as chloroform and toluene.[6]

4. Recovery and Recycling:

  • The filtrate containing unreacted digoxin and other acetylated derivatives can be processed to recover the digoxin.[6]

  • The recovered digoxin can be recycled back into the acetylation process to improve the overall yield of β-acetyldigoxin.[6]

Workflow for Enhanced β-Acetyldigoxin Production

The following diagram outlines the complete workflow from precursor feeding to the final purified product.

Enhanced_Production_Workflow cluster_stage1 Stage 1: Digoxin Production Enhancement cluster_stage2 Stage 2: β-Acetyldigoxin Synthesis A Establish Digitalis purpurea Shoot Cultures B Prepare Precursor Stock Solution (e.g., Progesterone) A->B C Feed Precursor to Cultures B->C D Incubate and Grow Cultures C->D E Harvest and Extract Digoxin D->E F Purify Digoxin E->F G Chemical Acetylation of Digoxin F->G Purified Digoxin H Crystallization of β-Acetyldigoxin G->H I Purification of β-Acetyldigoxin H->I J Final Product: β-Acetyldigoxin I->J

Caption: Workflow for the enhanced production of β-acetyldigoxin.

Conclusion

The methods described provide a comprehensive approach to enhancing the production of β-acetyldigoxin. By combining the biological enhancement of its precursor, digoxin, through precursor feeding in plant cell cultures with efficient chemical synthesis, a significant increase in the final product yield can be achieved. These protocols offer a foundation for further optimization and scale-up for research and pharmaceutical applications. Researchers should optimize precursor concentrations, feeding strategies, and reaction conditions for their specific cell lines and experimental setups to achieve the best results.

References

Preparation of Beta-Acetyldigoxin for Intravenous and Oral Administration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of beta-acetyldigoxin for use in both intravenous and oral administration studies. Due to the limited availability of specific formulation protocols for this compound, the following methodologies are largely based on established formulations for its parent compound, digoxin. Researchers should consider these as starting points and may need to optimize them for their specific experimental needs.

Physicochemical Properties and Solubility

This compound is a cardiac glycoside derived from Digitalis lanata. It is a white to off-white crystalline powder. A critical factor in its formulation is its poor solubility in water. It is practically insoluble in water, sparingly soluble in methylene chloride, and slightly soluble in ethanol (96%).[1] This necessitates the use of co-solvents and other excipients to achieve suitable concentrations for administration, particularly for the intravenous route.

Data Presentation: Physicochemical and Bioavailability Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC43H66O15[1][2][3][4][5][6]
Molecular Weight822.98 g/mol [1][2][3][4][5][6]
Melting Point271-273 °C[1]
Solubility- Practically insoluble in water- Sparingly soluble in methylene chloride- Slightly soluble in ethanol (96%)[1]
Storage Temperature-20°C Freezer[1]

Table 2: Bioavailability of Oral this compound Formulations

FormulationMean Bioavailability (%)Study PopulationReference
Alcoholic Solution94Healthy Volunteers[7]
Tablets81Healthy Volunteers[7]
Tablets (Novodigal®)82Healthy Volunteers[7]
Oral Solution93.8Healthy Volunteers[8]
Tablets91.2Healthy Volunteers[8]
Solution (single dose)68.3 ± 8.7Healthy Volunteers[9]
Tablets (single dose)72.8 ± 7.5Healthy Volunteers[9]
Solution (multiple doses)68.6 ± 5.9Healthy Volunteers[9]
Tablets (multiple doses)66.1 ± 6.0Healthy Volunteers[9]

Signaling Pathway of this compound

This compound, similar to other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+ pump) in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle (positive inotropic effect).

This compound Signaling Pathway cluster_cell Myocardial Cell This compound This compound Na+/K+ Pump Na+/K+ Pump This compound->Na+/K+ Pump Inhibits Na+ Influx Increased Intracellular Na+ Na+/K+ Pump->Na+ Influx Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Na+ Influx->Na+/Ca2+ Exchanger Activates Ca2+ Influx Increased Intracellular Ca2+ Na+/Ca2+ Exchanger->Ca2+ Influx Increased Contractility Increased Myocardial Contractility Ca2+ Influx->Increased Contractility Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Administration and Analysis Start Start Weigh_API Weigh this compound Start->Weigh_API Prep_IV_Vehicle Prepare IV Vehicle (Co-solvents, Buffer) Weigh_API->Prep_IV_Vehicle Prep_Oral_Vehicle Prepare Oral Vehicle (Excipients, Water) Weigh_API->Prep_Oral_Vehicle Dissolve_IV Dissolve API in IV Vehicle Prep_IV_Vehicle->Dissolve_IV Dissolve_Oral Dissolve API in Ethanol & Mix with Oral Vehicle Prep_Oral_Vehicle->Dissolve_Oral Sterilize_IV Sterile Filter IV Solution Dissolve_IV->Sterilize_IV QC_Oral Quality Control (Oral) (Concentration, pH) Dissolve_Oral->QC_Oral QC_IV Quality Control (IV) (Concentration, pH, Sterility) Sterilize_IV->QC_IV IV_Formulation IV Formulation QC_IV->IV_Formulation Oral_Formulation Oral Formulation QC_Oral->Oral_Formulation Admin_IV Intravenous Administration IV_Formulation->Admin_IV Admin_Oral Oral Gavage Oral_Formulation->Admin_Oral Animal_Models Animal Models PK_Sampling Pharmacokinetic Blood Sampling Animal_Models->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., ECG) Animal_Models->PD_Assessment Admin_IV->Animal_Models Admin_Oral->Animal_Models Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Managing Beta-Acetyldigoxin Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of beta-acetyldigoxin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is susceptible to degradation under acidic, alkaline, and photolytic conditions.[1] Significant degradation occurs in the presence of acid or base, while it is relatively stable under oxidative stress.[1]

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the acetyl group to form digoxin, and further hydrolysis of the glycosidic linkages can lead to the formation of digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and ultimately the aglycone, digoxigenin.[2]

Q3: Can this compound isomerize in solution?

A3: Yes, this compound can isomerize to alpha-acetyldigoxin in alkaline solutions.[3] This is a critical consideration as the alpha isomer may have different bioavailability and pharmacological activity.[3]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective way to monitor the degradation of this compound.[1][4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability over time.

Q5: What are the recommended storage conditions for this compound aqueous solutions to minimize degradation?

A5: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at controlled room temperature or under refrigeration. The pH of the solution should be maintained in a neutral to slightly acidic range to avoid acid- and base-catalyzed hydrolysis and isomerization.

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my aqueous formulation.

Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of your solution. This compound degrades significantly in both acidic and alkaline conditions.[1] Adjust the pH to a neutral or slightly acidic range (pH 4-6) using appropriate buffers.
Exposure to Light Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue.[1]
Elevated Temperature Store your solution at a controlled, cool temperature. Avoid exposure to high temperatures as this can accelerate hydrolysis.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. The primary degradation products from hydrolysis are digoxin, digoxigenin bisdigitoxoside, and digoxigenin monodigitoxoside.[2] In alkaline conditions, an isomer peak of alpha-acetyldigoxin may also appear.[3]
Method Specificity Ensure your HPLC method is stability-indicating, meaning it can resolve the main compound from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.[1]
Impurity in Starting Material Analyze a sample of your initial this compound raw material to check for pre-existing impurities.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Studies of this compound [1]

Stress Condition Reagent/Condition Time % Degradation Number of Degradation Products
Acidic0.1 M HCl8 h15.2%3
Alkaline0.1 M NaOH30 min20.5%2
Oxidative30% H₂O₂24 h3.1%1
PhotolyticSunlight72 h10.8%2
Thermal60°C48 hNot specifiedNot specified

Experimental Protocols

1. Stability Indicating RP-HPLC Method for this compound [1]

  • Instrumentation: Agilent Technologies 1200 series HPLC system with a photo diode array detector.

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Water: Acetonitrile (65:35 v/v).

  • Flow Rate: 1.5 ml/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µl.

  • Column Temperature: Ambient.

  • Retention Time of this compound: Approximately 9.2 min.

2. Forced Degradation Study Protocol [1]

  • Preparation of Stock Solution: Prepare a 1000 µg/ml stock solution of this compound in a mixture of methanol and acetonitrile (50:50 v/v).

  • Acid Degradation: To 1 ml of the stock solution, add 1 ml of 0.1 M HCl. Reflux for 8 hours at 80°C. Cool and neutralize with 0.1 M NaOH. Dilute to 10 ml with the mobile phase.

  • Alkaline Degradation: To 1 ml of the stock solution, add 1 ml of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl. Dilute to 10 ml with the mobile phase.

  • Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 ml with the mobile phase.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 72 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating RP-HPLC method described above.

Visualizations

degradation_pathway beta_acetyldigoxin This compound digoxin Digoxin beta_acetyldigoxin->digoxin Hydrolysis (Acid/Base) alpha_acetyldigoxin Alpha-Acetyldigoxin beta_acetyldigoxin->alpha_acetyldigoxin Isomerization (Alkaline) bisdigitoxoside Digoxigenin Bisdigitoxoside digoxin->bisdigitoxoside Hydrolysis monodigitoxoside Digoxigenin Monodigitoxoside bisdigitoxoside->monodigitoxoside Hydrolysis digoxigenin Digoxigenin monodigitoxoside->digoxigenin Hydrolysis

Caption: Proposed degradation pathway of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic stock->acid alkaline Alkaline stock->alkaline oxidative Oxidative stock->oxidative photolytic Photolytic stock->photolytic hplc RP-HPLC Analysis acid->hplc alkaline->hplc oxidative->hplc photolytic->hplc data Data Interpretation hplc->data

Caption: General workflow for forced degradation studies of this compound.

troubleshooting_logic start Unexpected Degradation Observed check_ph Check pH of Solution start->check_ph check_light Check for Light Exposure start->check_light check_temp Check Storage Temperature start->check_temp adjust_ph Adjust pH to Neutral/Slightly Acidic check_ph->adjust_ph pH is acidic or alkaline protect_light Protect from Light check_light->protect_light Exposed to light control_temp Store at Recommended Temperature check_temp->control_temp Temperature too high

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

how to prevent isomerization of beta-acetyldigoxin to alpha-acetyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of β-acetyldigoxin to α-acetyldigoxin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your β-acetyldigoxin samples.

Troubleshooting Guide: Unexpected α-Acetyldigoxin Presence

Encountering α-acetyldigoxin in your β-acetyldigoxin sample can compromise experimental results due to its lower bioavailability.[1][2] This guide will help you identify and resolve potential causes of isomerization.

Observation Potential Cause Recommended Action
Presence of α-isomer in a freshly prepared solution.Alkaline conditions: The primary catalyst for the isomerization of β-acetyldigoxin is an alkaline environment.[1] This can be due to the pH of the solvent, or contact with basic substances.Ensure all solvents are pH-neutral or slightly acidic.Avoid using glassware washed with strong alkaline detergents unless thoroughly rinsed with deionized water.If working with formulations, be aware that hygroscopic salts of potassium-magnesium-aspartate can create an alkaline microenvironment.[1]
Increased α-isomer concentration over time in storage.Improper storage conditions: Elevated temperatures and exposure to light can accelerate the degradation and potential isomerization of β-acetyldigoxin.[3]Store solid β-acetyldigoxin at -20°C in a tightly sealed container, protected from light.[4]For solutions, short-term storage at 2-8°C in the dark is recommended. For long-term storage, freeze at -20°C.
Sample degradation and appearance of unknown peaks in HPLC analysis.Acidic hydrolysis or oxidation: In addition to isomerization, β-acetyldigoxin can degrade under acidic and oxidative stress, leading to the formation of other impurities.[4]Avoid strongly acidic conditions (pH < 3).[5]Protect the sample from oxidizing agents.[3]Use degassed solvents for preparing solutions to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical difference between β-acetyldigoxin and α-acetyldigoxin?

Both are isomers with the same molecular formula (C43H66O15) and molecular weight (822.98 g/mol ).[6][7] The difference lies in the stereochemistry of the acetyl group attached to the terminal digitoxose sugar of the digoxin molecule. This seemingly minor structural variance leads to a significant difference in their pharmacokinetic profiles, with α-acetyldigoxin exhibiting lower bioavailability.[1][2]

Q2: What is the mechanism of isomerization from β-acetyldigoxin to α-acetyldigoxin?

The isomerization is understood to occur via a base-catalyzed acyl migration. In the presence of a base, a hydroxyl group on the digitoxose sugar is deprotonated, leading to a nucleophilic attack on the carbonyl carbon of the adjacent acetyl group. This forms a tetrahedral intermediate which, upon rearrangement and subsequent protonation, results in the migration of the acetyl group to a different position, leading to the formation of the α-isomer.

Isomerization Mechanism of β-Acetyldigoxin

Beta_Acetyldigoxin β-Acetyldigoxin Deprotonation Deprotonation (OH-) Beta_Acetyldigoxin->Deprotonation Base Anionic_Intermediate Anionic Intermediate Deprotonation->Anionic_Intermediate Acyl_Migration Intramolecular Acyl Migration Anionic_Intermediate->Acyl_Migration Alpha_Acetyldigoxin α-Acetyldigoxin Acyl_Migration->Alpha_Acetyldigoxin

Caption: Base-catalyzed acyl migration pathway from β- to α-acetyldigoxin.

Q3: How can I prevent the isomerization of β-acetyldigoxin during my experiments?

To minimize isomerization, strictly control the pH of your solutions, maintaining them at a neutral or slightly acidic pH. Use high-purity, pH-neutral solvents and avoid any contact with basic substances. For storage, adhere to the recommended conditions: -20°C, protected from light, in a tightly sealed container.

Q4: How can I detect and quantify the presence of α-acetyldigoxin in my sample?

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most reliable way to separate and quantify β-acetyldigoxin and its α-isomer.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for β-Acetyldigoxin Analysis

This protocol is adapted from a validated method for the determination of β-acetyldigoxin and its degradation products.[4]

Parameter Specification
HPLC System Agilent 1200 series with Photo Diode Array (PDA) detector or equivalent
Column C18 (4.6 x 250 mm, 5 µm particle size)
Mobile Phase Water:Acetonitrile (65:35 v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 20 minutes

Expected Retention Times:

  • β-acetyldigoxin: ~9.2 minutes[4]

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare standard solutions of β-acetyldigoxin in the mobile phase at known concentrations.

  • Prepare your sample by dissolving it in the mobile phase to a suitable concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject your sample solution.

  • Identify and quantify the peaks based on the retention times and the calibration curve. The presence of a peak at a different retention time corresponding to an α-acetyldigoxin standard would indicate isomerization.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Sample β-Acetyldigoxin Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Select Solvent (e.g., Mobile Phase) Solvent->Dissolve Acid Acidic (e.g., 0.1N HCl) Dissolve->Acid Base Alkaline (e.g., 0.1N NaOH) Dissolve->Base Oxidative Oxidative (e.g., 3% H2O2) Dissolve->Oxidative Photolytic Photolytic (UV light) Dissolve->Photolytic HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Data Data Analysis (Peak identification, Quantification) HPLC->Data

Caption: Workflow for assessing the stability of β-acetyldigoxin under various stress conditions.

Protocol 2: Recommended Storage and Handling Procedures

To maintain the integrity of your β-acetyldigoxin samples, adhere to the following procedures:

Solid β-Acetyldigoxin:

  • Storage Temperature: -20°C is recommended for long-term storage.[4]

  • Container: Use a tightly sealed, light-resistant container.

  • Environment: Store in a dry environment, as moisture can promote degradation.

β-Acetyldigoxin Solutions:

  • Solvent Selection: Use high-purity, neutral or slightly acidic solvents. Avoid basic solvents.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, follow the guidelines below.

  • Short-term Storage (days to weeks): Store at 2-8°C, protected from light.

  • Long-term Storage (months): Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Handling: Allow solutions to come to room temperature before use to prevent condensation.

By following these guidelines, you can significantly minimize the risk of β-acetyldigoxin isomerization and ensure the accuracy and reliability of your experimental outcomes.

References

Technical Support Center: Optimizing Beta-Acetyldigoxin Concentration in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing beta-acetyldigoxin in cell-based assays. The following information is intended to help optimize experimental conditions and avoid cytotoxicity-related artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?

A1: this compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx and accumulation of intracellular calcium.[4] Elevated calcium levels trigger a cascade of downstream signaling events, including the activation of Src tyrosine kinase, which can lead to apoptosis (programmed cell death).[1][3][4]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: For initial cytotoxicity screening of cardiac glycosides like this compound, a broad concentration range is recommended, typically from 1 nM to 1 µM.[5] The optimal concentration will be highly dependent on the specific cell line being used, as sensitivity to cardiac glycosides can vary significantly.[6][7]

Q3: How long should I incubate my cells with this compound?

A3: Typical incubation times for assessing cytotoxicity are 24, 48, or 72 hours.[5][8] The duration of exposure can significantly impact the observed cytotoxicity. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.

Q4: What are the most common assays to measure this compound induced cytotoxicity?

A4: The most common methods for assessing cell viability and cytotoxicity include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[5][8]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]

  • ATP-based Assays: These assays measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[9]

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for its close analog, digoxin, to provide a reference for expected cytotoxic concentrations in various cancer cell lines. IC50 values can vary between studies due to different experimental conditions.[7]

Cell LineCancer TypeDigoxin IC50 (nM)
A549Lung Cancer17 - 40
MDA-MB-231Breast Cancer89
HT-29Colon Cancer~100
OVCAR3Ovarian Cancer~100
SKOV-3Ovarian Cancer250
HeLaCervical Cancer40 - 200

Note: The data presented here is a representative sample from published literature for digoxin and should be used as a guideline for this compound.[6][10][11][12][13]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.[5]

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_acetyldigoxin This compound NaK_ATPase Na+/K+-ATPase beta_acetyldigoxin->NaK_ATPase Inhibition Autophagy Autophagy beta_acetyldigoxin->Autophagy Induces Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Alters Function Src Src NaK_ATPase->Src Activation Ca_increase Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_increase Leads to EGFR EGFR Ras Ras EGFR->Ras Activation Src->EGFR Transactivation MAPK_cascade MAPK Cascade Ras->MAPK_cascade Activation Apoptosis Apoptosis MAPK_cascade->Apoptosis Induces Ca_increase->Apoptosis Induces Autophagy->Apoptosis Contributes to

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Optimizing Concentration

G start Start range_finding Perform Range-Finding Experiment (e.g., 1 nM - 10 µM) start->range_finding mtt_assay MTT Assay (or other viability assay) at 24, 48, 72h range_finding->mtt_assay determine_ic50 Determine Approximate IC50 mtt_assay->determine_ic50 narrow_range Select Narrow Concentration Range Around IC50 determine_ic50->narrow_range confirm_assay Confirmatory Viability Assay narrow_range->confirm_assay optimal_conc Select Optimal Concentration(s) for Downstream Experiments confirm_assay->optimal_conc end End optimal_conc->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide for Unexpected Cytotoxicity Resultsdot

// High Cytotoxicity Path check_conc [label="Concentration Error?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Solvent (DMSO) Cytotoxicity?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cell_health [label="Poor Initial Cell Health?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; contamination [label="Contamination?", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Cytotoxicity Path check_compound [label="Compound Degradation?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cell_density [label="Cell Density Too High?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_time [label="Incubation Time Too Short?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_sensitivity [label="Assay Sensitivity Issue?", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

issue -> high_cytotoxicity [label="Yes"]; issue -> low_cytotoxicity [label="No"];

high_cytotoxicity -> check_conc; high_cytotoxicity -> check_solvent; high_cytotoxicity -> cell_health; high_cytotoxicity -> contamination;

low_cytotoxicity -> check_compound; low_cytotoxicity -> check_cell_density; low_cytotoxicity -> incubation_time; low_cytotoxicity -> assay_sensitivity; }

References

Technical Support Center: Troubleshooting Cross-Reactivity of Beta-Acetyldigoxin in Commercial Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential cross-reactivity of beta-acetyldigoxin in commercial digoxin immunoassays. The following information is designed to help you troubleshoot unexpected results and understand the principles behind immunoassay specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to digoxin?

This compound is a cardiac glycoside, similar in structure to digoxin. It is a derivative of digoxin where an acetyl group is attached to the terminal digitoxose sugar. This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect digoxin.

Q2: What is immunoassay cross-reactivity?

Immunoassay cross-reactivity occurs when a substance other than the target analyte (in this case, digoxin) binds to the assay's antibodies, generating a signal that can lead to an inaccurate (usually falsely elevated) measurement of the target analyte. The degree of cross-reactivity depends on the structural similarity between the cross-reactant and the target analyte, as well as the specificity of the antibody used in the assay.

Q3: Why does this compound interfere with some digoxin immunoassays?

Most digoxin immunoassays utilize antibodies that recognize specific epitopes on the digoxin molecule. Due to the close structural resemblance between digoxin and this compound, the antibodies may not be able to distinguish between the two molecules with perfect accuracy. This can lead to this compound binding to the anti-digoxin antibodies and contributing to the measured signal.

Q4: How can I determine if my digoxin immunoassay is affected by this compound?

The first step is to consult the package insert or technical data sheet for your specific digoxin immunoassay kit. Manufacturers are required to provide information on the cross-reactivity of their assays with various related compounds. If the information is not available or unclear, it is recommended to contact the manufacturer's technical support directly. You can also perform your own cross-reactivity studies, as outlined in the experimental protocols section below.

Q5: Are all commercial digoxin immunoassays equally affected by this compound?

No. The extent of cross-reactivity can vary significantly between different commercial immunoassays.[1] This is primarily due to differences in the monoclonal or polyclonal antibodies used in the assay, as well as the overall assay design (e.g., competitive, sandwich, etc.). Some modern assays with highly specific monoclonal antibodies may exhibit minimal cross-reactivity.[2]

Quantitative Data on this compound Cross-Reactivity

The following table summarizes the publicly available data on the cross-reactivity of this compound in major commercial digoxin immunoassays. It is important to note that this information may not be exhaustive, and users should always refer to the manufacturer's most recent product documentation for the most accurate and up-to-date information.

Immunoassay PlatformManufacturerThis compound Cross-Reactivity (%)
Elecsys Digoxin Immunoassay Roche Diagnostics84.4%
ARCHITECT iDigoxin Abbott LaboratoriesData not explicitly provided in the package insert. Users are advised to contact the manufacturer for specific information regarding this compound.
Dimension Vista System (DGNA Flex) Siemens HealthineersData for this compound is not explicitly provided. "Acetyldigitoxin" is listed with 10.7% cross-reactivity, but this is a different compound. Users should contact the manufacturer for specific this compound data.
DxC Series Beckman CoulterData not explicitly provided in readily available documentation. Users are advised to contact the manufacturer for specific information.

Disclaimer: The data presented in this table is based on available information at the time of publication. Manufacturers may update their product specifications. Always consult the official product documentation or contact the manufacturer for the latest cross-reactivity data.

Troubleshooting Guide

This guide is intended to help you navigate potential issues related to this compound cross-reactivity in your digoxin immunoassays.

Issue 1: Unexpectedly high digoxin concentrations in samples known to contain this compound.

  • Possible Cause: Cross-reactivity of this compound with the anti-digoxin antibodies in your assay.

  • Troubleshooting Steps:

    • Review Assay Specificity: Carefully examine the package insert of your digoxin immunoassay for information on cross-reactivity with this compound and other related compounds.

    • Consult Manufacturer: If the information is not available, contact the manufacturer's technical support for specific data on this compound cross-reactivity.

    • Perform a Spike and Recovery Experiment:

      • Obtain a sample of digoxin-free matrix (e.g., serum, plasma).

      • Spike the matrix with a known concentration of this compound.

      • Measure the "digoxin" concentration in the spiked sample using your immunoassay.

      • The result will give you an indication of the degree of cross-reactivity.

    • Consider an Alternative Assay: If the cross-reactivity is significant and impacting your results, consider switching to an alternative digoxin immunoassay with lower reported cross-reactivity to this compound.

    • Use a Confirmatory Method: If feasible, confirm your results using a different analytical method that can distinguish between digoxin and this compound, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 2: Inconsistent digoxin results between different immunoassay platforms.

  • Possible Cause: Different immunoassays have varying degrees of cross-reactivity with this compound and other metabolites.[1]

  • Troubleshooting Steps:

    • Compare Package Inserts: Obtain the package inserts for all immunoassays being used and compare their cross-reactivity profiles.

    • Analyze a Common Sample: Analyze a sample containing a known mixture of digoxin and this compound on all platforms to directly compare the results.

    • Understand Assay Principles: Be aware of the different principles of the immunoassays being used (e.g., competitive vs. sandwich, monoclonal vs. polyclonal antibodies), as this can influence their susceptibility to interference.

Visualizing the Experimental Workflow and Troubleshooting Logic

Competitive Immunoassay Principle

Competitive_Immunoassay cluster_0 In the absence of Patient Digoxin cluster_1 In the presence of Patient Digoxin and this compound Antibody Anti-Digoxin Antibody Labeled_Digoxin Labeled Digoxin (Tracer) Antibody->Labeled_Digoxin Binds Signal High Signal Labeled_Digoxin->Signal Generates Antibody_2 Anti-Digoxin Antibody Low_Signal Low Signal Antibody_2->Low_Signal Reduced binding of labeled digoxin leads to Labeled_Digoxin_2 Labeled Digoxin (Tracer) Labeled_Digoxin_2->Antibody_2 Competes for binding sites Patient_Digoxin Patient Digoxin Patient_Digoxin->Antibody_2 Competes for binding sites Beta_Acetyldigoxin This compound (Cross-reactant) Beta_Acetyldigoxin->Antibody_2 Competes for binding sites Troubleshooting_Workflow Start Unexpectedly High Digoxin Result Check_Insert Review Package Insert for This compound Cross-Reactivity Start->Check_Insert Contact_Manufacturer Contact Manufacturer for Specific Cross-Reactivity Data Check_Insert->Contact_Manufacturer Data not available Spike_Recovery Perform Spike and Recovery Experiment with this compound Check_Insert->Spike_Recovery Data available Contact_Manufacturer->Spike_Recovery Evaluate_Results Evaluate Cross-Reactivity Percentage Spike_Recovery->Evaluate_Results Acceptable Cross-reactivity is acceptable for the application Evaluate_Results->Acceptable Acceptable Not_Acceptable Cross-reactivity is NOT acceptable Evaluate_Results->Not_Acceptable Not Acceptable End Report Results with Appropriate Caveats Acceptable->End Alternative_Assay Consider Alternative Digoxin Assay with Lower Cross-Reactivity Not_Acceptable->Alternative_Assay LC_MS Use Confirmatory Method (e.g., LC-MS/MS) Not_Acceptable->LC_MS Alternative_Assay->End LC_MS->End

References

identifying and mitigating beta-acetyldigoxin interference in therapeutic drug monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference from β-acetyldigoxin during the therapeutic drug monitoring (TDM) of digoxin.

Frequently Asked Questions (FAQs)

Q1: What is β-acetyldigoxin and how is it related to digoxin?

A1: β-acetyldigoxin is a cardiac glycoside and a prodrug of digoxin.[1] After oral administration, it is deacetylated in the intestinal lining to form digoxin, which is the active therapeutic compound.[1][2] This conversion means that patients administered β-acetyldigoxin will have digoxin circulating in their bloodstream.

Q2: Why does β-acetyldigoxin interfere with digoxin therapeutic drug monitoring?

A2: β-acetyldigoxin can interfere with digoxin TDM because many immunoassays used to measure digoxin levels exhibit cross-reactivity with β-acetyldigoxin and other digoxin metabolites.[3][4][5][6] This is due to the structural similarity between these molecules. The degree of interference can vary significantly between different assay methods and antibody specificities.[7][8]

Q3: What is the clinical significance of this interference?

A3: Interference from β-acetyldigoxin can lead to an overestimation of the true digoxin concentration in a patient's sample.[4] Since digoxin has a narrow therapeutic range, an inaccurately high reading could lead to incorrect dosage adjustments, potentially resulting in sub-therapeutic effects or, conversely, masking a decline in the active drug concentration.

Q4: Which analytical methods are available for digoxin TDM?

A4: The most common methods for digoxin TDM are immunoassays, including radioimmunoassay (RIA), fluorescence polarization immunoassay (FPIA), microparticle enzyme immunoassay (MEIA), and electrochemiluminescence immunoassay (ECLIA).[4][7][9] Chromatographic methods, such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), are also available and offer higher specificity in distinguishing between digoxin and its metabolites.[10][11][12][13]

Troubleshooting Guide

Issue 1: Unexpectedly high digoxin levels in a patient administered β-acetyldigoxin.

  • Possible Cause: The immunoassay being used has significant cross-reactivity with β-acetyldigoxin.

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the manufacturer's documentation for the specific digoxin immunoassay kit to determine the reported cross-reactivity with β-acetyldigoxin and other metabolites.

    • Consider Alternative Assays: If cross-reactivity is high, consider re-testing the sample using an immunoassay with a more specific monoclonal antibody.[7][8] Newer generation immunoassays tend to have improved specificity.[8]

    • Utilize a Confirmatory Method: For research and validation purposes, use a chromatographic method like HPLC-UV or LC-MS/MS to separate and independently quantify digoxin and β-acetyldigoxin.[13][14]

Issue 2: Inconsistent digoxin concentrations observed when using different immunoassay platforms.

  • Possible Cause: Different immunoassay platforms utilize antibodies with varying specificities and are subject to different interference profiles.[7][9]

  • Troubleshooting Steps:

    • Standardize the Assay: For a given study or patient, consistently use the same immunoassay method and platform to ensure comparability of results over time.[9]

    • Perform a Method Comparison Study: If switching between methods is unavoidable, conduct a thorough method comparison study using samples with known concentrations of digoxin and potential cross-reactants to understand the bias between the assays.

    • Investigate Other Interferences: Be aware of other potential interfering substances, such as "digoxin-like immunoreactive substances" (DLIS), which can be present in patients with certain conditions (e.g., renal impairment), and other drugs like spironolactone.[5][6][15][16]

Quantitative Data Summary

Table 1: Cross-Reactivity of Various Compounds in a Digoxin Immunoassay

CompoundConcentration TestedCross-Reactivity (%)
β-Methyldigoxin0.5 and 2.0 ng/mL Digoxin87.9
α-Acetyldigoxin0.5 and 2.0 ng/mL Digoxin77.9
β-Acetyldigoxin0.5 and 2.0 ng/mL Digoxin84.4

Data extracted from a study on the Elecsys Digoxin Immunoassay.[4]

Experimental Protocols

Protocol 1: General Competitive Immunoassay for Digoxin

This protocol outlines the general steps for a competitive immunoassay, such as an ECLIA, for the quantitative determination of digoxin in serum or plasma.

  • Sample Preparation: Collect blood samples in appropriate tubes and separate serum or plasma by centrifugation.

  • Reagent Preparation: Prepare all reagents, including calibrators and controls, according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette a specific volume of the patient sample, calibrator, or control into the reaction vessel.

    • Add a biotinylated digoxin derivative and a ruthenium-labeled anti-digoxin monoclonal antibody. This initiates a competitive binding reaction between the digoxin in the sample and the labeled digoxin derivative for the antibody binding sites.

    • Incubate the mixture for a specified time (e.g., 9 minutes) to allow for the formation of immunocomplexes.

    • Add streptavidin-coated microparticles and incubate for a further period (e.g., 9 minutes). The biotinylated digoxin derivative-antibody complexes will bind to the microparticles.

    • Aspirate the reaction mixture into a measuring cell where the microparticles are magnetically captured on an electrode surface.

    • Wash the microparticles with a wash buffer (e.g., ProCell) to remove unbound substances.

    • Apply a voltage to the electrode to induce a chemiluminescent reaction from the ruthenium label.

    • Measure the emitted light using a photomultiplier tube. The amount of light generated is inversely proportional to the concentration of digoxin in the sample.

  • Data Analysis: Calculate the digoxin concentration in the samples by comparing their signal to the calibration curve generated from the calibrators.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Digoxin Quantification

This protocol provides a general methodology for the separation and quantification of digoxin from its related compounds.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the serum or plasma sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interfering substances.

    • Elute the digoxin and related compounds with a high-organic-content solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 220 nm.[13]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the digoxin peak based on its retention time compared to a digoxin standard.

    • Quantify the digoxin concentration by comparing the peak area of the sample to a calibration curve generated from known concentrations of the digoxin standard.

Visualizations

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+ ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases SR Sarcoplasmic Reticulum Contraction Increased Contractility SR->Contraction Leads to Digoxin Digoxin / Acetyldigoxin Digoxin->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Reduces Ca2+ Efflux Ca_in->SR Ca2+ induced Ca2+ release

Caption: Mechanism of action of Digoxin/Acetyldigoxin in cardiac myocytes.

Immunoassay_Workflow cluster_reaction Competitive Binding Sample Patient Sample (Contains Digoxin) Mix Incubation Sample->Mix Antibody Labeled Anti-Digoxin Antibody Antibody->Mix Competitor Labeled Digoxin (Competitor) Competitor->Mix Separation Separation of Bound vs. Free Mix->Separation Detection Signal Detection Separation->Detection Result Calculate Digoxin Concentration Detection->Result Signal is inversely proportional to concentration Troubleshooting_Tree Start High Digoxin Reading Patient on β-acetyldigoxin CheckAssay Check Assay Cross-Reactivity Start->CheckAssay HighX High Cross-Reactivity CheckAssay->HighX Yes LowX Low Cross-Reactivity CheckAssay->LowX No Action1 Re-test with a more specific monoclonal assay HighX->Action1 Action2 Confirm with HPLC or LC-MS/MS HighX->Action2 Action3 Investigate other interfering substances (e.g., DLIS) LowX->Action3

References

Technical Support Center: Enhancing Beta-Acetyldigoxin Bioavailability in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-acetyldigoxin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the oral bioavailability of this compound in research and development settings.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies

  • Possible Causes:

    • Poor Aqueous Solubility: this compound is a lipophilic compound with limited water solubility, which can hinder its dissolution in gastrointestinal fluids—a critical step for absorption.

    • Isomerization: this compound can isomerize to the less bioavailable alpha-acetyldigoxin, particularly in alkaline conditions. This conversion can significantly reduce the effective dose absorbed.[1]

    • P-glycoprotein (P-gp) Efflux: As a cardiac glycoside, this compound may be a substrate for the P-gp efflux pump in the intestines. This transporter actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.

    • First-Pass Metabolism: The drug may undergo metabolism in the intestine or liver before reaching systemic circulation, reducing its bioavailability.

  • Troubleshooting Steps:

    • Enhance Solubility and Dissolution Rate:

      • Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier to improve its wettability and dissolution rate.

      • Nanoparticle Formulations: Reduce the particle size to the nano-range to increase the surface area available for dissolution.

      • Lipid-Based Formulations (SEDDS/SMEDDS): Incorporate this compound into a self-emulsifying or self-microemulsifying drug delivery system to improve its solubilization in the gastrointestinal tract.

    • Prevent Isomerization:

      • pH Control: Use excipients that create a neutral or slightly acidic microenvironment within the formulation to minimize the conversion to alpha-acetyldigoxin.[1]

      • Excipient Selection: Avoid hygroscopic salts like potassium-magnesium-aspartate that can create an alkaline environment and promote isomerization.[1]

    • Address P-gp Efflux:

      • Co-administration with P-gp Inhibitors: While not a formulation strategy per se, in preclinical research, co-administration with a known P-gp inhibitor can help determine the extent to which efflux is limiting bioavailability.

Issue 2: Formulation Instability and Drug Degradation

  • Possible Causes:

    • Incompatible Excipients: Direct chemical interactions between this compound and certain excipients can lead to degradation.[2]

    • Moisture Content: The presence of water can facilitate hydrolytic degradation and may also promote isomerization.[2]

    • Manufacturing Process Stress: High temperatures or shear forces during processes like hot-melt extrusion for solid dispersions can cause thermal degradation.

  • Troubleshooting Steps:

    • Excipient Compatibility Studies: Conduct thorough compatibility studies with proposed excipients under accelerated conditions (e.g., elevated temperature and humidity) and analyze for degradation products using a stability-indicating HPLC method.

    • Moisture Control: Use anhydrous excipients where possible and control the humidity during manufacturing and storage.

    • Optimize Manufacturing Processes:

      • For solid dispersions prepared by solvent evaporation, use a low-temperature evaporation method.

      • For hot-melt extrusion, carefully select polymers with a lower processing temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for a this compound solid dispersion formulation?

A1: A good starting point is to use a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a copovidone like Kollidon® VA64. Begin with drug-to-carrier ratios of 1:5 and 1:10 (w/w). The solvent evaporation method is often a suitable initial approach to avoid thermal degradation.

Q2: Which lipids and surfactants are recommended for a this compound SEDDS formulation?

A2: For a SEDDS formulation, consider using medium-chain triglycerides (e.g., Capryol™ 90) as the oil phase, a non-ionic surfactant with a high HLB value (e.g., Cremophor® RH40 or Tween® 80), and a co-surfactant/solubilizer like Transcutol® HP or PEG 400. Start with an oil:surfactant:co-surfactant ratio of around 30:40:30 (v/v).

Q3: How can I confirm the successful formulation of this compound nanoparticles?

A3: Characterization should include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess the surface charge and predict stability.

  • Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles and quantifying the encapsulated drug using HPLC.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Q4: What is the most critical factor to monitor during the stability testing of this compound formulations?

A4: Besides monitoring for degradation products, it is crucial to assess the extent of isomerization from this compound to alpha-acetyldigoxin. Your analytical method should be able to separate these two isomers.[1]

Q5: Are there any specific excipients that should be avoided when formulating this compound?

A5: Avoid highly alkaline excipients and hygroscopic salts, as they can promote the isomerization to the less bioavailable alpha-form.[1] It is also important to screen for excipient impurities that may react with the drug.[2]

III. Quantitative Data Summary

The following table summarizes published bioavailability data for this compound in basic formulations. This data can serve as a baseline for comparison when developing enhanced formulations.

Formulation TypeDoseMean Bioavailability (%)Standard Deviation (%)SpeciesReference
Oral SolutionSingle Dose68.38.7Human[1]
Oral SolutionMultiple Doses68.65.9Human[1]
TabletsSingle Dose72.87.5Human[1]
TabletsMultiple Doses66.16.0Human[1]
Alcoholic SolutionSingle Dose94N/AHuman
TabletsSingle Dose81N/AHuman
TabletsSteady State (AUC)77.7N/AHuman[3]
Oral SolutionSteady State (AUC)84.5N/AHuman[3]
TabletsSteady State (Trough)91.2N/AHuman[3]
Oral SolutionSteady State (Trough)93.8N/AHuman[3]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP) K30

    • Methanol

    • Dichloromethane

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:10 (w/w) ratio.

    • Dissolve both components in a 1:1 (v/v) mixture of methanol and dichloromethane to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator.

Protocol 2: Preparation of this compound Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Polyvinyl alcohol (PVA)

    • Dichloromethane

    • Purified water

  • Procedure:

    • Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane (organic phase).

    • Prepare a 2% (w/v) aqueous solution of PVA (aqueous phase).

    • Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet twice with purified water to remove excess PVA.

    • Resuspend the nanoparticles in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize.

Protocol 3: RP-HPLC Method for Quantification of this compound[5]
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series with a photodiode array detector.

    • Column: C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Water:Acetonitrile (65:35 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

    • Retention Time: Approximately 9.2 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 31.25 to 500 µg/mL.

  • Sample Preparation (from plasma):

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion (e.g., PVP K30) Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanoparticles Nanoparticles (e.g., PLGA) Particle_Size_Analysis Particle Size Analysis Nanoparticles->Particle_Size_Analysis SEDDS SEDDS (e.g., Capryol 90) SEDDS->Dissolution_Testing Animal_Dosing Animal Dosing (Oral Gavage) Dissolution_Testing->Animal_Dosing Particle_Size_Analysis->Animal_Dosing Stability_Studies Stability Studies (Isomerization) Stability_Studies->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling HPLC_Analysis Plasma Concentration (HPLC Analysis) Blood_Sampling->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

troubleshooting_logic Start Low Bioavailability Observed Check_Solubility Is solubility a limiting factor? Start->Check_Solubility Enhance_Solubility Implement Solubility Enhancement Strategy (Solid Dispersion, Nanoparticles, SEDDS) Check_Solubility->Enhance_Solubility Yes Check_Isomerization Is isomerization to alpha-form significant? Check_Solubility->Check_Isomerization No Enhance_Solubility->Check_Isomerization Control_pH Control microenvironment pH and select stable excipients Check_Isomerization->Control_pH Yes Check_Efflux Is P-gp efflux suspected? Check_Isomerization->Check_Efflux No Control_pH->Check_Efflux Pgp_Inhibitor Consider co-administration with P-gp inhibitor (preclinical) Check_Efflux->Pgp_Inhibitor Yes Re-evaluate Re-evaluate in vivo performance Check_Efflux->Re-evaluate No Pgp_Inhibitor->Re-evaluate

Caption: A logical troubleshooting guide for addressing low bioavailability of this compound.

References

overcoming challenges in the chemical synthesis and purification of beta-acetyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of β-acetyldigoxin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of β-acetyldigoxin.

Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient activation of acetic acid.Ensure dicyclohexylcarbodiimide (DCC) is fresh and used in appropriate molar excess. The reaction is typically carried out in a suitable aprotic solvent.
Low purity of starting digoxin.Use high-purity digoxin as the starting material. Impurities can interfere with the acetylation reaction.
Inappropriate reaction temperature or time.While specific optimal conditions can vary, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of di- and polyacetylated digoxin derivatives.Reduce the amount of acetylating agent or shorten the reaction time. These byproducts can be removed during purification.[3]
Presence of unreacted digoxin.Drive the reaction to completion by ensuring adequate reaction time. Unreacted digoxin can be separated during purification and recycled.[3]
Isomerization to α-acetyldigoxin.Avoid basic conditions during the reaction and work-up, as β-acetyldigoxin can isomerize to the α-form in alkaline solutions.[4]

Purification

Issue Potential Cause Recommended Solution
Difficulty in Crystallization Incorrect solvent system or concentration.Utilize a two-step recrystallization process. First, dissolve the crude product in acetone and precipitate with n-hexane.[3] Then, dissolve the resulting solid in chloroform and precipitate with toluene.[3]
"Oiling out" instead of crystallization.Ensure the solution is not supersaturated too quickly. Allow for slow cooling and consider seeding with a small crystal of pure β-acetyldigoxin.
Low Purity After Recrystallization Co-precipitation of impurities.If impurities persist, consider an alternative purification method such as preparative High-Performance Liquid Chromatography (HPLC).
Incomplete removal of unreacted digoxin.Unreacted digoxin can be recovered from the filtrate of the first recrystallization step and purified by recrystallization from a pyridine/ether/water mixture for recycling.[3]

Analysis and Stability

Issue Potential Cause Recommended Solution
Poor Peak Shape or Resolution in HPLC Inappropriate mobile phase or column.A C18 column with a mobile phase of water:acetonitrile (65:35 v/v) at a flow rate of 1.5 ml/min and UV detection at 225 nm has been shown to be effective.[5]
Degradation of the sample in the analytical solvent.Prepare solutions for analysis immediately before use to minimize potential degradation.[5]
Product Degradation Over Time Hydrolysis of the acetyl group.Store β-acetyldigoxin in a dry, dark place at a low temperature (e.g., -20°C) to prevent hydrolysis and photolytic degradation.[5]
Isomerization in solution.Avoid alkaline conditions in any solutions prepared for storage or analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing β-acetyldigoxin?

A1: The most common method is the partial acetylation of digoxin. This is typically achieved using acetic acid as the acetylating agent and a condensing agent such as dicyclohexylcarbodiimide (DCC).[3]

Q2: What are the main impurities I should expect during the synthesis?

A2: The main impurities include unreacted digoxin, di- and polyacetylated digoxin derivatives, and the α-isomer of acetyldigoxin.[3][4]

Q3: How can I monitor the progress of the acetylation reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[1][2] By spotting the starting material (digoxin), the reaction mixture, and a co-spot, you can observe the consumption of digoxin and the formation of the product.

Q4: What is the best way to purify crude β-acetyldigoxin?

A4: A two-step recrystallization process is generally effective. The first step involves dissolving the crude product in acetone and precipitating with n-hexane. The second step involves dissolving the product from the first step in chloroform and precipitating with toluene.[3]

Q5: How can I separate β-acetyldigoxin from its α-isomer?

A5: While challenging, separation of α- and β-isomers can often be achieved using High-Performance Liquid Chromatography (HPLC). An analytical method using an octylsilyl bonded silica column with a mobile phase of acetonitrile/methanol/water (100/11/188, v/v) has been reported for the analysis of α-acetyldigoxin.[6] This methodology can be scaled up to preparative HPLC for separation.

Q6: What are the recommended storage conditions for β-acetyldigoxin?

A6: β-acetyldigoxin should be stored in a well-closed container, protected from light, at a low temperature (e.g., -20°C) to minimize degradation.[5]

Q7: What are the main degradation pathways for β-acetyldigoxin?

A7: The primary degradation pathways are hydrolysis of the acetyl group, which can occur under acidic or alkaline conditions, and photolytic degradation. It is relatively stable to oxidative stress.[5]

Quantitative Data

Table 1: Physical and Chemical Properties of β-Acetyldigoxin

PropertyValueReference
Molecular FormulaC₄₃H₆₆O₁₅[3]
Molecular Weight822.98 g/mol [3]
Melting Point249-251°C[3]
SolubilityPractically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96%).[7]

Table 2: HPLC Method Parameters for Purity Analysis

ParameterValueReference
ColumnC18 (4.6 x 250 mm, 5 µm)[5]
Mobile PhaseWater:Acetonitrile (65:35 v/v)[5]
Flow Rate1.5 ml/min[5]
Detection Wavelength225 nm[5]
Retention Time9.2 min[5]
Linearity Range31.25 - 500 µg/ml[5]
Limit of Detection (LOD)0.289 µg/ml[5]
Limit of Quantification (LOQ)0.965 µg/ml[5]

Experimental Protocols

Protocol 1: Synthesis of β-Acetyldigoxin from Digoxin

Materials:

  • Digoxin

  • Acetic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous aprotic solvent (e.g., pyridine or a mixture of dichloromethane and pyridine)

Procedure:

  • Dissolve digoxin in the chosen anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add acetic acid to the solution. The molar ratio of digoxin to acetic acid should be optimized, but a slight excess of acetic acid is typically used.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of DCC in the same solvent to the cooled reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for a predetermined time. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of digoxin on TLC), filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of β-Acetyldigoxin by Recrystallization

Materials:

  • Crude β-acetyldigoxin

  • Acetone

  • n-Hexane

  • Chloroform

  • Toluene

Procedure:

  • Dissolve the dried crude product (e.g., 42 g) in acetone (e.g., 480 ml) under reflux.[3]

  • With stirring, add n-hexane (e.g., 2400 ml) to the solution.[3]

  • Allow the solution to stand at room temperature for approximately 5 hours to allow for the formation of fine crystals.[3]

  • Filter the crystals under suction, wash with n-hexane, and dry in a vacuum oven at 40°C. This yields the first batch of crude β-acetyldigoxin.[3]

  • For further purification, dissolve this product (e.g., 31 g) in chloroform (e.g., 500 ml) under reflux.[3]

  • With stirring, add toluene (e.g., 2500 ml).[3]

  • Allow the solution to stand at room temperature for approximately 6 hours.[3]

  • Filter the resulting crystals, wash with toluene and then ether, and dry under vacuum to yield pure β-acetyldigoxin.[3]

Protocol 3: Analytical HPLC for Purity Assessment

Materials:

  • β-acetyldigoxin sample

  • HPLC grade water

  • HPLC grade acetonitrile

Procedure:

  • Prepare the mobile phase by mixing HPLC grade water and acetonitrile in a 65:35 (v/v) ratio.[5]

  • Prepare a stock solution of the β-acetyldigoxin sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Set up the HPLC system with a C18 column (4.6 x 250 mm, 5 µm).[5]

  • Equilibrate the column with the mobile phase at a flow rate of 1.5 ml/min until a stable baseline is achieved.[5]

  • Set the UV detector to a wavelength of 225 nm.[5]

  • Inject the sample solution and run the analysis for a sufficient time to elute all components (a runtime of 20 minutes should be adequate to separate degradation products).[5]

  • Analyze the resulting chromatogram to determine the purity of the β-acetyldigoxin and identify any impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Digoxin + Acetic Acid + DCC reaction Acetylation Reaction start->reaction crude Crude Product reaction->crude recryst1 Recrystallization 1 (Acetone/n-Hexane) crude->recryst1 recryst2 Recrystallization 2 (Chloroform/Toluene) recryst1->recryst2 pure Pure β-Acetyldigoxin recryst2->pure hplc HPLC Analysis pure->hplc troubleshooting_low_yield cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of β-Acetyldigoxin check_reaction Check TLC of Reaction Mixture start->check_reaction check_filtrate Analyze Purification Filtrates start->check_filtrate incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Digoxin spot prominent side_reactions Side Reactions (Poly-acetylation) check_reaction->side_reactions Multiple product spots loss_in_purification Product Loss During Purification check_filtrate->loss_in_purification Product detected in filtrate optimize_reaction Optimize Reaction Time/Reagents incomplete_reaction->optimize_reaction recycle_digoxin Recycle Unreacted Digoxin incomplete_reaction->recycle_digoxin deacetylate Deacetylate and Recycle Byproducts side_reactions->deacetylate optimize_cryst Optimize Crystallization Conditions loss_in_purification->optimize_cryst impurity_relationships cluster_main β-Acetyldigoxin and Related Substances cluster_impurities Process Impurities cluster_degradation Degradation Products / Isomers beta_ad β-Acetyldigoxin poly_ad Di/Poly-acetylated Digoxin beta_ad->poly_ad Further Acetylation alpha_ad α-Acetyldigoxin beta_ad->alpha_ad Isomerization (alkaline cond.) hydrolysis_prod Hydrolysis Product (Digoxin) beta_ad->hydrolysis_prod Hydrolysis (acidic/alkaline cond.) digoxin Digoxin (Starting Material) digoxin->beta_ad Acetylation

References

Technical Support Center: Monitoring and Managing Beta-Acetyldigoxin-Induced Cardiotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-acetyldigoxin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring and managing this compound-induced cardiotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound-induced cardiotoxicity in common animal models like rats and dogs?

A1: Initial signs of toxicity are often non-specific and can include gastrointestinal and behavioral changes. Look for anorexia (loss of appetite), nausea, vomiting, diarrhea, and lethargy.[1] These clinical signs often precede clear cardiovascular manifestations and should prompt closer monitoring of the animal.

Q2: What are the most critical parameters to monitor for detecting cardiotoxicity?

A2: The most critical parameters are continuous electrocardiogram (ECG) monitoring and regular assessment of serum electrolytes, particularly potassium.[1][2] ECG changes are a direct indicator of cardiac distress, while electrolyte imbalances, especially hypokalemia, can significantly increase sensitivity to this compound and precipitate toxicity.[3] Measurement of cardiac biomarkers like troponins can also provide quantitative evidence of myocardial injury.[4][5][6]

Q3: How do I differentiate between the therapeutic effects and toxic effects of this compound on an ECG?

A3: Therapeutic levels of digoxin typically cause characteristic "digoxin effects" on the ECG, such as ST-segment depression with a "scooped" or "sagging" appearance and potential shortening of the QT interval.[7] Toxic effects, however, manifest as arrhythmias and conduction blocks. These can include sinus bradycardia, atrioventricular (AV) blocks of varying degrees, and ventricular arrhythmias such as premature ventricular contractions (PVCs).[1][3][8] The emergence of these arrhythmias is a clear sign of cardiotoxicity.

Q4: What is the primary mechanism of this compound-induced cardiotoxicity?

A4: this compound, a cardiac glycoside, inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[9][10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[9][10][11] Elevated intracellular calcium enhances cardiac contractility at therapeutic doses but leads to electrical instability and arrhythmias at toxic concentrations.[10]

Troubleshooting Guides

Issue 1: Unexpectedly Severe Bradycardia or High-Grade AV Block
  • Problem: The animal model develops severe sinus bradycardia or a second or third-degree AV block shortly after this compound administration, potentially leading to premature mortality.

  • Possible Causes:

    • Dosage Miscalculation: The administered dose may be too high for the specific animal's weight or metabolic state.

    • Electrolyte Imbalance: Pre-existing hypokalemia or hypomagnesemia can significantly increase myocardial sensitivity to this compound.[3]

    • Concurrent Medications: Co-administration of other drugs that affect heart rate or AV conduction (e.g., beta-blockers, calcium channel blockers) can have synergistic effects.

  • Solutions:

    • Immediate Action: If the animal's condition is unstable, consider immediate intervention. Atropine can be used to manage severe bradycardia.[10]

    • Review Dosing Protocol: Double-check all dose calculations and ensure accurate animal weights were used.

    • Assess Electrolytes: If possible from a baseline blood sample, check serum potassium and magnesium levels. Correct any imbalances as a priority.

    • Stagger Drug Administration: If using concurrent medications, consider a washout period or adjust the timing of administration to avoid peak synergistic effects.

    • Dose Titration: For future experiments, consider a dose-escalation study to determine the optimal dose for inducing the desired level of cardiotoxicity without causing premature mortality.

Issue 2: Absence of Significant ECG Changes Despite High Doses
  • Problem: The animal model does not show the expected arrhythmias or conduction disturbances even after administering a high dose of this compound.

  • Possible Causes:

    • Pharmacokinetic Variability: There can be significant inter-animal variability in the absorption and metabolism of this compound.

    • Hyperkalemia: Elevated serum potassium levels can counteract the effects of digoxin on the Na+/K+-ATPase pump, reducing its cardiotoxic effects.

    • Route of Administration: The chosen route of administration (e.g., oral gavage) may result in poor bioavailability.

  • Solutions:

    • Verify Drug Administration: Ensure the full dose was administered correctly. For oral administration, check for regurgitation.

    • Check Serum Digoxin Levels: If feasible, measure serum digoxin concentrations to confirm absorption.

    • Monitor Serum Potassium: Assess serum potassium levels to rule out hyperkalemia.

    • Consider a Different Route: Intravenous or intraperitoneal administration can provide more consistent bioavailability compared to oral routes.

    • Adjust Dosage: Gradually increase the dose in subsequent experiments while carefully monitoring for the first signs of toxicity.

Issue 3: Inconsistent or Non-Elevated Cardiac Biomarker Levels
  • Problem: Despite clear ECG evidence of cardiotoxicity, serum levels of cardiac troponin I (cTnI) or other biomarkers are not significantly elevated.

  • Possible Causes:

    • Timing of Blood Sampling: Cardiac troponins are released into the bloodstream following myocardial injury, and their levels may not peak until several hours after the initial insult.

    • Severity of Injury: Early or mild cardiotoxicity may cause electrical disturbances without significant myocyte necrosis, leading to minimal biomarker release.

    • Assay Sensitivity: The specific biomarker assay being used may not be sensitive enough to detect low levels of protein release.

  • Solutions:

    • Optimize Sampling Time: Collect blood samples at multiple time points (e.g., baseline, 2, 4, 6, and 24 hours post-administration) to capture the peak biomarker concentration.

    • Correlate with Histopathology: At the end of the study, perform histopathological analysis of the heart tissue to confirm the extent of myocardial damage.

    • Use a Multi-Biomarker Panel: Consider measuring a panel of biomarkers, including natriuretic peptides (e.g., NT-proBNP), which can indicate cardiac stress and hypertrophy, in addition to markers of necrosis like troponins.

    • Validate Assay: Ensure the biomarker assay is validated for the animal species being studied and has the required sensitivity.

Data Presentation

Table 1: Toxic Doses of this compound in Animal Models

Animal ModelRoute of AdministrationToxic Dose (LD50/LDLo)EffectReference
DogOral422 µg/kg (LD50)Muscle contraction, vomiting[12]
CatIntravenous285 µg/kg (LDLo)Lethal[12]
CatIntraduodenal413 µg/kg (LDLo)Lethal[12]

LD50: Lethal dose for 50% of the population. LDLo: Lowest published lethal dose.

Table 2: Expected ECG Changes in Digoxin-Induced Cardiotoxicity in Rats

ECG ParameterExpected ChangeNotes
PR Interval ProlongationIndicates slowing of AV conduction.
QTc Interval DecreaseA characteristic effect of digoxin.
RR Interval ProlongationReflects a decrease in heart rate (bradycardia).
Arrhythmias Emergence of PVCs, AV blocks, TachyarrhythmiasKey indicators of toxicity.

Table 3: Cardiac Troponin I (cTnI) Levels in a Rat Model of Digoxin Toxicity

Treatment GroupMean cTnI Concentration (ng/mL) ± SD
Control0.61 ± 0.11
Low Dose (1.5 mg/kg)Not significantly different from control
Intermediate Dose (3 mg/kg)Not significantly different from control
High Dose (6 mg/kg)Significantly elevated (e.g., >1.5 ng/mL)

Note: These values are illustrative and can vary based on the specific study protocol and assay used. A significant increase in cTnI is expected with high, cardiotoxic doses.[4][5][6]

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals overnight before drug administration but allow free access to water.

  • Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline or distilled water).

  • Administration: Administer this compound via oral gavage or intraperitoneal injection. For a chronic toxicity model, a high dose of 6 mg/kg daily for an extended period (e.g., 90 days) has been shown to induce cardiotoxicity.[5][6] For acute studies, higher doses may be required, and a pilot study to determine the appropriate dose is recommended.

  • Monitoring: Immediately after administration, begin continuous ECG monitoring and observe for clinical signs of toxicity.

Protocol 2: ECG Recording in Anesthetized Rats
  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., intraperitoneal injection of thiopental at 50 mg/kg).[13]

  • Positioning: Secure the animal in a supine position on a non-conductive surface.

  • Electrode Placement: Place subcutaneous needle electrodes on the right forelimb, left forelimb, and left hindlimb for standard Lead II recordings. A ground electrode can be placed on the right hindlimb.[13]

  • Recording: Connect the electrodes to an ECG recording system. Record the ECG at a paper speed of 50 mm/s.[13]

  • Analysis: Analyze the ECG for heart rate (calculated from the RR interval), PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using Bazett's formula (QTc = QT/√RR).[13]

Protocol 3: Blood Sample Collection from the Lateral Tail Vein in Rats
  • Restraint: Place the rat in a suitable restrainer.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Puncture: Puncture one of the lateral tail veins with a sterile 25-gauge needle.

  • Collection: Collect the blood into appropriate tubes (e.g., EDTA tubes for plasma, serum separator tubes for serum). For a 200-400 µL blood sample, use 10 µL of 0.1 M EDTA.[14]

  • Processing:

    • For Serum: Allow the blood to clot at room temperature for approximately 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[14]

    • For Plasma: Centrifuge the blood sample immediately after collection under the same conditions.

  • Storage: Aspirate the serum or plasma and store it at -80°C until biomarker analysis.

Visualization of Signaling Pathways and Workflows

Digoxin_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Increases Ca2+ Influx Na_ion->NaCa_Exchanger Reduces Na+ Efflux SR Sarcoplasmic Reticulum Ca_ion->SR Stimulates Arrhythmias Arrhythmias & Cardiotoxicity Ca_ion->Arrhythmias Ca_release Increased Ca2+ Release SR->Ca_release Leads to Ca_release->Arrhythmias

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow start Start: Animal Acclimatization drug_admin This compound Administration (e.g., Oral Gavage) start->drug_admin monitoring Continuous Monitoring drug_admin->monitoring histology Terminal: Histopathology of Heart Tissue drug_admin->histology ecg ECG Recording monitoring->ecg Throughout Experiment blood Blood Sampling monitoring->blood At Predetermined Timepoints data_analysis Data Analysis & Interpretation ecg->data_analysis biomarker Biomarker Analysis (cTnI, NT-proBNP) blood->biomarker biomarker->data_analysis histology->data_analysis

Caption: Experimental workflow for assessing this compound cardiotoxicity.

Troubleshooting_Logic start Unexpected Experimental Outcome cause1 Dosage Issue? start->cause1 cause2 Electrolyte Imbalance? start->cause2 cause3 Timing of Measurement? start->cause3 solution1 Review Dosing Protocol & Calculations cause1->solution1 solution2 Assess Serum Electrolytes (especially K+) cause2->solution2 solution3 Optimize Sampling Timepoints cause3->solution3

Caption: Logical relationship for troubleshooting unexpected outcomes.

References

Navigating the Narrow Therapeutic Index of Beta-Acetyldigoxin: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with beta-acetyldigoxin, a cardiac glycoside with a notoriously narrow therapeutic index. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during preclinical and clinical research, ensuring data integrity and subject safety.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the experimental use of this compound.

Q1: What is this compound and why is its narrow therapeutic index a major consideration?

A1: this compound is a cardiac glycoside used to treat heart conditions like atrial fibrillation and congestive heart failure.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase pump in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of heart muscle contraction (a positive inotropic effect).[1]

The term "narrow therapeutic index" signifies that the range of doses at which this compound is effective is very close to the doses at which it becomes toxic.[2][3] Even small variations in blood concentration can lead to either a lack of efficacy or severe adverse effects, including life-threatening arrhythmias.[2][4] Therefore, precise dosing and careful monitoring are critical in experimental settings.

Q2: How is this compound metabolized and what is its active form?

A2: Following administration, this compound is absorbed in the gastrointestinal tract and subsequently deacetylated, primarily in the intestinal mucosa, to its active metabolite, digoxin.[1][5] For experimental purposes, it is crucial to understand that the systemic effects observed are predominantly due to digoxin. Therefore, monitoring of digoxin levels is standard practice.[6]

Q3: What are the typical therapeutic and toxic plasma concentrations for digoxin, the active metabolite of this compound?

A3: Therapeutic drug monitoring (TDM) is essential when working with this compound.[7] The target therapeutic range for digoxin in plasma is generally considered to be between 0.5 and 1.2 ng/mL.[8][9] Concentrations exceeding 1.2 ng/mL are associated with an increased risk of toxicity.[8]

Table 1: Digoxin Plasma Concentrations and Associated Effects

Concentration Range (ng/mL)Associated Effect
0.5 - 1.2Therapeutic Range[8][9]
> 1.2Increased Risk of Toxicity[8]
> 2.0High Probability of Toxic Symptoms

Q4: What are the initial signs of this compound toxicity to watch for in animal models?

A4: In preclinical toxicology studies, it is vital to monitor for clinical signs of toxicity.[10] For cardiac glycosides like this compound, these can include:

  • Cardiovascular: Arrhythmias (e.g., atrioventricular block, tachycardias).[4]

  • Gastrointestinal: Nausea, vomiting, diarrhea, and decreased appetite.

  • Neurological: Lethargy, ataxia (incoordination), tremors, and convulsions.[11]

  • General: Weight loss, piloerection (hair standing on end), and hunched posture.[10]

Close observation of animals, including regular monitoring of body weight and electrocardiograms (ECGs), is crucial for early detection of toxicity.[12][13]

II. Troubleshooting Experimental Issues

This section provides practical guidance for addressing specific problems that may arise during your experiments.

Problem 1: High variability in plasma drug concentrations across experimental subjects.

  • Possible Cause: Inconsistent oral bioavailability. The absorption of this compound can be influenced by gastrointestinal motility and food intake.

  • Troubleshooting Steps:

    • Standardize Administration: Administer the compound at the same time each day and in a consistent manner relative to feeding schedules (e.g., fasting or with a standardized meal).

    • Consider Formulation: The formulation of this compound can impact its absorption. Ensure you are using a consistent and well-characterized formulation. The acetyl group on this compound is intended to improve absorption compared to digoxin.[5]

    • Monitor Renal Function: Digoxin is primarily eliminated by the kidneys.[1] Any impairment in renal function can lead to drug accumulation and higher plasma concentrations. Monitor renal function parameters (e.g., creatinine, BUN) in your animal models.

    • Check for Drug Interactions: Co-administration of other drugs can affect the absorption and elimination of digoxin. For example, drugs that inhibit P-glycoprotein can increase digoxin levels.[14][15]

Problem 2: Unexpected cardiac arrhythmias are observed at presumed therapeutic doses.

  • Possible Cause: The narrow therapeutic window means that even slight overdosing can lead to cardiotoxicity. Individual differences in metabolism and clearance can also contribute.

  • Troubleshooting Steps:

    • Confirm Dosing Calculations: Double-check all dosing calculations, including conversions from body weight to dose.

    • Initiate Therapeutic Drug Monitoring (TDM): If not already in place, implement a robust TDM protocol to measure plasma digoxin concentrations. This will allow you to correlate the observed effects with actual drug exposure.

    • Establish a Dose-Response Curve: Conduct a pilot study to establish a clear dose-response relationship in your specific animal model and experimental conditions.

    • Monitor Electrolytes: Hypokalemia (low potassium), hypercalcemia (high calcium), and hypomagnesemia (low magnesium) can increase the sensitivity of the heart to digoxin's toxic effects.[4] Monitor and maintain normal electrolyte levels in your subjects.

Problem 3: Difficulty in accurately quantifying this compound or digoxin in plasma samples.

  • Possible Cause: The low concentrations of these compounds in plasma require highly sensitive and specific analytical methods.

  • Troubleshooting Steps:

    • Utilize a Validated LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of digoxin in biological matrices due to its high sensitivity and specificity.[16][17][18]

    • Optimize Sample Preparation: Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to remove interfering substances from the plasma matrix.[17][19]

    • Use an Appropriate Internal Standard: An internal standard, such as digitoxin or a stable isotope-labeled version of digoxin, is essential for accurate quantification to account for variability in sample processing and instrument response.[16][18]

    • Address Adduct Formation: In mass spectrometry, digoxin can form adducts (e.g., with sodium or potassium), which can complicate analysis. The method should be optimized to consistently measure a specific adduct or the protonated molecule.[17]

III. Experimental Protocols & Visualizations

This section provides an overview of a key experimental protocol and visual aids to understand relevant pathways and workflows.

Experimental Protocol: Quantification of Digoxin in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your particular instrumentation and experimental setup.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., digitoxin).

    • Add 500 µL of a suitable organic solvent (e.g., a mixture of ethyl acetate and heptane).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

      • Flow Rate: Optimized for the specific column dimensions.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both digoxin and the internal standard.[18]

  • Data Analysis:

    • Construct a calibration curve using standards of known digoxin concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of digoxin in the unknown samples by interpolating from the calibration curve.

Visualizations

Beta_Acetyldigoxin_Metabolism cluster_absorption Gastrointestinal Tract cluster_metabolism Intestinal Mucosa / Liver cluster_circulation Systemic Circulation cluster_excretion Kidney This compound This compound Deacetylation Deacetylation This compound->Deacetylation Absorption Digoxin (Active) Digoxin (Active) Deacetylation->Digoxin (Active) Metabolism Renal Excretion Renal Excretion Digoxin (Active)->Renal Excretion Elimination

Caption: Metabolic pathway of this compound.

TDM_Workflow Start Experiment Start Experiment Administer this compound Administer this compound Start Experiment->Administer this compound Collect Blood Sample Collect Blood Sample Administer this compound->Collect Blood Sample Process to Plasma Process to Plasma Collect Blood Sample->Process to Plasma Quantify Digoxin (LC-MS/MS) Quantify Digoxin (LC-MS/MS) Process to Plasma->Quantify Digoxin (LC-MS/MS) Compare to Therapeutic Range Compare to Therapeutic Range Quantify Digoxin (LC-MS/MS)->Compare to Therapeutic Range Adjust Dose Adjust Dose Compare to Therapeutic Range->Adjust Dose Outside Range Continue Experiment Continue Experiment Compare to Therapeutic Range->Continue Experiment Within Range Adjust Dose->Administer this compound End End Continue Experiment->End

Caption: Therapeutic Drug Monitoring (TDM) workflow.

Digoxin_Toxicity_Pathway High Plasma Digoxin High Plasma Digoxin Inhibition of Na+/K+ ATPase Inhibition of Na+/K+ ATPase High Plasma Digoxin->Inhibition of Na+/K+ ATPase Increased Intracellular Na+ Increased Intracellular Na+ Inhibition of Na+/K+ ATPase->Increased Intracellular Na+ Decreased Ca2+ Efflux via NCX Decreased Ca2+ Efflux via NCX Increased Intracellular Na+->Decreased Ca2+ Efflux via NCX Increased Intracellular Ca2+ Increased Intracellular Ca2+ Decreased Ca2+ Efflux via NCX->Increased Intracellular Ca2+ Delayed Afterdepolarizations Delayed Afterdepolarizations Increased Intracellular Ca2+->Delayed Afterdepolarizations Arrhythmias Arrhythmias Delayed Afterdepolarizations->Arrhythmias

Caption: Cellular pathway of digoxin-induced cardiotoxicity.

References

Technical Support Center: Investigating Drug-Drug Interaction Effects on Beta-Acetyldigoxin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the pharmacokinetic drug-drug interactions of beta-acetyldigoxin.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental studies on this compound.

Problem Potential Cause Recommended Solution
High variability in this compound Caco-2 permeability results Inconsistent Caco-2 cell monolayer integrity.Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range (typically >200 Ω·cm²). Use a paracellular marker like Lucifer yellow to confirm monolayer integrity.
Non-specific binding of this compound to the plate or cells.Pre-treat plates with a blocking agent. Include a protein like bovine serum albumin (BSA) in the transport buffer to reduce non-specific binding. Always calculate and report the percentage recovery.
Contamination of cell cultures.Maintain strict aseptic techniques during cell culture. Regularly test for mycoplasma contamination.
Low recovery of this compound during plasma sample extraction for LC-MS/MS analysis Inefficient extraction method.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents. For SPE, evaluate different cartridge types and elution solvents.
Degradation of this compound during sample processing.Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis. Investigate the stability of this compound under different pH and temperature conditions.
Inconsistent pharmacokinetic data in animal studies Inter-animal variability in drug metabolism and transport.Use a sufficient number of animals per group to achieve statistical power. Consider using a crossover study design to minimize inter-animal variability.
Issues with drug formulation and administration.Ensure the drug formulation is homogenous and the dose is administered accurately. For oral administration, consider the impact of food on absorption.
Difficulty in interpreting the contribution of P-gp vs. CYP3A4 to a drug interaction Many inhibitors affect both P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4).Use a combination of in vitro and in vivo studies. In vitro, use specific inhibitors for P-gp (e.g., valspodar) and CYP3A4 (e.g., ketoconazole) in separate experiments. In vivo, a P-gp substrate that is not a CYP3A4 substrate can be used as a probe.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of drug-drug interactions affecting this compound pharmacokinetics?

A1: The primary mechanism involves the inhibition or induction of the efflux transporter P-glycoprotein (P-gp), for which this compound is a substrate.[1] Co-administration with P-gp inhibitors can lead to increased plasma concentrations of this compound and its active metabolite, digoxin. Additionally, as a prodrug of digoxin, interactions involving enzymes that metabolize digoxin, such as CYP3A4, are also a consideration.

Q2: Is this compound metabolized by cytochrome P450 enzymes?

A2: this compound is rapidly deacetylated to digoxin. While the direct metabolism of this compound by CYPs is not extensively documented, its active metabolite, digoxin, undergoes sequential metabolism to digoxigenin bis-digitoxoside (Dg2) and digoxigenin mono-digitoxoside (Dg1) in rat liver microsomes. This process is inhibited by the CYP3A inhibitor ketoconazole, suggesting the involvement of CYP3A enzymes in digoxin's metabolism. Therefore, potent CYP3A4 inhibitors could potentially affect the overall disposition of this compound by inhibiting the metabolism of its active metabolite.

Experimental Design and Protocols

Q3: What is a standard in vitro model to assess the P-gp substrate potential of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model.[1] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of P-gp. A bidirectional transport study is performed to determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Q4: How can I quantify this compound in plasma samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices. A detailed protocol would involve protein precipitation or liquid-liquid/solid-phase extraction, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Interpretation

Q5: What do changes in the efflux ratio in a Caco-2 assay in the presence of a known P-gp inhibitor signify?

A5: A significant reduction in the efflux ratio of this compound in the presence of a known P-gp inhibitor, such as valspodar (PSC-833), confirms that this compound is a substrate of P-gp.[1] The inhibitor competes with this compound for binding to P-gp, thereby reducing its efflux from the cells.

Q6: How can I extrapolate in vitro findings to predict clinical drug-drug interactions?

A6: In vitro data can be used to inform physiologically based pharmacokinetic (PBPK) models. These models integrate physicochemical properties of the drug, in vitro metabolism and transport data, and physiological parameters to simulate the pharmacokinetics of the drug in vivo and predict the potential magnitude of drug-drug interactions.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and clinical studies on this compound and its interactions.

Table 1: In Vitro P-glycoprotein Transport of this compound in Caco-2 Cells

CompoundNet Transport Rate (%)Inhibition by 1 µM PSC-833
This compound 16.2 ± 1.6Complete Inhibition
Digoxin (Reference)16.0 ± 4.4Complete Inhibition
Digitoxin15.0 ± 3.3Complete Inhibition
alpha-Methyldigoxin13.5 ± 4.8Complete Inhibition
Data from a study assessing polarized transport in Caco-2 cells. Net transport rate represents the percentage of the initial drug concentration transported from the basolateral to the apical side after a specific time.[1]

Table 2: Pharmacokinetic Parameters of this compound With and Without Diltiazem in Patients with Cardiac Insufficiency

ParameterThis compound AloneThis compound + Diltiazem% Change
Digoxin Plasma Concentration (ng/mL)0.65 ± 0.270.93 ± 0.35+43%
Data from a clinical study in 12 patients. Diltiazem was administered at a dose of 180 mg/day.

Experimental Protocols

Caco-2 Permeability Assay for P-glycoprotein Substrate Identification

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Values should be stable and above 200 Ω·cm².

  • Perform a Lucifer yellow permeability assay to assess the integrity of the paracellular pathway.

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Prepare dosing solutions of this compound in the transport buffer at the desired concentration (e.g., 10 µM).

  • To assess P-gp inhibition, prepare a dosing solution containing this compound and a known P-gp inhibitor (e.g., 1 µM valspodar).

  • For Apical-to-Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For Basolateral-to-Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as: ER = Papp(B-A) / Papp(A-B).

LC-MS/MS Method for Quantification of this compound in Human Plasma

(This is a general protocol adaptable for this compound based on methods for digoxin)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

  • Analyze the calibration standards, quality control samples, and unknown samples.

  • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental_Workflow_for_DDI_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Caco-2 Permeability Assay Caco-2 Permeability Assay P-gp Substrate? P-gp Substrate? Caco-2 Permeability Assay->P-gp Substrate? Metabolism Studies (Microsomes/Hepatocytes) Metabolism Studies (Microsomes/Hepatocytes) CYP3A4 Substrate? CYP3A4 Substrate? Metabolism Studies (Microsomes/Hepatocytes)->CYP3A4 Substrate? Animal PK Studies Animal PK Studies P-gp Substrate?->Animal PK Studies Yes CYP3A4 Substrate?->Animal PK Studies Yes Clinical DDI Studies Clinical DDI Studies Animal PK Studies->Clinical DDI Studies PBPK Modeling PBPK Modeling Clinical DDI Studies->PBPK Modeling

Caption: Workflow for assessing drug-drug interaction potential of this compound.

P_Glycoprotein_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Cytokines Cytokines NF-kB NF-kB Cytokines->NF-kB Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway PI3K/Akt Pathway->NF-kB Wnt/beta-catenin Pathway Wnt/beta-catenin Pathway Gene Transcription Gene Transcription Wnt/beta-catenin Pathway->Gene Transcription MAPK Pathway->Gene Transcription NF-kB->Gene Transcription P-gp Expression P-gp Expression Gene Transcription->P-gp Expression

Caption: Simplified signaling pathways involved in the regulation of P-glycoprotein expression.

References

Validation & Comparative

A Comparative Analysis of Bioavailability: Beta-Acetyldigoxin Versus Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that beta-acetyldigoxin, a derivative of digoxin, generally exhibits comparable or slightly higher bioavailability than digoxin, particularly when administered in oral formulations. This guide provides a detailed comparison of their bioavailability, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Quantitative Bioavailability Data

The following table summarizes the key bioavailability parameters for this compound and digoxin from various comparative studies. Bioavailability is a measure of the rate and extent to which a drug is absorbed and becomes available at the site of action. It is often expressed as a percentage of the administered dose that reaches the systemic circulation.

Drug FormulationBioavailability (Mean %)Study PopulationKey Findings
This compound Tablets 77.7% (based on AUC)[3]12 healthy male volunteers-
91.2% (based on trough values)[3]12 healthy male volunteersBioavailability was higher when calculated from trough concentrations in steady state.[3]
72.8% (single dose)[4]8 healthy volunteersNo significant difference in bioavailability between single and multiple dose regimens.[4]
66.1% (multiple doses)[4]8 healthy volunteers-
81%[5]11 healthy volunteersThis compound tablets showed higher bioavailability than digoxin tablets in the same study.[5]
This compound Oral Solution 84.5% (based on AUC)[3]12 healthy male volunteers-
93.8% (based on trough values)[3]12 healthy male volunteersShowed slightly higher bioavailability than the tablet form in the same study.[3]
68.3% (single dose)[4]8 healthy volunteers-
68.6% (multiple doses)[4]8 healthy volunteers-
94%[5]11 healthy volunteersNearly complete absorption was observed with the alcoholic solution.[5]
Digoxin Tablets 63.5%[5]11 healthy volunteersLower bioavailability compared to this compound tablets in the same study.[5]
~70%[6]General informationThe bioavailability of digoxin tablets can be influenced by factors like dissolution rate and gastrointestinal motility.[7]
Digoxin Oral Solution/Elixir 79.2%[5]11 healthy volunteersShowed lower bioavailability than the this compound solution in the same study.[5]
~80%[6]General informationGenerally exhibits higher bioavailability than digoxin tablets.[6]

Experimental Protocols

The determination of bioavailability for this compound and digoxin typically involves in-vivo studies in healthy volunteers. The following is a generalized experimental protocol based on the methodologies described in the cited studies.

Study Design: A common approach is a randomized, crossover study design.[3][5] This design allows each subject to serve as their own control, minimizing inter-individual variability.

Subjects: Studies are typically conducted in a small group of healthy adult male volunteers.[3][4][5] The number of participants in the reviewed studies ranged from 8 to 12 individuals.[3][4][5]

Drug Administration:

  • Oral Formulations: Subjects receive a single oral dose of either this compound or digoxin in tablet or solution form.[4][5] In some studies, multiple doses are administered over a period to reach a steady state.[3][4]

  • Intravenous Administration: To determine absolute bioavailability, an intravenous (IV) dose of digoxin is administered to serve as a reference, as IV administration ensures 100% bioavailability.[5][7]

Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration. For single-dose studies, this typically extends up to 48 hours.[8] For steady-state studies, trough concentrations are measured over several days.[3]

Urine Collection: In conjunction with blood sampling, urine is often collected for a specified period (e.g., 24 hours to 7 days) to measure the amount of excreted drug.[3][8]

Analytical Methods: The concentration of digoxin (as this compound is metabolized to digoxin) in plasma, serum, and urine is determined using validated analytical methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[9][10]

Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including:

  • Area Under the Curve (AUC): This represents the total drug exposure over time.[11]

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Bioavailability (F) is then calculated using the following formula for absolute bioavailability:

F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

For relative bioavailability, the AUC of the test formulation is compared to that of a reference formulation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioavailability study.

Bioavailability_Study_Workflow cluster_study_design Study Design & Preparation cluster_drug_administration Drug Administration cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_results Results & Conclusion subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization & Crossover Assignment subject_recruitment->randomization informed_consent Informed Consent randomization->informed_consent oral_admin Oral Administration (Tablet/Solution) informed_consent->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin Intravenous Administration (Reference) iv_admin->blood_sampling sample_processing Sample Processing (Plasma/Serum Separation) blood_sampling->sample_processing urine_collection Urine Collection urine_collection->sample_processing drug_quantification Drug Quantification (RIA/ELISA) sample_processing->drug_quantification pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) drug_quantification->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc statistical_analysis Statistical Analysis bioavailability_calc->statistical_analysis conclusion Conclusion on Bioequivalence statistical_analysis->conclusion

Caption: A flowchart of a typical bioavailability study.

Signaling Pathway of Digoxin and its Derivatives

The therapeutic and toxic effects of digoxin and its derivatives, including this compound, are primarily mediated by their inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (myocytes).

Digoxin_Signaling_Pathway cluster_cell_membrane Myocyte Cell Membrane cluster_intracellular Intracellular Space Na_K_ATPase Na+/K+-ATPase Pump Na_ion_increase ↑ Intracellular Na+ Na_K_ATPase->Na_ion_increase Leads to NCX Na+/Ca2+ Exchanger Ca_ion_increase ↑ Intracellular Ca2+ NCX->Ca_ion_increase Resulting in Digoxin Digoxin / this compound Digoxin->Na_K_ATPase Inhibits Na_ion_increase->NCX Reduces Ca2+ extrusion via SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_ion_increase->SR Enhances Ca2+ release from Contraction Increased Myocardial Contraction Ca_ion_increase->Contraction SR->Contraction

Caption: Mechanism of action of digoxin.

Inhibition of the Na+/K+-ATPase pump by digoxin leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, which normally pumps calcium out of the cell. The resulting increase in intracellular calcium enhances the contractility of the cardiac muscle, which is the basis of its therapeutic effect in heart failure.[2]

References

A Comparative Analysis of the Pharmacokinetic Profiles of Beta-acetyldigoxin and Alpha-acetyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two acetylated derivatives of digoxin: beta-acetyldigoxin and alpha-acetyldigoxin. Both are cardiac glycosides used in the management of heart conditions. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic outcomes and guiding further drug development. This analysis is based on available experimental data.

Executive Summary

This compound and alpha-acetyldigoxin are prodrugs that are converted to the active compound, digoxin, in the body. However, their stereoisomeric difference leads to notable variations in their pharmacokinetic profiles, particularly in terms of bioavailability. Experimental evidence consistently indicates that this compound exhibits superior bioavailability compared to its alpha-isomer. This difference is attributed to factors such as absorption characteristics and potential isomerization. Both compounds are substrates for the P-glycoprotein efflux pump, which influences their transport and disposition.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and alpha-acetyldigoxin based on findings from comparative studies.

Pharmacokinetic ParameterThis compoundAlpha-acetyldigoxinKey Findings and Citations
Bioavailability (Oral) HigherLowerAlpha-acetyldigoxin demonstrates lower bioavailability than this compound.[1] The bioavailability of this compound tablets has been reported to be around 81-82%.[2] In solution, its absorption can be nearly complete (94%).[2]
Absorption Rapidly passes the stomach (half-life of 10 min) and is mostly absorbed unchanged in the duodenum.[3]Information on the specific rate and site of absorption is less detailed, but overall absorption is less efficient than the beta-isomer.The acetyl groups in these prodrugs are believed to enhance their lipophilicity and absorption compared to digoxin.[4]
Metabolism Undergoes deacetylation in the intestinal wall and liver to form the active metabolite, digoxin.[4][5][6] A small portion can be transformed to alpha-acetyldigoxin in the duodenum.[3]Also metabolized to digoxin.The primary metabolic pathway for both is the removal of the acetyl group.
Distribution As a prodrug of digoxin, it is expected to have a large volume of distribution after conversion, with high affinity for skeletal and cardiac muscles.[7]Similar to this compound, its distribution is dictated by the resulting digoxin.Dosing should be based on lean body mass as adipose tissue is not a significant reservoir for digoxin.[7]
Excretion Primarily excreted by the kidneys as digoxin and its metabolites.[4][6]Excreted via the same pathways as this compound following conversion to digoxin.Renal function is a critical factor in the clearance of these compounds.[7][8]
P-glycoprotein Interaction Substrate of P-glycoprotein.[9]Substrate of P-glycoprotein.[9]P-glycoprotein-mediated efflux can impact the absorption and overall bioavailability of both isomers.[9]

Experimental Protocols

The data presented in this guide are derived from clinical trials involving healthy human volunteers and patients. The methodologies employed in these key studies are outlined below.

Bioavailability Studies

Objective: To compare the bioavailability of orally administered this compound and alpha-acetyldigoxin.

Methodology:

  • Study Design: Typically, a single-dose, crossover study design is used.[2] Some studies also evaluate steady-state pharmacokinetics after multiple doses.[10][11]

  • Subjects: Healthy volunteers are recruited for these studies.[1][2]

  • Drug Administration: Subjects receive a single oral dose of either this compound or alpha-acetyldigoxin. After a washout period, they receive the other formulation. Intravenous administration of digoxin is often used as a reference for absolute bioavailability.[2]

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration. Urine samples may also be collected.[10][12]

  • Analytical Method: Plasma and urine concentrations of digoxin and its acetylated derivatives are measured using techniques such as radioimmunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Pharmacokinetic Analysis: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated to assess the extent and rate of absorption.[12][14]

In Vitro Transport Studies

Objective: To determine if this compound and alpha-acetyldigoxin are substrates of the P-glycoprotein transporter.

Methodology:

  • Cell Lines: Polarized P-glycoprotein-expressing cell lines, such as Caco-2 and L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene), are utilized.[9]

  • Transport Assay: The transport of the compounds across the cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions.[9]

  • Inhibition: The experiment is repeated in the presence of a known P-glycoprotein inhibitor, such as valspodar (PSC-833), to confirm P-glycoprotein-mediated transport.[9]

  • Quantification: The concentrations of the compounds in the receiver compartments are determined by appropriate analytical methods.

  • Data Analysis: A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction, which is inhibited by a P-glycoprotein inhibitor, indicates that the compound is a substrate of P-glycoprotein.[9]

Visualizing the Metabolic Fate of Acetyldigoxin Isomers

The following diagram illustrates the generalized metabolic pathway of both beta- and alpha-acetyldigoxin following oral administration.

cluster_absorption Gastrointestinal Tract cluster_metabolism Intestinal Wall & Liver cluster_distribution_excretion Systemic Circulation & Excretion Oral Administration Oral Administration Acetyldigoxin (β or α) Acetyldigoxin (β or α) Oral Administration->Acetyldigoxin (β or α) Isomerization (β to α) Isomerization (β to α) Acetyldigoxin (β or α)->Isomerization (β to α) Alkaline pH Absorption Absorption Acetyldigoxin (β or α)->Absorption Isomerization (β to α)->Acetyldigoxin (β or α) Deacetylation Deacetylation Absorption->Deacetylation Digoxin (Active) Digoxin (Active) Deacetylation->Digoxin (Active) Distribution to Tissues (e.g., Heart) Distribution to Tissues (e.g., Heart) Digoxin (Active)->Distribution to Tissues (e.g., Heart) Renal Excretion Renal Excretion Digoxin (Active)->Renal Excretion

Caption: Metabolic pathway of acetyldigoxin isomers.

Conclusion

The pharmacokinetic profiles of this compound and alpha-acetyldigoxin, while leading to the same active compound, are not interchangeable. This compound consistently demonstrates superior bioavailability, which is a critical consideration for clinical efficacy and dosing. The potential for isomerization of beta- to alpha-acetyldigoxin under certain conditions can also impact its therapeutic effect by reducing bioavailability.[1] Both isomers are substrates for P-glycoprotein, a factor that can contribute to inter-individual variability and potential drug-drug interactions. For drug development professionals, these findings highlight the importance of stereoisomeric purity and formulation strategies to ensure consistent and optimal drug delivery. Further research could focus on elucidating the precise mechanisms underlying the differences in absorption and the clinical implications of their interaction with P-glycoprotein.

References

A Comparative Analysis of the Inotropic Effects of Beta-Acetyldigoxin and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inotropic effects of beta-acetyldigoxin and other prominent cardiac glycosides, including digoxin, digitoxin, and ouabain. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences in the pharmacological actions of these compounds.

Executive Summary

Cardiac glycosides are a class of drugs renowned for their positive inotropic effects, meaning they increase the force of myocardial contraction. This action is primarily mediated by their inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] While all cardiac glycosides share this fundamental mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic profiles, leading to variations in their potency, onset of action, and therapeutic windows. This compound, a derivative of digoxin, is suggested to have favorable absorption characteristics. This guide synthesizes available data to facilitate a comparative understanding of its inotropic efficacy against other well-established cardiac glycosides.

Data Presentation: Inotropic Effects

The following tables summarize quantitative data on the inotropic effects of various cardiac glycosides based on preclinical studies. It is important to note that direct comparative studies encompassing all listed glycosides under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental models and methodologies employed.

Table 1: Comparative Inotropic Effects on Isolated Heart Preparations

Cardiac GlycosideAnimal ModelInotropic ParameterEffective Concentration RangeMaximum Inotropic Effect (% increase)ED50 (Concentration for 50% of max effect)Reference
Digoxin RatForce of Contraction8 x 10⁻⁶ M - 6 x 10⁻⁵ M~100%2.4 x 10⁻⁵ M[3]
Digitoxin RatForce of Contraction3.6 x 10⁻⁶ M - 2.4 x 10⁻⁵ M~50%9.5 x 10⁻⁶ M[3]
Ouabain RatForce of Contraction8 x 10⁻⁶ M - 6 x 10⁻⁵ M~100%2.3 x 10⁻⁵ M[3]
Ouabain Guinea PigNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Digoxin Guinea PigSinoatrial Slowing / Shortening of Electromechanical Systole0.34 mg/kg (for 20% rate reduction)Not SpecifiedNot Specified[5]
Digitoxin Guinea PigSinoatrial Slowing / Shortening of Electromechanical Systole1.12 mg/kg (for 20% rate reduction)Digitoxin produced significantly greater shortening of electromechanical systole than ouabain or digoxin for a comparable rate reduction.Not Specified[5]
Ouabain Guinea PigSinoatrial Slowing / Shortening of Electromechanical Systole0.07 mg/kg (for 20% rate reduction)Not SpecifiedNot Specified[5]

Note: Data for this compound in a directly comparable format was not available in the reviewed literature.

Table 2: Comparative Effects on Systolic Time Intervals in Humans

Cardiac GlycosideInotropic ParameterEffectOnset of Action (Oral)Peak Action (Oral)Reference
Beta-methyldigoxin PEP/LVET Ratio & Ejection FractionSignificant reduction in PEP/LVET and increase in ejection fraction, comparable in magnitude to digoxin.20 minutes45 minutes[6]
Digoxin PEP/LVET Ratio & Ejection FractionSignificant reduction in PEP/LVET and increase in ejection fraction.2 hours8 hours[6]
Digoxin QS2c (Corrected Electromechanical Systole)Positive inotropic effect.Not SpecifiedNot Specified[7]
Digitoxin QS2c (Corrected Electromechanical Systole)Positive inotropic effect, same as digoxin at mid-therapeutic serum concentrations.Not SpecifiedNot Specified[7]

Note: PEP/LVET ratio (Pre-Ejection Period/Left Ventricular Ejection Time) is an index of myocardial contractility. A decrease in this ratio indicates a positive inotropic effect. QS2c is another measure of the systolic time interval.

Signaling Pathways of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes. This inhibition leads to a cascade of events culminating in an increased force of contraction.

Inotropic_Effect_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac Glycoside->NaK_ATPase Inhibits Na_ion [Na+]i NaK_ATPase->Na_ion Decreased Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_ion_in [Ca2+]i NCX->Ca_ion_in Decreased Ca2+ Efflux Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion_in->SR Increased Uptake Ca_ion_SR [Ca2+]SR SR->Ca_ion_SR Increased Storage Contraction Increased Myocardial Contraction Ca_ion_SR->Contraction Increased Release upon Stimulation

Caption: Signaling pathway of cardiac glycoside-induced inotropy.

Experimental Protocols

The following are generalized methodologies for assessing the inotropic effects of cardiac glycosides, based on commonly cited experimental models.

Isolated Perfused Heart (Langendorff) Method

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.[8][9]

Objective: To measure the direct inotropic effects of cardiac glycosides on the heart.

Apparatus:

  • Langendorff apparatus with a perfusion reservoir, cannula, and water jacket for temperature control.

  • Transducer to measure left ventricular pressure (LVP).

  • Data acquisition system to record LVP, heart rate, and coronary flow.

  • Perfusion buffer (e.g., Krebs-Henseleit solution) oxygenated with 95% O2 / 5% CO2.

Procedure:

  • Heart Isolation: A laboratory animal (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion through the aorta is initiated, closing the aortic valve and forcing the perfusate into the coronary arteries.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion of the oxygenated buffer at a constant temperature (e.g., 37°C) and pressure.

  • Drug Administration: After stabilization, the cardiac glycoside of interest is added to the perfusion buffer at various concentrations. A cumulative concentration-response curve is typically generated.

  • Data Recording: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

  • Analysis: The changes in LVDP are used to quantify the positive inotropic effect of the glycoside. Parameters such as the maximum effect and the EC50 (effective concentration to produce 50% of the maximal response) are determined.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Animal B Excise Heart A->B C Mount on Langendorff Apparatus & Cannulate Aorta B->C D Stabilization Period (20-30 min) C->D E Administer Cardiac Glycoside (Cumulative Concentrations) D->E F Record Hemodynamic Data (LVP, HR, Coronary Flow) E->F G Calculate Change in Left Ventricular Developed Pressure F->G H Determine EC50 and Maximum Inotropic Effect G->H

Caption: Experimental workflow for the Langendorff isolated heart technique.

Isolated Cardiomyocyte Contractility Assay

This in vitro method allows for the assessment of the direct effects of compounds on the contractility of individual heart muscle cells.[10][11][12]

Objective: To measure changes in sarcomere length and shortening velocity in isolated cardiomyocytes in response to cardiac glycosides.

Apparatus:

  • Inverted microscope with a high-speed camera.

  • Cell perfusion chamber with temperature control.

  • Electrical field stimulator.

  • IonOptix or similar video-based sarcomere length detection system.

Procedure:

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., rat, guinea pig).

  • Cell Plating: Isolated cardiomyocytes are plated in a laminin-coated perfusion chamber.

  • Experimental Setup: The chamber is mounted on the microscope stage, and cells are superfused with a physiological salt solution (e.g., Tyrode's solution) at 37°C.

  • Baseline Recording: A single, rod-shaped cardiomyocyte is selected, and baseline contractility is recorded under electrical field stimulation (e.g., at 1 Hz). Sarcomere length, percentage of shortening, and velocities of shortening and relengthening are measured.

  • Drug Application: The superfusion solution is switched to one containing the cardiac glycoside at a specific concentration.

  • Data Acquisition: The contractile parameters are recorded again after the drug has taken effect. A concentration-response relationship can be established by sequentially applying increasing concentrations of the drug.

  • Analysis: The changes in the amplitude and kinetics of sarcomere shortening are analyzed to determine the inotropic effect of the compound.

Conclusion

References

A Comparative Guide to Mass Spectrometry Methods for the Validation of Beta-Acetyldigoxin Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beta-acetyldigoxin is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Mass spectrometry coupled with liquid chromatography (LC-MS) has emerged as the gold standard for the bioanalysis of cardiac glycosides due to its high sensitivity, selectivity, and specificity. This guide provides a comparative overview of different LC-MS/MS-based methodologies applicable to the validation of this compound measurements, supported by experimental data from studies on acetyldigoxin and the closely related compound, digoxin.

While direct comparative studies on various mass spectrometry methods for this compound are limited, this guide consolidates and compares relevant methodologies to inform your analytical strategy. The methods presented here leverage common sample preparation techniques and LC-MS/MS analysis principles that are readily adaptable for this compound.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of two distinct LC-MS/MS methods. Method 1 is based on the analysis of acetyldigoxin in plant extracts, providing a foundation for the chromatographic behavior and detection of the molecule. Method 2 details a thoroughly validated method for the quantification of digoxin in human plasma, which, due to the structural similarity, serves as an excellent template for the bioanalysis of this compound.

ParameterMethod 1: UPLC-MS/MS for Acetyldigoxin in Plant ExtractMethod 2: LC-MS/MS for Digoxin in Human Plasma
Analyte(s) β-acetyldigoxin, digoxigenin, digitoxigeninDigoxin
Matrix Digitalis lanata leaf extractHuman Plasma
Sample Preparation Methanol ExtractionLiquid-Liquid Extraction or Solid-Phase Extraction
Linearity Range 0.8 - 500 ng/mL[1]0.1 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) Not explicitly stated, LOD is 0.09 - 0.45 ng/mL[1]0.1 ng/mL[2]
Accuracy Not explicitly stated in the provided abstractWithin ±5.8% deviation from nominal values[2]
Precision (RSD%) Not explicitly stated in the provided abstractIntra- and Inter-assay precision < 8.6%[2]
Recovery Not explicitly stated in the provided abstract82.7 ± 3.9%[2]
Internal Standard Not explicitly stated for quantificationOleandrin[2] or Digoxin-d3[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the key experimental protocols for the compared methods.

Method 1: UPLC-MS/MS for Acetyldigoxin in Plant Extract

This method is tailored for the analysis of acetyldigoxin in a plant matrix, focusing on the chromatographic separation and mass spectrometric identification.

  • Sample Preparation:

    • Homogenize the plant leaf sample.

    • Extract the sample with a suitable solvent such as methanol.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant for UPLC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A reverse-phase column is typically used.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).

    • Key Fragmentation: For β-acetyldigoxin, the precursor ion [M+H]⁺ is monitored. A characteristic product ion at m/z 651.3774 corresponds to the loss of the terminal β-acetyldigitoxose moiety. Another signature peak can be observed at m/z 173.0810, representing the dehydrated product of β-acetyldigitoxose.[4]

Method 2: LC-MS/MS for Digoxin in Human Plasma (Adaptable for this compound)

This bioanalytical method is designed for the quantification of digoxin in a complex biological matrix and can be adapted for this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add an internal standard (e.g., digoxin-d3).

    • Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the initial mobile phase for injection.[3]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB).

    • Load the plasma sample (pre-treated as necessary).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate and reconstitute for analysis.[5]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or ammonium formate) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Run Time: Optimized for rapid analysis, often less than 5 minutes.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Detection: MRM mode. For digoxin, the transition m/z 798.6 → 651.6 is often monitored.[2] For this compound, a similar fragmentation pattern losing the sugar moieties would be expected and would need to be optimized.

    • Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is ideal to compensate for matrix effects and variability in sample preparation and ionization.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a validation study and the experimental process, the following diagrams are provided in DOT language.

ValidationWorkflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_validation Validation & Analysis cluster_reporting Finalization DevelopAssay Assay Development DefineValidation Define Validation Parameters DevelopAssay->DefineValidation SamplePrep Sample Preparation DefineValidation->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy & Precision DataAcquisition->Accuracy Selectivity Selectivity & Specificity DataAcquisition->Selectivity Stability Stability DataAcquisition->Stability Report Validation Report Generation Linearity->Report Accuracy->Report Selectivity->Report Stability->Report ExperimentalWorkflow cluster_sample Sample Handling cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis PlasmaSample Plasma Sample Collection AddIS Add Internal Standard PlasmaSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing

References

Evaluating Beta-Acetyldigoxin Cross-Reactivity Across Major Immunoassay Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of beta-acetyldigoxin, a structurally similar analogue of digoxin, across several major immunoassay platforms. Understanding the degree of this interference is critical for accurate therapeutic drug monitoring of digoxin, as co-administration or metabolic conversion of related compounds can lead to falsely elevated results, potentially impacting patient management. This document summarizes available quantitative data, presents a detailed experimental protocol for assessing cross-reactivity, and provides visual diagrams of the digoxin signaling pathway and the experimental workflow.

Data Presentation: Cross-Reactivity of this compound

The following table summarizes the reported cross-reactivity of this compound with digoxin immunoassays on various platforms. Data has been compiled from publicly available regulatory documents and package inserts.

Immunoassay PlatformManufacturerAssay PrincipleThis compound Cross-Reactivity (%)Citation
Elecsys Digoxin Roche DiagnosticsElectrochemiluminescence Immunoassay (ECLIA)84.4[1]
Architect iDigoxin Abbott LaboratoriesChemiluminescent Microparticle Immunoassay (CMIA)Data Not Available*
Dimension EXL (DGNA) Siemens HealthineersNot SpecifiedData Not Available**
Access Digoxin Beckman CoulterNot SpecifiedData Not Available
Vitros Digoxin Ortho Clinical DiagnosticsNot SpecifiedData Not Available

*Acetyldigoxin is listed as a cross-reactant in the Architect system instructions, but a specific percentage for the beta-isoform is not provided in the reviewed documents. **The package insert for the Siemens Dimension DGNA Flex reagent cartridge lists cross-reactivity for acetyldigitoxin (10.7%), but not specifically for this compound.

Note: The absence of data for a specific platform does not imply a lack of cross-reactivity but rather that the information was not available in the reviewed public documents. Laboratories are encouraged to perform their own interference studies or contact the manufacturer for specific data.

Digoxin Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels and enhanced cardiac contractility.[2][3][4]

cluster_membrane Cardiomyocyte Membrane cluster_intra Intracellular Space digoxin Digoxin / this compound pump Na+/K+ ATPase Pump digoxin->pump Inhibits na_in Increased Intracellular Na+ exchanger Na+/Ca2+ Exchanger ca_in Increased Intracellular Ca2+ na_in->exchanger Reduces Na+ Gradient contractility Increased Myocardial Contractility ca_in->contractility Leads to

Caption: Digoxin's mechanism of action on the cardiomyocyte.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a substance like this compound in a digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.[5]

Objective: To quantify the interference of this compound in the measurement of digoxin.

Materials:

  • Immunoassay platform and corresponding digoxin reagent kits.

  • Calibrators and controls for the digoxin assay.

  • Digoxin-free human serum pool.

  • Certified standard of digoxin.

  • Certified standard of this compound.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Samples:

    • Prepare a series of digoxin standards by spiking the digoxin-free serum pool with known concentrations of digoxin (e.g., at the low, mid, and high ends of the therapeutic range).

    • Prepare a high-concentration stock solution of this compound in a suitable solvent.

    • Prepare a series of test samples by spiking aliquots of the digoxin-free serum pool with varying concentrations of this compound.

    • Prepare a set of mixed samples by spiking aliquots of each digoxin standard with a fixed, high concentration of this compound.

  • Assay Measurement:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions.

    • Run quality control materials to ensure the assay is performing within specifications.

    • Analyze all prepared samples (digoxin standards, this compound-spiked samples, and mixed samples) in triplicate.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For the samples containing only this compound, determine the apparent digoxin concentration measured by the assay.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100

    • For the mixed samples, compare the measured digoxin concentration to the known concentration of digoxin to assess the effect of this compound on the recovery of digoxin.

Experimental Workflow

The logical flow of the cross-reactivity evaluation is depicted in the diagram below.

start Start prep_serum Prepare Digoxin-Free Serum Pool start->prep_serum prep_dig_std Prepare Digoxin Standards prep_serum->prep_dig_std prep_interferent Prepare this compound Spiked Samples prep_serum->prep_interferent run_samples Analyze Samples (in Triplicate) prep_dig_std->run_samples prep_interferent->run_samples calibrate Calibrate Immunoassay Analyzer run_qc Run Quality Controls calibrate->run_qc run_qc->run_samples analyze_data Analyze Data run_samples->analyze_data calc_cross_react Calculate Percent Cross-Reactivity analyze_data->calc_cross_react end End calc_cross_react->end

Caption: Workflow for immunoassay cross-reactivity testing.

References

A Comparative Analysis of the Arrhythmogenic Potential of Beta-Acetyldigoxin and Beta-Methyldigoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arrhythmogenic potential of two semisynthetic cardiac glycosides, beta-acetyldigoxin and beta-methyldigoxin. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the relative cardiac safety profiles of these compounds.

Executive Summary

This compound and beta-methyldigoxin are derivatives of digoxin, developed to improve pharmacokinetic properties. While both exert positive inotropic effects through the inhibition of the Na+/K+-ATPase pump, this mechanism is also intrinsically linked to their pro-arrhythmic potential. The available data suggests that while both derivatives induce arrhythmias at suberythromimetic doses, there are subtle differences in their arrhythmogenic dosage and potential for cardiac toxicity.

Mechanism of Arrhythmogenesis

The arrhythmogenic effects of cardiac glycosides, including this compound and beta-methyldigoxin, are primarily a consequence of their therapeutic mechanism: the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to a cascade of events that can culminate in various cardiac arrhythmias.

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space NKA Na+/K+-ATPase Na_i ↑ Intracellular Na+ NKA->Na_i Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_i ↑ Intracellular Ca2+ NCX->Ca_i Reduced Ca2+ Efflux Na_i->NCX Altered Gradient SR Sarcoplasmic Reticulum Ca2+ Overload Ca_i->SR Increased Uptake DAD Delayed Afterdepolarizations (DADs) SR->DAD Spontaneous Ca2+ Release Arrhythmia Triggered Arrhythmias DAD->Arrhythmia Threshold Activation Glycoside This compound or Beta-methyldigoxin Glycoside->NKA Inhibition

Figure 1. Signaling pathway of cardiac glycoside-induced arrhythmogenesis.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the arrhythmogenic potential of this compound and beta-methyldigoxin.

Table 1: In Vivo Arrhythmogenic Dose

CompoundAnimal ModelArrhythmogenic Dose (nmol/kg)Endpoint
This compound Guinea Pig854 (SEM 40)Onset of ventricular arrhythmias
Beta-methyldigoxin Guinea Pig868 (SEM 33)Onset of ventricular arrhythmias
Digoxin (for reference)Guinea Pig667 (SEM 55)Onset of ventricular arrhythmias

Table 2: Electrocardiographic Effects in Humans

CompoundStudy PopulationDoseEffect on QTc IntervalOther ECG Changes
This compound Patients with cardiac insufficiency0.4 mg/day (with diltiazem)Prolonged PQ-interval, intensified T-wave flattening.[2]T-wave flattening, prolonged PQ interval.[2]
Beta-methyldigoxin Healthy volunteers0.15 - 0.20 mg/dayNot specified, but no significant difference in Q-T duration compared to digoxin.[3]Flattening of the T wave.[4]
Beta-methyldigoxin Patients with atrial fibrillation0.10 mg twice dailyNo significant difference in Q-T duration compared to digoxin.[3]No significant differences in R-R intervals or T-wave compared to digoxin.[3]

Table 3: Na+/K+-ATPase Inhibition

CompoundEnzyme SourceIC50
This compound Not directly reported in comparative studies-
Beta-methyldigoxin Rat brain synaptosomes0.00297 ± 0.00038 mmol/L

Experimental Protocols

In Vivo Arrhythmogenesis Assessment in Guinea Pigs

This protocol is based on a study comparing the arrhythmogenic effects of digoxin and its derivatives.

cluster_setup Experimental Setup cluster_procedure Procedure Animal Anaesthetised Guinea Pig (n=36, 300-400g) Infusion Intravenous Infusion (50 µg/kg/min) Start Start Glycoside Infusion (Digoxin, β-acetyldigoxin, or β-methyldigoxin) Monitor Continuous ECG Monitoring Start->Monitor Endpoint Onset of Ventricular Arrhythmias Monitor->Endpoint Calculate Calculate Total Glycoside Dose Endpoint->Calculate

References

Scant Evidence Precludes Direct Comparison of Beta-Acetyldigoxin and Medigoxin in Heart Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing clinical literature reveals a notable absence of head-to-head clinical trials directly comparing the efficacy and safety of beta-acetyldigoxin and medigoxin for the treatment of heart disease. The available evidence is primarily limited to pharmacokinetic studies and indirect comparisons with digoxin, preventing a definitive clinical recommendation of one agent over the other. This guide synthesizes the available preclinical and clinical data to offer a comparative overview for researchers and drug development professionals.

While both this compound and medigoxin are cardiac glycosides derived from digoxin, intended to offer improved pharmacokinetic profiles, their comparative clinical performance in heart disease remains unelucidated by robust clinical trials. The majority of published research focuses on their individual pharmacokinetic properties or compares them to the parent compound, digoxin.

Pharmacokinetic Profile: An Indirect Comparison

Pharmacokinetic data, crucial for understanding a drug's absorption, distribution, metabolism, and excretion, has been characterized for both compounds in separate studies. Medigoxin generally exhibits more rapid absorption and higher bioavailability compared to digoxin.[1] For instance, one study noted that medigoxin reached peak plasma levels within 15-30 minutes, significantly faster than the 45-75 minutes observed for digoxin.[1] Another study comparing medigoxin and digoxin for atrial fibrillation control found that the two regimens were therapeutically equivalent, with the lower dosage requirement for medigoxin attributed to more complete absorption and a lower clearance rate.[2]

This compound has also been evaluated, with some research suggesting a lower risk of digitalis toxicity in patients with liver cirrhosis when compared to beta-methyldigoxin (an alternative name for medigoxin).[3][4] This difference was attributed to alterations in pharmacokinetics, including a longer elimination half-life and reduced renal clearance of beta-methyldigoxin in this patient population.[3]

The following table summarizes key pharmacokinetic parameters gathered from various studies. It is important to note that these values are not from direct comparative trials and may vary depending on the study population and methodologies.

ParameterThis compoundMedigoxin (Beta-methyldigoxin)Common Comparator (Digoxin)
Time to Peak Plasma Concentration Data not available from searches~15-30 minutes[1]~45-75 minutes[1]
Bioavailability Data not available from searchesHigher than digoxin[1]Variable
Elimination Primarily renalUndergoes more metabolism and/or hepato-biliary elimination than digoxin[1]Primarily renal
Key Considerations May have a more predictable pharmacokinetic profile in patients with liver cirrhosis compared to medigoxin.[3][4]Rapid onset of action.[5] Potential for altered pharmacokinetics in patients with liver cirrhosis.[3][4]Well-established but variable absorption.

Hemodynamic and Clinical Effects: An Inferred Assessment

Direct comparative data on the hemodynamic effects of this compound and medigoxin are lacking. However, studies comparing each to digoxin provide some insight. A study on medigoxin (referred to as beta-methyldigoxin) in patients with congestive heart failure concluded that it is as effective an inotropic agent as digoxin, but with a more rapid onset of action.[5] Another study in patients with atrial fibrillation found that medigoxin was therapeutically equivalent to digoxin in controlling heart rate.[6]

Information on the specific hemodynamic effects of this compound from the available search results is limited, with studies often focusing on its use in combination with other drugs or in specific patient populations.[7]

Mechanism of Action: The Sodium-Potassium ATPase Pump

As cardiac glycosides, both this compound and medigoxin share a common mechanism of action: the inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The resulting increase in intracellular calcium concentration enhances myocardial contractility (a positive inotropic effect).

Cardiac Glycoside Signaling Pathway cluster_membrane Sarcolemma cluster_sarcoplasm Sarcoplasm NaK_ATPase Na+/K+ ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Reduces Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux Na_in->NCX Reduces driving force Contractility Increased Contractility Ca_in->Contractility Drug This compound or Medigoxin Drug->NaK_ATPase Inhibits

Cardiac glycoside mechanism of action.

Experimental Protocols

The methodologies employed in the cited studies for evaluating these drugs typically involve prospective, randomized trials.

Pharmacokinetic Studies:

  • Design: Healthy volunteers or specific patient populations (e.g., with liver cirrhosis or heart failure) are administered single or multiple doses of the drug.[1][3][4]

  • Measurements: Serial blood samples are collected over a defined period. Serum drug concentrations are measured using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).[1][3][4]

  • Parameters Calculated: Key pharmacokinetic parameters such as time to peak concentration (Tmax), peak concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) are determined from the concentration-time data.

Pharmacodynamic/Clinical Efficacy Studies:

  • Design: Patients with a specific condition (e.g., congestive heart failure or atrial fibrillation) are enrolled in a randomized, often double-blind, crossover or parallel-group study.[2][5][8]

  • Intervention: Patients receive either the investigational drug (this compound or medigoxin) or a comparator (e.g., digoxin).

  • Endpoints: Efficacy is assessed through various measures, including hemodynamic parameters (e.g., cardiac index, stroke volume), systolic time intervals, heart rate control in atrial fibrillation, and clinical scoring of heart failure symptoms.[5][6][9]

Experimental_Workflow cluster_protocol Representative Pharmacokinetic/Pharmacodynamic Study Protocol Patient_Selection Patient Selection (e.g., Heart Failure, Atrial Fibrillation) Randomization Randomization Patient_Selection->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Medigoxin or Digoxin) Randomization->Group_B Dosing Drug Administration (Single or Multiple Doses) Group_A->Dosing Group_B->Dosing Data_Collection Data Collection (Blood Samples, ECG, Hemodynamic Measurements) Dosing->Data_Collection Analysis Data Analysis (Pharmacokinetic Modeling, Statistical Comparison of Endpoints) Data_Collection->Analysis Conclusion Conclusion on Bioavailability, Efficacy, and Safety Analysis->Conclusion

Generalized experimental workflow.

Conclusion and Future Directions

References

A Comparative Guide to the Therapeutic Equivalence of Beta-Acetyldigoxin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence of different oral formulations of beta-acetyldigoxin, a cardiac glycoside used in the management of heart failure and certain arrhythmias. By presenting key pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways, this document aims to be a valuable resource for professionals in the field of drug development and cardiovascular research.

I. Quantitative Data on Bioavailability

The therapeutic equivalence of different drug formulations is primarily assessed through bioavailability studies, which measure the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. For this compound, key pharmacokinetic parameters used to evaluate bioavailability include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

The following tables summarize comparative bioavailability data for this compound tablets and oral solutions from published studies.

Table 1: Mean Bioavailability of this compound Formulations

FormulationMean Bioavailability (%)Study PopulationReference
This compound Tablets8111 healthy volunteers[1]
This compound Alcoholic Solution9411 healthy volunteers[1]
This compound Tablets77.7 (based on AUC 0-24h at steady state)12 healthy male volunteers[2]
This compound Oral Solution84.5 (based on AUC 0-24h at steady state)12 healthy male volunteers[2]

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Study PopulationReference
This compound TabletsNot explicitly statedNot explicitly stated39.1 ± 1.4 (0-48h)Not specified[3]
Digoxin Tablets (for comparison)Not explicitly statedNot explicitly stated40.7 ± 1.7 (0-48h)Not specified[3]

Note: The available data for Cmax and Tmax for this compound formulations were not consistently reported across the reviewed studies.

II. Experimental Protocols

The assessment of therapeutic equivalence relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound formulations.

A. In Vivo Bioequivalence Study Protocol

An in vivo bioequivalence study is designed to compare the rate and extent of absorption of a test drug product with a reference product. A typical protocol for an oral this compound formulation study would involve the following steps:

1. Study Design:

  • Design: A randomized, two-period, two-sequence, crossover design is commonly employed. This design minimizes inter-subject variability.

  • Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) are recruited after obtaining informed consent. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

  • Washout Period: A washout period of at least 10-14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

2. Drug Administration:

  • Fasting Conditions: Subjects typically fast overnight for at least 10 hours before and for a specified period after drug administration to minimize the effect of food on drug absorption.

  • Dosage: A single oral dose of the test and reference this compound formulations is administered with a standardized volume of water.

3. Blood Sampling:

  • Blood samples are collected in heparinized tubes at predetermined time intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

4. Analytical Method:

  • The concentration of this compound and its major metabolite, digoxin, in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The method should be validated for its specificity, linearity, accuracy, precision, and stability.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject and each formulation.

  • Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC should fall within the acceptance range of 80% to 125% to conclude bioequivalence.

B. In Vitro Dissolution Testing Protocol

In vitro dissolution testing is a critical quality control tool that measures the rate and extent of drug release from a solid dosage form. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of digoxin tablets, which can be adapted for this compound.

1. Apparatus:

  • USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) is used. For digoxin tablets, Apparatus 1 at 120 rpm is specified.[4][5]

2. Dissolution Medium:

  • A common dissolution medium is 500 mL of 0.1 N hydrochloric acid (HCl), which simulates the gastric environment.[4][5]

  • The temperature of the medium is maintained at 37 ± 0.5°C.

3. Procedure:

  • A single tablet is placed in each dissolution vessel.

  • Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 15, 30, 45, and 60 minutes).

  • The withdrawn volume is replaced with fresh dissolution medium to maintain a constant volume.

  • The concentration of this compound in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

4. Acceptance Criteria:

  • The percentage of the labeled amount of drug dissolved at each time point is calculated.

  • The results are compared against the established dissolution specifications for the product. For instance, a common specification is that not less than 80% of the labeled amount of the drug should be dissolved in 60 minutes.

III. Mandatory Visualizations

A. Signaling Pathway of this compound

This compound, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes. This inhibition triggers a cascade of downstream events that ultimately lead to an increase in cardiac contractility.

Signaling_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Beta_Acetyldigoxin This compound Beta_Acetyldigoxin->NaK_ATPase Inhibits Intracellular_Na->NCX Reduces Ca2+ efflux via SR_Ca_Release ↑ Ca2+ Release from Sarcoplasmic Reticulum Intracellular_Ca->SR_Ca_Release Cardiac_Contraction ↑ Cardiac Contractility (Positive Inotropic Effect) SR_Ca_Release->Cardiac_Contraction

Caption: Mechanism of action of this compound.

B. Experimental Workflow for Bioequivalence Assessment

The determination of therapeutic equivalence between two formulations of this compound follows a structured experimental workflow, from volunteer screening to final statistical analysis.

Bioequivalence_Workflow Screening Volunteer Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Test or Reference Formulation (Fasting) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥ 10-14 days) Sampling1->Washout Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Alternate Formulation (Fasting) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Caption: Bioequivalence study workflow.

References

pharmacokinetic comparison between beta-acetyldigoxin and digitoxin in combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Cardiac Glycosides

In the management of cardiac insufficiency, the therapeutic deployment of cardiac glycosides remains a cornerstone of treatment. Among these, beta-acetyldigoxin and digitoxin are two prominent compounds, each with a distinct pharmacokinetic profile that influences its clinical efficacy and safety, particularly when considered in the context of combination therapy. This guide provides an objective comparison of their pharmacokinetic parameters, supported by available experimental data, to aid in research and development.

At a Glance: Key Pharmacokinetic Parameters

A comprehensive understanding of the absorption, distribution, metabolism, and excretion of these drugs is critical. The following table summarizes the key pharmacokinetic differences between this compound and digitoxin, based on data from various clinical investigations. It is important to note that direct comparative studies of this compound and digitoxin in combination with each other are scarce; therefore, this data is compiled from individual studies and investigations involving co-administration with other cardiovascular drugs.

Pharmacokinetic ParameterThis compoundDigitoxinKey Considerations & References
Bioavailability (Oral) ~80-94%[1]~90-100%[2][3]This compound shows slightly lower but still high bioavailability compared to digitoxin.
Protein Binding ~20-25%[4]>90% (primarily to albumin)[2][3]The significant difference in protein binding impacts the volume of distribution and potential for drug interactions.
Volume of Distribution LargeSmall (~0.6 L/kg)[2]Digitoxin's smaller volume of distribution is consistent with its high plasma protein binding.
Metabolism Hydrolyzed to its active form, digoxin.[1] A small fraction is metabolized by the liver.Primarily hepatic metabolism (~70% of a dose).[2]Digitoxin's reliance on hepatic metabolism makes it susceptible to interactions with drugs that induce or inhibit liver enzymes.
Elimination Half-Life 36-48 hours (as digoxin) in normal renal function.[4]5-7 days[3]The markedly longer half-life of digitoxin necessitates careful dose monitoring to avoid accumulation and toxicity.
Primary Route of Excretion Renal (as digoxin)[1][4]Hepatic metabolism followed by renal and fecal excretion of metabolites and unchanged drug.[2]Renal impairment significantly affects the elimination of this compound (as digoxin), whereas digitoxin's elimination is less dependent on kidney function.
Therapeutic Serum Concentration 0.5-2.0 ng/mL (as digoxin)15-25 ng/mL[2]It is crucial to monitor serum concentrations due to the narrow therapeutic indices of both drugs.

Insights from Combination Therapy Studies

In a study investigating the effects of diltiazem on the pharmacokinetics of this compound and digitoxin in patients with cardiac insufficiency, it was observed that diltiazem co-administration led to a significant increase in digoxin plasma levels (the active metabolite of this compound) in the majority of patients.[5] Conversely, the impact on digitoxin plasma levels was less pronounced, with only half of the patients showing a modest increase.[5] This suggests a higher susceptibility of this compound to pharmacokinetic interactions with diltiazem compared to digitoxin.

Another study examining the combination with nifedipine found no clinically significant effect on the pharmacokinetics of either this compound or digitoxin. This highlights the specific nature of drug-drug interactions and the importance of empirical testing for each combination.

Mechanism of Action: A Shared Pathway

Both this compound and digitoxin are cardiac glycosides that exert their therapeutic effects through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][6][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances the force of myocardial contraction (positive inotropic effect).

Signaling_Pathway cluster_cell Cardiac Myocyte cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Increases Intracellular [Na+] NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Decreases Ca2+ Efflux Increases Intracellular [Ca2+] SR Sarcoplasmic Reticulum Myofilaments Myofilaments SR->Myofilaments Increased Ca2+ available for Contraction Increased Contraction Myofilaments->Contraction CardiacGlycoside This compound or Digitoxin CardiacGlycoside->NaK_ATPase Inhibits Na_ion->NCX Reduces Na+ Gradient Ca_ion->SR Increased Ca2+ Uptake & Release

Shared mechanism of action for this compound and digitoxin.

Experimental Protocols: A General Framework

The pharmacokinetic parameters presented in this guide are typically determined through clinical trials involving healthy volunteers or patient populations. While specific protocols vary between studies, a general workflow for a pharmacokinetic drug interaction study is outlined below.

Experimental_Workflow cluster_study_design Study Design cluster_treatment_phase1 Phase 1: Single Drug Administration cluster_treatment_phase2 Phase 2: Combination Therapy cluster_data_analysis Data Analysis Patient_Selection Patient/Volunteer Selection (e.g., Cardiac Insufficiency Pts) Randomization Randomization to Treatment Groups Patient_Selection->Randomization DrugA Administer this compound or Digitoxin Randomization->DrugA Washout Washout Period DrugAB Co-administer with Interacting Drug Washout->DrugAB Sampling1 Serial Blood Sampling DrugA->Sampling1 Analysis1 Pharmacokinetic Analysis (e.g., LC-MS/MS) Sampling1->Analysis1 Analysis1->Washout PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) Analysis1->PK_Parameters Sampling2 Serial Blood Sampling DrugAB->Sampling2 Analysis2 Pharmacokinetic Analysis Sampling2->Analysis2 Analysis2->PK_Parameters Stats Statistical Comparison PK_Parameters->Stats Conclusion Draw Conclusions on Interaction Stats->Conclusion

A generalized workflow for a pharmacokinetic drug interaction study.

Methodology for Pharmacokinetic Analysis:

The determination of drug concentrations in plasma or serum is a critical step in pharmacokinetic studies. A common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .

  • Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from endogenous plasma components on a C18 column with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The drug and its metabolites are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratios (m/z) in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.

  • Quantification: The concentration of the drug in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, using a calibration curve.

Conclusion

This compound and digitoxin, while sharing a common mechanism of action, exhibit significant differences in their pharmacokinetic profiles. This compound has a shorter half-life and is primarily eliminated by the kidneys, making its use in patients with renal impairment challenging. In contrast, digitoxin's longer half-life and primary reliance on hepatic metabolism offer an alternative in such cases, but also necessitate careful monitoring to prevent accumulation. The potential for drug-drug interactions, particularly with this compound, underscores the need for careful consideration when designing combination therapy regimens. Further head-to-head comparative studies are warranted to fully elucidate the pharmacokinetic interplay between these two important cardiac glycosides.

References

comparing the in vitro binding affinity of digoxin, beta-acetyldigoxin, and beta-methyldigoxin to digoxin immune Fab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro binding affinity of digoxin, beta-acetyldigoxin, and beta-methyldigoxin to digoxin immune Fab (DIGIBIND). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding characteristics of these cardiac glycosides with the clinically used antidote, digoxin immune Fab.

Quantitative Binding Affinity Data

The relative binding affinities of digoxin, this compound, and beta-methyldigoxin to digoxin immune Fab were determined through in vitro competitive binding assays. The effective dose 50 (ED50), which represents the concentration of the unlabeled glycoside required to inhibit 50% of the binding of radiolabeled digoxin to the Fab fragments, was used as a measure of binding affinity. A lower ED50 value indicates a higher binding affinity.

The results demonstrate that digoxin has a significantly higher affinity for digoxin immune Fab compared to its acetylated and methylated derivatives.[1] Specifically, the affinity of digoxin is approximately twofold greater than that of beta-methyldigoxin and this compound.[1]

CompoundED50 (nM)95% Confidence Interval (nM)
Digoxin14.112.2 - 15.2
This compound36.233.0 - 39.8
beta-Methyldigoxin29.226.1 - 32.7

Table 1: In vitro binding affinities of digoxin and its derivatives to digoxin immune Fab (DIGIBIND), as determined by the concentration required to inhibit 50% of ³H-digoxin binding. Data sourced from Kelly et al. (1994).[1]

Despite the differences in binding affinities, no significant differences were observed in the binding capacities of digoxin immune Fab for each of the three glycosides.[1]

Experimental Protocol: In Vitro Competitive Binding Assay

The in vitro binding characteristics of digoxin, this compound, and beta-methyldigoxin to digoxin immune Fab were assessed by their ability to competitively inhibit the binding of ³H-digoxin to the Fab fragments.[1]

Materials:

  • Digoxin immune Fab (DIGIBIND)

  • ³H-digoxin (radiolabeled digoxin)

  • Unlabeled digoxin, this compound, and beta-methyldigoxin

  • Assay buffer and other necessary reagents

Procedure:

  • A fixed concentration of digoxin immune Fab and ³H-digoxin were incubated together.

  • Increasing concentrations of the unlabeled competitor glycosides (digoxin, this compound, or beta-methyldigoxin) were added to the incubation mixture.

  • The mixture was allowed to reach equilibrium.

  • The amount of bound ³H-digoxin was measured after separating the bound from the free radioligand.

  • The concentration of the unlabeled glycoside that caused a 50% reduction in the binding of ³H-digoxin (ED50) was determined.

Visualizations

The following diagrams illustrate the experimental workflow and the comparative binding affinities of the tested compounds.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis digoxin_fab Digoxin Immune Fab incubation Incubation to reach equilibrium digoxin_fab->incubation h3_digoxin ³H-Digoxin h3_digoxin->incubation competitors Unlabeled Competitors (Digoxin, β-acetyldigoxin, β-methyldigoxin) competitors->incubation separation Separation of bound and free ³H-Digoxin incubation->separation measurement Quantification of bound ³H-Digoxin separation->measurement analysis Determination of ED50 values measurement->analysis

Caption: Workflow for the in vitro competitive binding assay.

binding_affinity_comparison Digoxin Digoxin (ED50 = 14.1 nM) beta_Methyldigoxin β-Methyldigoxin (ED50 = 29.2 nM) Digoxin->beta_Methyldigoxin Higher Affinity beta_Acetyldigoxin β-Acetyldigoxin (ED50 = 36.2 nM) beta_Methyldigoxin->beta_Acetyldigoxin Slightly Higher Affinity

Caption: Comparison of binding affinities based on ED50 values.

References

Safety Operating Guide

Proper Disposal of β-Acetyldigoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Beta-acetyldigoxin, a potent cardiac glycoside, requires stringent disposal procedures due to its acute toxicity if swallowed or inhaled.[1] This document outlines the essential safety and logistical information for the proper disposal of this compound, adhering to regulatory guidelines and promoting a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle β-acetyldigoxin with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid form should be conducted in a well-ventilated area to avoid dust generation and inhalation.[2] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of running water.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with water and soap.[2]

  • Inhalation: Move to an area with fresh air. If irritation persists, seek medical attention.[2]

  • Ingestion: Seek immediate medical attention.

Waste Characterization and Segregation

This compound is classified as a hazardous waste.[2] As such, it must be segregated from non-hazardous laboratory waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] It is essential to comply with both federal and any stricter state regulations governing pharmaceutical waste.[3][4]

All items contaminated with β-acetyldigoxin, including unused product, empty containers, and materials used for cleaning spills, must be treated as hazardous waste.

Waste Stream Description Container Type Labeling Requirements
Solid β-Acetyldigoxin Waste Unused or expired solid β-acetyldigoxin powder.Sealable, labeled, plastic container.[2]"Hazardous Waste," "β-Acetyldigoxin," and appropriate hazard symbols.
Contaminated Labware Pipette tips, vials, and other disposable labware that have come into direct contact with β-acetyldigoxin.Puncture-resistant, sealable container."Hazardous Waste," "β-Acetyldigoxin Contaminated Sharps/Labware."
Contaminated PPE Gloves, disposable lab coats, and other personal protective equipment contaminated with β-acetyldigoxin.Labeled plastic bag or container."Hazardous Waste," "Contaminated PPE."
Aqueous Solutions Solutions containing β-acetyldigoxin. Note: The sewering of hazardous pharmaceutical waste is prohibited.[5]Sealable, leak-proof container."Hazardous Waste," "Aqueous β-Acetyldigoxin Waste," and concentration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of β-acetyldigoxin waste.

start Start: β-Acetyldigoxin Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_type segregate Segregate as Hazardous Waste waste_type->segregate package Package in Appropriate, Labeled Container segregate->package storage Store in Designated Hazardous Waste Accumulation Area package->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor documentation Complete all Necessary Waste Manifests and Documentation disposal_vendor->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of β-acetyldigoxin waste.

Step-by-Step Disposal Protocol

The following protocol details the steps for preparing β-acetyldigoxin waste for disposal by a certified hazardous waste management company.

Objective: To safely collect, package, and store β-acetyldigoxin waste for proper disposal.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Sealable, labeled hazardous waste containers

  • Waste labels

  • Logbook for hazardous waste

Procedure:

  • Waste Collection:

    • At the point of generation, immediately place any solid β-acetyldigoxin waste, contaminated disposables, and PPE into a designated hazardous waste container.

    • For liquid waste, use a dedicated, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Scheduling Disposal:

    • Once the container is full or has reached the designated storage time limit set by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal vendor.

  • Documentation:

    • Maintain accurate records of the amount of β-acetyldigoxin waste generated and disposed of in a laboratory waste logbook. Complete any required waste manifest forms provided by the disposal vendor.

Note on Spills: In the event of a major spill, wear appropriate PPE, including a dust mask, and clean up immediately using dry procedures to avoid generating dust.[2] Place all spill cleanup materials in a sealed container and dispose of it as hazardous waste.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Acetyldigoxin
Reactant of Route 2
Reactant of Route 2
beta-Acetyldigoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.